molecular formula C17H14N4O3S B1677604 N106

N106

Katalognummer: B1677604
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: FBCSWQRNKAYAGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N106 is an activator of sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2A (SERCA2A) SUMOylation. It activates SUMO-activating enzyme E1, which increases SUMOylation and the activity of SERCA2A in isolated adult rat cardiomyocytes when used at concentrations ranging from 0.1 to 1 µM. This compound increases contractility in the same cells. In vivo, this compound (10 mg/kg) increases cardiac SERCA2A SUMOylation and contractility in a mouse model of pressure overload-induced heart failure.>This compound directly activates the SUMO-activating enzyme, E1 ligase, and triggers intrinsic SUMOylation of SERCA2a. Decreased activity and expression of the cardiac sarcoplasmic reticulum calcium ATPase (SERCA2a), a critical pump regulating calcium cycling in cardiomyocyte, are hallmarks of heart failure.

Eigenschaften

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-22-11-8-6-10(7-9-11)15-20-21-16(24-15)19-17-18-14-12(23-2)4-3-5-13(14)25-17/h3-9H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSWQRNKAYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Mechanism of Action: Activation of SERCA2a via Enhanced SUMOylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of N106 on SERCA2a

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a first-in-class small molecule activator of the cardiac sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). This compound enhances SERCA2a function through a novel mechanism involving the promotion of its SUMOylation, offering a promising therapeutic strategy for heart failure.[1][2][3] This document details the experimental protocols used to elucidate this mechanism, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.

This compound's primary mechanism of action is the potentiation of SERCA2a activity through the enhancement of its post-translational modification by the Small Ubiquitin-like Modifier (SUMO).[1][3] This is achieved by the direct activation of the SUMO-activating enzyme, E1 ligase, a heterodimeric protein composed of SAE1 and SAE2 subunits.[1][4][5] Molecular docking studies have identified a potential binding pocket for this compound on the SAE1 subunit of the SUMO E1 enzyme, suggesting a direct interaction that allosterically enhances its activity.[4] This increased E1 ligase activity leads to a higher level of SUMO-1 conjugation to SERCA2a.[1] The augmented SUMOylation of SERCA2a results in increased ATPase activity and consequently, more efficient calcium transport into the sarcoplasmic reticulum.[1][4][6] This improvement in calcium handling enhances cardiac muscle contractility and relaxation, addressing a key pathological feature of heart failure.[1][3]

Interestingly, this compound has been identified as a dual modulator of cardiac ion pumps. In addition to activating SERCA2a, it also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[7] This secondary mechanism likely contributes to the positive inotropic effects observed with this compound treatment.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of SERCA2a.

N106_Mechanism This compound This compound SUMO_E1 SUMO E1 Ligase (SAE1/SAE2) This compound->SUMO_E1 Activates Ubc9 Ubc9 (E2) SUMO_E1->Ubc9 Transfers SUMO-1 SUMO_1 SUMO-1 SUMO_1->SUMO_E1 ATP ATP ATP->SUMO_E1 SERCA2a SERCA2a Ubc9->SERCA2a Conjugates SUMO-1 to SUMO_SERCA2a SUMOylated SERCA2a (Active) SERCA2a->SUMO_SERCA2a Ca_uptake Increased SR Ca2+ Uptake SUMO_SERCA2a->Ca_uptake Contractility Improved Cardiac Contractility Ca_uptake->Contractility

This compound signaling pathway for SERCA2a activation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound.

Table 1: In Vitro Efficacy and Potency of this compound
ParameterValueTargetAssay
IC50 for NKA Inhibition7 ± 1 µMNa+/K+-ATPaseNADH-coupled ATPase Assay
Maximal NKA Inhibition~80%Na+/K+-ATPaseNADH-coupled ATPase Assay
SERCA2a ActivityDose-dependent increaseSERCA2aNADH-coupled ATPase Assay
SERCA2a SUMOylationDose-dependent increaseSERCA2aImmunoprecipitation-Western Blot
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueDosing
Half-life (t1/2)~65.4 min10 mg/kg IV
Maximum Concentration (Cmax)~2.24 µM10 mg/kg IV
Oral Bioavailability (F%)50-56%Not specified

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on SERCA2a.

NADH-Coupled ATPase Activity Assay for SERCA2a

This assay measures the rate of ATP hydrolysis by SERCA2a by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Cardiac sarcoplasmic reticulum (SR) vesicles

  • This compound

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Substrates: ATP, phosphoenolpyruvate (PEP), NADH

  • Ca2+ solutions of varying concentrations

Procedure:

  • Prepare a reaction mixture containing cardiac SR vesicles, PK, LDH, PEP, and NADH in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in NADH absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

  • To determine the Ca2+-dependence of SERCA2a activity, the assay is performed at various free Ca2+ concentrations.

SERCA2a SUMOylation Assay (Immunoprecipitation and Western Blot)

This method is used to specifically detect the SUMOylation of SERCA2a in response to this compound treatment.

Materials:

  • Cardiomyocytes or heart tissue lysates

  • This compound

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and SUMO protease inhibitors (e.g., N-ethylmaleimide).

  • Anti-SERCA2a antibody for immunoprecipitation

  • Anti-SUMO-1 antibody for Western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Treat cardiomyocytes or animals with this compound at desired concentrations and time points.

  • Lyse the cells or tissues in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with an anti-SERCA2a antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

  • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

SERCA2a-Mediated Ca2+ Uptake Assay

This assay directly measures the ability of SERCA2a to transport Ca2+ into the SR.

Materials:

  • Cardiac SR vesicles

  • This compound

  • Uptake Buffer: 40 mM Imidazole-HCl (pH 7.0), 100 mM KCl, 5 mM MgCl2, 5 mM NaN3, 0.5 mM EGTA

  • 45Ca2+ (radioactive calcium) or a fluorescent Ca2+ indicator (e.g., Indo-1)

  • ATP

Procedure (using 45Ca2+):

  • Incubate cardiac SR vesicles with this compound at various concentrations in the uptake buffer containing a known concentration of 45Ca2+.

  • Initiate Ca2+ uptake by adding ATP.

  • At various time points, take aliquots of the reaction mixture and filter them through a 0.45 µm nitrocellulose membrane.

  • Wash the filters rapidly with a cold stop solution (e.g., uptake buffer without ATP) to remove extra-vesicular 45Ca2+.

  • The amount of 45Ca2+ trapped inside the vesicles on the filter is quantified by liquid scintillation counting.

  • The rate of Ca2+ uptake is calculated from the increase in intra-vesicular 45Ca2+ over time.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for characterizing the effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies ATPase_Assay NADH-Coupled ATPase Assay Ca_Uptake_Assay Ca2+ Uptake Assay SUMOylation_Assay In Vitro SUMOylation Assay Cardiomyocyte_Culture Cardiomyocyte Culture SUMOylation_Assay->Cardiomyocyte_Culture Contractility_Assay Contractility & Ca2+ Transient Measurement Cardiomyocyte_Culture->Contractility_Assay IP_WB Immunoprecipitation/ Western Blot Cardiomyocyte_Culture->IP_WB HF_Model Heart Failure Animal Model IP_WB->HF_Model N106_Treatment This compound Administration HF_Model->N106_Treatment Cardiac_Function Echocardiography N106_Treatment->Cardiac_Function PK_PD Pharmacokinetics/ Pharmacodynamics N106_Treatment->PK_PD

Experimental workflow for this compound characterization.

Logical Relationship Diagram: this compound's Dual Action

This diagram illustrates the dual mechanism of this compound, targeting both SERCA2a and the Na+/K+-ATPase to improve cardiac function.

N106_Dual_Action cluster_serca SERCA2a Pathway cluster_nka Na+/K+-ATPase Pathway This compound This compound SUMO_E1 SUMO E1 Ligase This compound->SUMO_E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SERCA2a_SUMO ↑ SERCA2a SUMOylation SUMO_E1->SERCA2a_SUMO SERCA2a_Activity ↑ SERCA2a Activity SERCA2a_SUMO->SERCA2a_Activity Ca_Clearance ↑ Cytosolic Ca2+ Clearance SERCA2a_Activity->Ca_Clearance Lusitropy Positive Lusitropy (Improved Relaxation) Ca_Clearance->Lusitropy Inotropy Positive Inotropy (Increased Contractility) Lusitropy->Inotropy NKA_Inhibition Partial Inhibition Na_i ↑ Intracellular [Na+] NKA->Na_i NCX ↓ Ca2+ Efflux via NCX Na_i->NCX Ca_i ↑ Sarcoplasmic Reticulum Ca2+ Load NCX->Ca_i Ca_i->Inotropy

Dual mechanism of action of this compound on cardiac myocytes.

This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action on SERCA2a. The provided experimental protocols and data summaries are intended to facilitate further research and development of this promising therapeutic agent for heart failure.

References

The Role of N106 in SUMOylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications are critical regulatory mechanisms in cellular physiology and pathology. Among these, SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates, governs a vast array of cellular processes. The dysregulation of this pathway is implicated in numerous diseases, including cancer and cardiovascular disorders. This technical guide provides an in-depth analysis of N106, a novel small molecule compound that acts as a potent activator of the SUMOylation cascade. We will elucidate its mechanism of action, detail its effects on key cellular targets, provide comprehensive experimental protocols, and present quantitative data to support its function. This compound has emerged as a first-in-class activator of the SUMO E1 enzyme, with significant therapeutic potential, particularly in the context of heart failure.

Introduction to SUMOylation

SUMOylation is a dynamic and reversible post-translational modification process analogous to ubiquitination. It involves the covalent attachment of a SUMO protein to a lysine residue on a target protein. This process is catalyzed by a sequential enzymatic cascade:

  • Activation (E1): A heterodimeric SUMO-activating enzyme (SAE1/UBA2) activates the mature SUMO protein in an ATP-dependent manner, forming a high-energy thioester bond between itself and SUMO.[1][2]

  • Conjugation (E2): The activated SUMO is then transferred to the sole SUMO-conjugating enzyme, Ubc9, again via a thioester linkage.[2]

  • Ligation (E3): A SUMO E3 ligase facilitates the transfer of SUMO from Ubc9 to the target protein, forming an isopeptide bond with a substrate lysine residue.[2] This step is not always required, as Ubc9 can sometimes directly recognize and modify substrates.[3]

This modification can alter the target protein's function, stability, localization, or interaction with other proteins.[4][5] The process is reversed by SUMO-specific proteases (SENPs), which ensure the dynamic nature of SUMO conjugation.[1] Given its role in regulating transcription, DNA repair, and signal transduction, the SUMOylation pathway is a compelling target for therapeutic intervention.[4][6][7]

This compound: A Small Molecule Activator of SUMO E1

This compound, with the chemical name N-(4-methoxybenzo[d]thiazol-2-yl)-5-(4methoxyphenyl)-1,3,4-oxadiazol-2-amine, is a small molecule identified as an agonist of the SUMOylation pathway.[8] Unlike inhibitors of the pathway, this compound enhances the SUMOylation of specific protein targets.[8][9] Extensive biochemical and molecular modeling studies have revealed that this compound directly targets the SUMO E1 activating enzyme, representing a novel mechanism for pharmacological modulation of this critical pathway.[1][8][9]

Mechanism of Action

This compound enhances SUMOylation by directly binding to and activating the SUMO E1 enzyme.[1][8] The specific mechanism involves:

  • Direct Binding to SUMO E1: this compound accommodates a pocket located between the SAE1 and SAE2 subunits of the SUMO E1 heterodimer.[8]

  • Key Molecular Interactions: This interaction is stabilized by connections with specific residues on the SAE1 subunit, namely glutamine 312 and valine 315.[8]

  • Allosteric Activation: Binding of this compound to this pocket is believed to stabilize the E1 enzyme in an active conformation, thereby enhancing its catalytic activity.[1] This leads to an increased rate of ATP hydrolysis and subsequent formation of the E1-SUMO thioester intermediate.[8]

  • Enhanced Downstream Cascade: The increased activation of SUMO by E1 leads to a more efficient transfer to the E2 enzyme (Ubc9) and ultimately results in augmented SUMOylation of downstream target proteins.[8]

cluster_SUMO_Cascade SUMOylation Pathway SUMO SUMO E1 E1 (SAE1/UBA2) Activating Enzyme SUMO->E1 ATP ATP ATP->E1 E2 E2 (Ubc9) Conjugating Enzyme E1->E2 SUMO~Thioester E3 E3 Ligase E2->E3 SUMO~Thioester Target Target Protein E3->Target SUMO_Target SUMO-Target Target->SUMO_Target SUMO Conjugation This compound This compound This compound->E1 Activates

Figure 1: this compound activates the SUMOylation cascade at the E1 enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Enzymatic Assays

ParameterValueTarget EnzymeAssay TypeSource
This compound Concentration 0 - 20 µMSUMO E1Pyrophosphate Release[8]
SUMO E1 (recombinant) 0.05 µMSUMO E1Pyrophosphate Release[8]
Ubc9 (recombinant) 0.25 µMSUMO E1Pyrophosphate Release[8]
SUMO-1 (recombinant) 12.5 µMSUMO E1Pyrophosphate Release[8]
ATP 1 mMSUMO E1Pyrophosphate Release[8]
IC50 for NKA 7 ± 1 µMNa+/K+-ATPaseATPase Activity[10]
Maximal NKA Inhibition ~80%Na+/K+-ATPaseATPase Activity[10]

Table 2: Cell-Based Assays

ParameterValueCell TypeAssayObserved EffectSource
This compound Concentration 10 µMAdult Rat Ventricular Myocytes (ARVMs)Western BlotUpregulated SUMOylation of cellular substrates and Troponin I[6]
Treatment Duration 24 hoursAdult Rat Ventricular Myocytes (ARVMs)Western Blot-[6]

Key Experimental Protocols

In Vitro SUMOylation Cascade Assay

This protocol is designed to assess the effect of this compound on the individual steps of the SUMOylation cascade in a reconstituted system.[8]

Objective: To visualize the formation of E1-SUMO and E2-SUMO thioester intermediates in the presence of this compound.

Materials:

  • Recombinant human SUMO-specific E1 (SAE1/UBA2) (0.05 µM)

  • Recombinant human Ubc9 (0.25 µM)

  • Recombinant human SUMO-1 (12.5 µM)

  • ATP (1 mM)

  • This compound compound (various concentrations)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • SDS-PAGE gels (non-reducing)

  • Western blot apparatus

  • Primary antibodies: anti-SAE2, anti-Ubc9

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Methodology:

  • Prepare reaction mixtures containing SUMO E1, SUMO-1, and ATP in the reaction buffer.

  • For the E2 conjugation step, also include Ubc9 in the mixture.

  • Add increasing concentrations of this compound (or vehicle control) to the reaction tubes.

  • Incubate the reactions for 30 minutes at 37°C.

  • Stop the reactions by adding non-reducing SDS-PAGE sample buffer.

  • Separate the reaction products on a 7.5% SDS-PAGE gel under non-reducing conditions to preserve the thioester bonds.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with either anti-SAE2 antibody to detect the SAE2-SUMO-1 conjugate or anti-Ubc9 antibody to visualize the Ubc9-SUMO-1 conjugate.

  • Develop the blot using a chemiluminescence substrate and image the results. An increase in the intensity of the conjugated bands in the presence of this compound indicates enhanced E1 activity.

Fluorogenic Pyrophosphate Assay for E1 Activity

This assay quantifies the ATP hydrolysis activity of the SUMO E1 enzyme, which releases inorganic pyrophosphate (PPi).[8]

Objective: To measure the rate of ATP hydrolysis by SUMO E1 as a function of this compound concentration.

Materials:

  • Reagents from the in vitro SUMOylation assay (E1, Ubc9, SUMO-1, ATP, this compound)

  • Fluorogenic pyrophosphate assay kit (containing a fluorescent substrate that reacts with PPi)

  • Fluorescence microplate reader

Methodology:

  • Set up the SUMOylation reaction as described above (Protocol 4.1, steps 1-3) in a microplate format.

  • Incubate the reaction for 30 minutes at 37°C.

  • Add the reagents from the fluorogenic pyrophosphate assay kit according to the manufacturer's instructions.

  • Quantify the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the amount of PPi generated, and thus to the ATP hydrolytic activity of the SUMO E1 enzyme.

Cellular SUMOylation Assay in Cardiomyocytes

This protocol assesses the ability of this compound to increase global and target-specific SUMOylation in a cellular context.[6]

Objective: To detect changes in the SUMOylation status of cellular proteins in response to this compound treatment.

Materials:

  • Cultured adult rat ventricular myocytes (ARVMs)

  • This compound compound (10 µM)

  • Cell lysis buffer containing protease and SENP inhibitors (e.g., N-Ethylmaleimide)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-SUMO-1, anti-Troponin I (TNI)

  • HRP-conjugated secondary antibody

Methodology:

  • Treat cultured ARVMs with 10 µM this compound or vehicle control for 24 hours.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • To assess global SUMOylation, probe the membrane with an anti-SUMO-1 antibody. A smear of high-molecular-weight bands, which intensifies with this compound treatment, indicates an increase in total SUMOylated proteins.

  • To assess target-specific SUMOylation, probe with an antibody against the protein of interest (e.g., TNI). An upward shift in the band corresponding to the SUMOylated form of the protein indicates increased modification.

Biological Roles and Therapeutic Implications

The primary therapeutic relevance of this compound discovered to date lies in its potential for treating heart failure.[4][9] This is attributed to its ability to enhance the SUMOylation of key calcium-handling and myofilament proteins in cardiomyocytes.

Modulation of SERCA2a and Cardiac Function

A critical target of this compound-mediated SUMOylation is the cardiac sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[8][9] SERCA2a is responsible for re-uptake of calcium into the sarcoplasmic reticulum during diastole, and its dysfunction is a hallmark of heart failure.[9]

  • Enhanced SUMOylation: this compound treatment increases the SUMO-1 modification of SERCA2a.[8][9]

  • Improved Function: This enhanced SUMOylation restores SERCA2a activity, leading to improved calcium cycling and contractile function in cardiomyocytes.[1][10]

  • In Vivo Efficacy: In mouse models of heart failure, administration of this compound has been shown to significantly improve ventricular function.[9]

Dual Modulation of Cardiac Ion Pumps

Intriguingly, this compound exhibits a dual mechanism of action. In addition to activating SERCA2a via SUMOylation, it also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[10]

  • NKA Inhibition: this compound partially inhibits NKA with an IC50 of 7 ± 1 µM, likely by binding to the canonical cardiotonic steroid (CTS) binding site.[10]

  • Synergistic Effects: Inhibition of NKA is a known strategy for increasing cardiac contractility (positive inotropy). This effect, combined with the improved relaxation (lusitropy) from enhanced SERCA2a activity, positions this compound as a promising scaffold for developing dual-target therapeutics for heart failure.[10]

cluster_sumo SUMO Pathway cluster_nka Na+/K+ Pump This compound This compound E1 SUMO E1 This compound->E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SERCA2a SERCA2a E1->SERCA2a Enhances SUMOylation SUMO_SERCA2a SUMO-SERCA2a SERCA2a->SUMO_SERCA2a Improved_Ca Improved Ca2+ Cycling (Lusitropy) SUMO_SERCA2a->Improved_Ca Increased_Inotropy Increased Contractility (Inotropy) NKA->Increased_Inotropy HF_Outcome Improved Cardiac Function in Heart Failure Improved_Ca->HF_Outcome Increased_Inotropy->HF_Outcome

Figure 2: Dual mechanism of this compound in improving cardiac function.

Conclusion

This compound represents a significant advancement in the pharmacological manipulation of the SUMOylation pathway. As a specific, cell-permeable activator of the SUMO E1 enzyme, it provides a powerful tool for studying the physiological consequences of enhanced SUMOylation. Its mechanism of action, involving direct binding and allosteric activation of SUMO E1, is now well-characterized. The downstream effects, particularly the enhanced SUMOylation of SERCA2a and the concomitant partial inhibition of the Na+/K+-ATPase, underscore its potential as a novel therapeutic agent for heart failure. Further research into the broader cellular targets of this compound-mediated SUMOylation will undoubtedly uncover new biological insights and may expand its therapeutic applications to other diseases characterized by SUMO pathway dysregulation.

References

N106: A Novel Dual-Action Modulator for the Treatment of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising New Therapeutic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of innovative therapeutic strategies that address the fundamental molecular defects underlying the disease. Compound N106 has emerged as a promising first-in-class small molecule with a unique dual mechanism of action, targeting two critical ion-regulating proteins in cardiomyocytes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and development in the field of cardiovascular therapeutics.

Introduction

Heart failure is characterized by a progressive decline in the heart's ability to pump blood effectively. A key feature of this condition at the cellular level is the dysregulation of intracellular calcium (Ca²⁺) homeostasis and impaired contractility of cardiomyocytes. The sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) plays a pivotal role in this process by pumping Ca²⁺ from the cytosol into the sarcoplasmic reticulum, thereby enabling muscle relaxation and maintaining proper Ca²⁺ cycling for subsequent contractions. In heart failure, both the expression and activity of SERCA2a are significantly reduced.

Compound this compound, with the chemical name 4-Methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-amine, was identified as a novel small molecule that enhances cardiac function.[1] Initial studies revealed its primary mechanism as a first-in-class activator of SERCA2a SUMOylation.[1] Subsequent research uncovered a second, complementary mechanism of action: the partial inhibition of the Na⁺/K⁺-ATPase (NKA).[2] This dual activity positions this compound as a unique therapeutic candidate with the potential to improve both the contraction (inotropic) and relaxation (lusitropic) phases of the cardiac cycle.

Discovery of this compound

The discovery of this compound was the result of a targeted effort by researchers at the Icahn School of Medicine at Mount Sinai to identify small molecules that could enhance the SUMOylation of SERCA2a.[1][3] The rationale for this approach was based on prior findings that increasing the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to SERCA2a could improve its function and, consequently, cardiac performance in preclinical models of heart failure. Through high-throughput screening of a chemical library, this compound was identified as a potent activator of this post-translational modification.[3]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound has not been detailed in publicly available literature, its chemical structure suggests a plausible synthetic route based on established organic chemistry principles for the formation of 1,3,4-oxadiazole and benzothiazole rings. The synthesis would likely involve a multi-step process:

  • Formation of the Benzothiazole Moiety: This would likely begin with the reaction of a substituted 2-aminothiophenol with a suitable reagent to introduce the amine group that will eventually link to the oxadiazole ring.

  • Formation of the 1,3,4-Oxadiazole Ring: This core is typically synthesized by the cyclization of a diacylhydrazine or a related precursor. In the context of this compound, this would involve a precursor containing the 4-methoxyphenyl group.

  • Coupling of the Two Heterocyclic Systems: The final step would involve the coupling of the benzothiazole and 1,3,4-oxadiazole moieties to form the final this compound compound.

Further details would require access to the supplementary methods of the original discovery publication or dedicated synthetic chemistry studies.

Mechanism of Action

This compound exhibits a novel, dual mechanism of action that synergistically enhances cardiomyocyte function.

Activation of SERCA2a SUMOylation

The primary mechanism of this compound is the activation of SERCA2a SUMOylation.[1] this compound directly targets and activates the SUMO-activating enzyme, E1 ligase.[1] This initiates the SUMOylation cascade, leading to the covalent attachment of SUMO proteins to SERCA2a. This modification enhances the activity and stability of the SERCA2a pump, leading to more efficient Ca²⁺ reuptake into the sarcoplasmic reticulum. The improved Ca²⁺ handling results in enhanced cardiac muscle relaxation and a greater Ca²⁺ load for subsequent contractions, thereby improving overall cardiac performance.[1]

SERCA2a_SUMOylation_Pathway This compound This compound E1 SUMO E1 Ligase (Activating Enzyme) This compound->E1 Activates SUMO SUMO Protein E1->SUMO Activates SERCA2a SERCA2a SUMO->SERCA2a SUMOylates SUMO_SERCA2a SUMOylated SERCA2a Ca_reuptake Increased Sarcoplasmic Reticulum Ca²⁺ Reuptake SUMO_SERCA2a->Ca_reuptake Enhances Relaxation Improved Cardiomyocyte Relaxation (Lusitropy) Ca_reuptake->Relaxation Leads to

Partial Inhibition of Na⁺/K⁺-ATPase (NKA)

In addition to its effects on SERCA2a, this compound also acts as a partial inhibitor of the Na⁺/K⁺-ATPase (NKA).[2] NKA is responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the cardiomyocyte membrane. By partially inhibiting NKA, this compound leads to a modest increase in intracellular Na⁺ concentration. This, in turn, reduces the driving force for the Na⁺/Ca²⁺ exchanger (NCX) to extrude Ca²⁺ from the cell. The resulting increase in intracellular Ca²⁺ concentration during systole enhances the force of cardiomyocyte contraction (positive inotropy).[2]

NKA_Inhibition_Pathway This compound This compound NKA Na⁺/K⁺-ATPase (NKA) This compound->NKA Partially Inhibits Na_in Increased Intracellular [Na⁺] NKA->Na_in Leads to NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_in->NCX Reduces Driving Force of Ca_out Reduced Ca²⁺ Efflux NCX->Ca_out Results in Ca_in Increased Intracellular [Ca²⁺] Ca_out->Ca_in Contributes to Contraction Enhanced Cardiomyocyte Contraction (Inotropy) Ca_in->Contraction Leads to

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssayReference
NKA Inhibition (IC₅₀) 7 ± 1 µMPurified EnzymeATPase Activity Assay[2]
Maximal NKA Inhibition ~80%Purified EnzymeATPase Activity Assay[2]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosing RouteDoseReference
Cₘₐₓ ~2.24 µMIntravenous10 mg/kg[4]
Half-life (t₁/₂) ~65.4 minIntravenous10 mg/kg[4]
Oral Bioavailability (F%) 50-56%OralNot Specified[4]
Terminal Elimination t₁/₂ 19 minOralNot Specified[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro SERCA2a SUMOylation Assay

This protocol is a representative method for assessing the effect of this compound on SERCA2a SUMOylation in vitro.

SUMOylation_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Immunoprecipitation cluster_2 Western Blotting A Isolate and culture adult rat ventricular cardiomyocytes B Treat cardiomyocytes with varying concentrations of this compound or DMSO (control) A->B C Lyse treated cardiomyocytes B->C D Incubate cell lysates with anti-SERCA2a antibody C->D E Capture antibody-protein complexes with protein A/G beads D->E F Elute immunoprecipitated proteins E->F G Separate proteins by SDS-PAGE F->G H Transfer proteins to a PVDF membrane G->H I Probe membrane with anti-SUMO-1 and anti-SERCA2a antibodies H->I J Detect and quantify protein bands I->J

Methodology:

  • Cardiomyocyte Isolation and Culture: Isolate adult ventricular cardiomyocytes from Sprague-Dawley rats using established enzymatic digestion protocols. Culture the isolated cardiomyocytes on laminin-coated dishes in an appropriate medium.

  • This compound Treatment: Treat the cultured cardiomyocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and SUMO protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-SERCA2a complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against SUMO-1.

    • Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal loading, the membrane can be stripped and re-probed with an anti-SERCA2a antibody.

Cardiomyocyte Contractility and Calcium Transient Measurement

This protocol describes the assessment of cardiomyocyte contractility and calcium transients using a video-based edge-detection system (e.g., IonOptix).[3]

Methodology:

  • Cardiomyocyte Preparation: Isolate and culture adult rat ventricular cardiomyocytes as described previously.

  • Calcium Indicator Loading: Load the cardiomyocytes with a ratiometric calcium indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

  • Experimental Setup: Place the coverslip with the dye-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.

  • Data Acquisition:

    • Electrically stimulate the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

    • Simultaneously record cardiomyocyte shortening (as a measure of contractility) and the ratiometric fluorescence of the calcium indicator.

  • This compound Perfusion: After recording baseline measurements, perfuse the chamber with a solution containing this compound at the desired concentration and record the changes in contractility and calcium transients.

  • Data Analysis: Analyze the recorded traces to determine key parameters of contractility (e.g., peak shortening, time to peak shortening, time to 90% relaxation) and calcium transients (e.g., peak systolic Ca²⁺, diastolic Ca²⁺, Ca²⁺ transient decay rate).

Na⁺/K⁺-ATPase (NKA) Activity Assay

This protocol outlines a method for measuring the inhibitory effect of this compound on NKA activity.[2]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified NKA enzyme, a buffer solution (e.g., 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4), ATP, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase with NADH and phosphoenolpyruvate) for continuous monitoring of ATP hydrolysis.

  • This compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period at 37°C.

  • Assay Measurement: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by NKA.

  • Data Analysis: Calculate the NKA activity at each this compound concentration relative to the activity in the absence of the inhibitor. Determine the IC₅₀ value by fitting the concentration-response data to a suitable model.

Conclusion

Compound this compound represents a significant advancement in the search for novel therapeutics for heart failure. Its unique dual mechanism of action, involving the activation of SERCA2a SUMOylation and partial inhibition of NKA, offers a multifaceted approach to improving cardiomyocyte function. The preclinical data gathered to date demonstrates its potential to enhance both cardiac contractility and relaxation. This technical guide provides a foundational resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and similar dual-action modulators. Further investigation into its synthesis, optimization, and in vivo efficacy is warranted to translate this promising discovery into a clinical reality for patients with heart failure.

References

Technical Guide: N106 Activation of SUMO E1 Ligase and Subsequent SERCA2a SUMOylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure is characterized by diminished cardiac function, often linked to decreased activity and expression of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a). A key regulatory mechanism of SERCA2a function is post-translational modification by the Small Ubiquitin-like Modifier 1 (SUMO-1). The small molecule N106 has been identified as a first-in-class activator of SERCA2a SUMOylation. This technical guide provides an in-depth overview of the this compound activation pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This compound directly targets and activates the SUMO-activating enzyme (E1 ligase), initiating the SUMOylation cascade that leads to the modification of SERCA2a, thereby enhancing its activity and improving cardiomyocyte contractility. This document serves as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for heart failure.

The this compound Signaling Pathway: From E1 Ligase Activation to Enhanced Cardiac Function

The primary mechanism of action for this compound is the direct activation of the SUMO E1 activating enzyme, which is the initial and rate-limiting step in the SUMOylation cascade. This enzymatic cascade, analogous to the ubiquitination pathway, involves a SUMO-activating enzyme (E1), a SUMO-conjugating enzyme (E2), and typically a SUMO E3 ligase that facilitates the transfer of SUMO-1 to specific lysine residues on target proteins.

In the context of cardiac myocytes, this compound-mediated activation of the E1 ligase leads to an increased conjugation of SUMO-1 to SERCA2a. This enhanced SUMOylation of SERCA2a results in improved calcium handling and ATPase activity, which in turn leads to enhanced cardiomyocyte contractility and has been shown to improve ventricular function in preclinical models of heart failure.[1]

Signaling Pathway Diagram

N106_Pathway cluster_activation This compound This compound E1 SUMO E1 Ligase (Inactive) This compound->E1 Activates E1_active SUMO E1 Ligase (Active) E2 SUMO E2 (Ubc9) E1_active->E2 Transfers SUMO-1 SUMO1 SUMO-1 SUMO1->E1_active Charges SERCA2a SERCA2a E2->SERCA2a Conjugates SUMO-1 to SERCA2a_SUMO SUMOylated SERCA2a Ca_handling Improved Ca2+ Handling & ATPase Activity SERCA2a_SUMO->Ca_handling Contractility Enhanced Cardiomyocyte Contractility Ca_handling->Contractility

Caption: The this compound signaling pathway, initiating with the activation of SUMO E1 ligase.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Type/SystemNotes
Maximal Tolerated Dose (Thioester Formation)~20 µMIn Vitro SUMOylation AssayHigher concentrations (>50 µM) showed inhibition.[1]
Inhibition of Cardiomyocyte Contractility>50 µMIsolated CardiomyocytesThe positive effects of this compound on contractility were lost at concentrations above 50 µM.[1]
Na+/K+-ATPase Inhibition (IC50)7 ± 1 µMPurified Na+/K+-ATPaseIndicates potential off-target effects at higher concentrations.

Note: A specific EC50 value for the activation of SUMO E1 ligase by this compound was not available in the reviewed literature.

Table 2: Dose-Response of this compound on Cardiomyocyte Contractility
This compound ConcentrationPeak Shortening (%)Maximal Velocity of Contraction (µm/s)
10 nM7.63 ± 0.48-1.93 ± 0.08
100 nM8.36 ± 0.56Not Reported
10 µM9.10 ± 0.52Not Reported

Data presented as mean ± SEM. All values were statistically significant compared to control (P<0.05 or P<0.001).[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro SUMO E1 Ligase Activity Assay

This assay measures the activity of the SUMO E1 ligase by quantifying the release of inorganic pyrophosphate (PPi), a byproduct of the ATP-dependent activation of SUMO-1.

Experimental Workflow Diagram

SUMO_E1_Assay Reagents Combine Reagents: - Recombinant SUMO E1 - Recombinant Ubc9 - Recombinant SUMO-1 - ATP This compound Add varying concentrations of this compound Reagents->this compound Incubate Incubate at 37°C for 30 minutes This compound->Incubate PPi_Assay Quantify PPi release using a fluorogenic assay kit Incubate->PPi_Assay Readout Measure fluorescence on a microplate reader PPi_Assay->Readout

Caption: Workflow for the in vitro SUMO E1 ligase activity assay.

Protocol:

  • Prepare a reaction mixture containing recombinant human SUMO-specific E1 (0.05 µM), human Ubc9 (0.25 µM), human SUMO-1 (12.5 µM), and ATP (1 mM).

  • Add increasing concentrations of this compound to the reaction mixtures.

  • Incubate the reactions for 30 minutes at 37°C.

  • Quantify the amount of inorganic pyrophosphate generated using a commercial fluorogenic pyrophosphate assay kit.

  • Measure the fluorescence using a microplate reader to determine the E1 ligase activity.

Immunoprecipitation of SUMOylated SERCA2a

This protocol is used to isolate SERCA2a from cell or tissue lysates and determine its SUMOylation status by immunoblotting.

Protocol:

  • Lyse cells or tissues in a buffer containing protease inhibitors and N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a in the presence of calcium.

Protocol:

  • Prepare a reaction buffer containing 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, and 1 mM EGTA at a specific pCa (e.g., pCa 5.0).

  • Use a coupled enzyme system consisting of pyruvate kinase and lactate dehydrogenase.

  • Monitor the oxidation of NADH at 340 nm, which is coupled to the hydrolysis of ATP by SERCA2a.

  • Initiate the reaction by adding ATP to the mixture containing cell or tissue homogenates and the coupled enzyme system.

  • Measure the change in absorbance at 340 nm over time to determine the rate of ATP hydrolysis.

Cardiomyocyte Contractility Assay

This assay is used to measure the contractile properties of isolated adult cardiomyocytes.

Protocol:

  • Isolate adult ventricular cardiomyocytes from animal models (e.g., Sprague-Dawley rats).

  • Treat the isolated cardiomyocytes with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Use a video-based edge-detection system (e.g., IonOptix Inc.) to measure cardiomyocyte contractility.

  • Electrically stimulate the cardiomyocytes to induce contractions.

  • Record and analyze various contractility parameters, including peak shortening, time to maximal departure velocity, and time to maximal return velocity.

Conclusion

The small molecule this compound represents a promising therapeutic agent for heart failure by targeting a novel mechanism: the activation of SERCA2a SUMOylation. This technical guide has provided a detailed overview of the this compound activation pathway, from its direct interaction with the SUMO E1 ligase to its downstream effects on cardiomyocyte function. The quantitative data, experimental protocols, and pathway diagrams presented herein offer a valuable resource for researchers and clinicians working to advance the development of new treatments for heart failure. Further investigation into the long-term efficacy and safety of this compound and similar compounds is warranted to fully realize their therapeutic potential.

References

Unveiling the Cellular Landscape of N106: A Technical Guide to Targets Beyond SERCA2a

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the cellular targets of the small molecule N106, with a primary focus on its interactions beyond the well-documented sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a). This compound has emerged as a promising agent for its role in enhancing cardiac contractility, primarily attributed to its modulation of SERCA2a activity through the SUMOylation pathway. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its off-target effects. This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways to offer a clearer perspective on the broader cellular impact of this compound.

Confirmed Cellular Target Besides SERCA2a: Na+/K+-ATPase (NKA)

Recent studies have identified the Na+/K+-ATPase (NKA) as a direct cellular target of this compound.[1] This interaction is significant as it provides a plausible explanation for the positive inotropic effects of this compound that may not be solely attributable to its action on SERCA2a.

Quantitative Analysis of this compound Interaction with Na+/K+-ATPase

The inhibitory effect of this compound on NKA has been quantified, revealing a moderate potency. The following table summarizes the key quantitative data from biochemical assays.

ParameterValueSpecies/Enzyme SourceAssay TypeReference
IC50 7 ± 1 µMPurified porcine NKAATPase Activity Assay[1]
Maximal Inhibition ~80%Purified porcine NKAATPase Activity Assay[1]
Inhibition Type Noncompetitive, PartialPurified porcine NKAATPase Activity Assay[1]
Mechanism of this compound-mediated Na+/K+-ATPase Inhibition

This compound acts as a partial and noncompetitive inhibitor of NKA.[1] This mode of action suggests that this compound does not bind to the ATP-binding site of the enzyme. Instead, it is proposed to interact with the well-established cardiotonic steroid (CTS)-binding site, a known regulatory pocket on the NKA pump.[1] Molecular docking and dynamics simulations support this hypothesis, indicating that this compound favorably interacts with this site.[1] The partial nature of the inhibition implies that this compound does not completely abolish the enzyme's activity, even at saturating concentrations.[1] This is in contrast to classical cardiac glycosides, which are full inhibitors of NKA. The noncompetitive inhibition pattern indicates that this compound can bind to the enzyme regardless of whether ATP is bound.[1]

The functional consequence of NKA inhibition in cardiomyocytes is a decrease in the sodium gradient across the cell membrane. This, in turn, can lead to an increase in intracellular calcium concentration through the action of the Na+/Ca2+ exchanger (NCX), contributing to the positive inotropic effect of this compound.[1]

Modulation of the SUMOylation Pathway

The primary mechanism by which this compound enhances SERCA2a function is by activating the SUMO (Small Ubiquitin-like Modifier) E1 ligase, the initial and rate-limiting enzyme in the SUMOylation cascade.[2][3] This activation leads to increased SUMOylation of SERCA2a, which enhances its activity and stability.[2]

This compound Interaction with SUMO E1 Ligase

This compound directly targets and activates the SUMO-activating enzyme, E1 ligase.[2][3] This interaction is crucial for its downstream effects on SERCA2a. While this compound was identified as a SERCA2a SUMOylation activator, it is important to note that its direct interaction is with an upstream component of the SUMOylation machinery. This implies that other proteins that are substrates of the SUMOylation pathway could potentially be affected by this compound treatment, although studies have suggested that this compound treatment results in only limited additional targets being affected in cardiomyocytes.[2]

The following diagram illustrates the canonical SUMOylation pathway and the point of intervention by this compound.

SUMOylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation SUMO SUMO E1 SUMO E1 Ligase (SAE1/SAE2) SUMO->E1 E2 SUMO E2 Conjugating Enzyme (Ubc9) E1->E2 SUMO Transfer AMP_PPi AMP + PPi E1->AMP_PPi Hydrolysis Substrate Substrate Protein (e.g., SERCA2a) E2->Substrate E3 SUMO E3 Ligase E3->Substrate SUMO_Substrate SUMOylated Substrate Substrate->SUMO_Substrate SUMOylation This compound This compound This compound->E1 Activates ATP ATP ATP->E1

Figure 1. this compound activates the SUMO E1 ligase in the SUMOylation pathway.

Potential for Other Off-Target Interactions

While the interaction with NKA is well-characterized, a comprehensive screen of this compound against a broad panel of other cellular targets, such as a kinome scan or a wider range of ATPases, is not publicly available. The mention of NCI-60 tests in the literature suggests that broader screening has been conducted, but the specific results are not detailed.[2] Therefore, the existence of other, as-yet-unidentified off-targets remains a possibility and warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Na+/K+-ATPase (NKA) Activity Assay

This assay measures the enzymatic activity of NKA by quantifying the rate of ATP hydrolysis.

Principle: The hydrolysis of ATP by NKA produces ADP and inorganic phosphate (Pi). The rate of Pi production is proportional to the enzyme's activity. A common method to measure this is a coupled enzyme assay where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified NKA enzyme

  • This compound compound

  • Assay Buffer: 30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4

  • Substrate/Cofactor Mix: Lactate dehydrogenase, pyruvate kinase, phosphoenolpyruvate, ATP, NADH

  • Ouabain (a specific NKA inhibitor to determine NKA-specific activity)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate/cofactor mix.

  • Add purified NKA enzyme to the wells of a 96-well plate.

  • To determine the effect of this compound, add varying concentrations of the compound to the wells. For control wells, add the vehicle (e.g., DMSO).

  • To measure NKA-specific activity, a parallel set of reactions is prepared in the presence of a saturating concentration of ouabain.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.

  • NKA-specific activity is calculated by subtracting the activity in the presence of ouabain from the total activity.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

In Vitro SUMOylation Assay

This assay is used to determine if a protein of interest is a substrate for SUMOylation and to assess the effect of compounds like this compound on this process.

Principle: This assay reconstitutes the SUMOylation enzymatic cascade in a test tube using purified components. The transfer of SUMO to a target protein is typically detected by a size shift on an SDS-PAGE gel, visualized by Western blotting.

Materials:

  • Recombinant SUMO E1 activating enzyme (SAE1/SAE2)

  • Recombinant SUMO E2 conjugating enzyme (Ubc9)

  • Recombinant SUMO-1 protein

  • Substrate protein (e.g., purified SERCA2a or a fragment thereof)

  • This compound compound

  • SUMOylation reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT, pH 7.5)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to the substrate protein or SUMO-1

Procedure:

  • Set up the SUMOylation reaction by combining the reaction buffer, SUMO E1, SUMO E2, SUMO-1, and the substrate protein in a microcentrifuge tube.

  • To test the effect of this compound, add varying concentrations of the compound to the reaction tubes. A vehicle control should be included.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody against the substrate protein to detect the unmodified and the higher molecular weight SUMOylated forms. Alternatively, an anti-SUMO-1 antibody can be used.

  • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence). An increase in the intensity of the SUMOylated band in the presence of this compound indicates its activating effect on the SUMOylation pathway.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

Principle: This method uses a scoring function to evaluate the different possible conformations of a ligand within the binding site of a receptor, providing insights into the potential protein-ligand interactions.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for protein structures

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., Na+/K+-ATPase) from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Define the binding site or perform a blind docking to search the entire protein surface.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Optimize the ligand's geometry and assign appropriate charges.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand into the defined binding site of the receptor. The program will generate multiple possible binding poses.

  • Scoring and Analysis:

    • The docking program will rank the generated poses based on a scoring function that estimates the binding affinity.

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis helps to rationalize the observed biological activity and can guide further drug design efforts.

The following diagram outlines the general workflow for a molecular docking study.

Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (e.g., NKA from PDB) Docking Molecular Docking Simulation Receptor_Prep->Docking Ligand_Prep Ligand Preparation (3D structure of this compound) Ligand_Prep->Docking Analysis Analysis of Docking Results (Scoring and Pose Evaluation) Docking->Analysis Interaction_Map Identify Key Interactions (H-bonds, Hydrophobic, etc.) Analysis->Interaction_Map

Figure 2. A simplified workflow for molecular docking studies.

Conclusion and Future Directions

In addition to its established role as a SERCA2a SUMOylation activator, this compound has been identified as a partial, noncompetitive inhibitor of the Na+/K+-ATPase. This off-target activity likely contributes to its overall pharmacological profile, particularly its positive inotropic effects. The primary mechanism of this compound involves the activation of the SUMO E1 ligase, which presents the possibility of broader effects on the cellular SUMOylome.

To fully elucidate the cellular target landscape of this compound, further comprehensive screening is essential. Future research should prioritize:

  • Kinome-wide screening: To assess the potential for this compound to interact with protein kinases.

  • Broad ATPase panel screening: To determine the selectivity of this compound for NKA over other ATP-hydrolyzing enzymes.

  • Proteomics-based target identification: Utilizing techniques such as affinity purification-mass spectrometry (AP-MS) with a tagged this compound probe to identify its direct binding partners within the cellular proteome.

A more complete understanding of the on- and off-target interactions of this compound will be critical for its potential development as a therapeutic agent and for the design of more selective second-generation molecules.

References

The Pharmacokinetics and Pharmacodynamics of N106: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation, being investigated for its therapeutic potential in heart failure.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a resource for researchers and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the enhancement of SERCA2a SUMOylation, a post-translational modification that increases the activity and stability of the SERCA2a pump.[2][4] This leads to improved calcium handling in cardiomyocytes, a key factor in cardiac contractility.

Mechanism of Action

This compound directly activates the SUMO-activating enzyme, E1 ligase, which is the initial and rate-limiting step in the SUMOylation cascade.[2][3] By activating the E1 ligase, this compound triggers the downstream conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, including SERCA2a.

A secondary mechanism of action has been identified, wherein this compound also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[1] This dual modulation of two critical cardiac ion pumps likely contributes to its positive inotropic and lusitropic effects.[1]

Quantitative Pharmacodynamic Data
ParameterValueTargetSpeciesReference
EC50 (SUMO E1 Activation)2.45 ± 0.13 µMSUMO E1 LigaseIn vitro[5]
IC50 (NKA Inhibition)7 ± 1 µMNa+/K+-ATPaseIn vitro (porcine)[1]
Maximal NKA Inhibition~80%Na+/K+-ATPaseIn vitro (porcine)[1]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in murine models, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Pharmacokinetic Data (Murine Model)
ParameterValueDoseRoute of AdministrationReference
Half-life (t½)~65.4 min10 mg/kgIntravenous[3]
Maximum Concentration (Cmax)~2.24 µM10 mg/kgIntravenous[3]
Oral Bioavailability (F%)56%10 mg/kgOral[3]
Terminal Elimination Half-life (t½)19 min10 mg/kgOral[3]

Experimental Protocols

In Vitro SUMO E1 Ligase Activation Assay

This protocol assesses the ability of this compound to activate the SUMO E1 ligase.

Materials:

  • Recombinant human SUMO-specific E1 enzyme

  • Recombinant human Ubc9 (E2 conjugating enzyme)

  • Recombinant human SUMO-1 protein

  • ATP

  • This compound compound

  • Fluorogenic pyrophosphate assay kit

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing recombinant human SUMO-specific E1 (0.05 µM), human Ubc9 (0.25 µM), and human SUMO-1 (12.5 µM).

  • Add ATP to a final concentration of 1 mM.

  • Add increasing concentrations of this compound to the reaction mixture.

  • Incubate the mixture for 30 minutes at 37°C.

  • Measure the inorganic pyrophosphate generated from ATP hydrolysis using a fluorogenic pyrophosphate assay kit and a fluorescence microplate reader.

  • The EC50 value is calculated from the dose-response curve of this compound concentration versus pyrophosphate production.[5]

Na+/K+-ATPase (NKA) Inhibition Assay

This protocol determines the inhibitory effect of this compound on NKA activity.

Materials:

  • Purified porcine NKA enzyme

  • Assay buffer (30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)

  • Lactate dehydrogenase

  • Pyruvate dehydrogenase

  • Phosphoenolpyruvate

  • ATP

  • NADH

  • This compound compound

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing NKA buffer, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, and NADH.

  • Add purified NKA suspension to the reaction mixture.

  • Add various concentrations of this compound (0.1–100 µM) to the wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the decrease in NADH absorbance at 340 nm, which is indicative of ATPase activity.

  • The IC50 value is determined by plotting the percentage of NKA inhibition against the concentration of this compound.[1]

SERCA2a SUMOylation Assay in Cardiomyocytes

This protocol is used to detect the level of SUMOylated SERCA2a in cultured cardiomyocytes.

Materials:

  • Cultured rat cardiomyocytes

  • This compound compound

  • Lysis buffer

  • Anti-SERCA2a antibody

  • Anti-SUMO-1 antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured rat cardiomyocytes with this compound for a specified time.

  • Lyse the cells and immunoprecipitate endogenous SERCA2a using an anti-SERCA2a antibody coupled to protein A/G agarose beads.

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and perform Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of SERCA2a.[5]

Visualizations

Signaling Pathway of this compound

N106_Signaling_Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SUMO SUMO E1->SUMO Activates SERCA2a_active SERCA2a-SUMO (Active) SUMO->SERCA2a_active SUMOylates SERCA2a_inactive SERCA2a (Inactive) SERCA2a_inactive->SERCA2a_active NKA_inhibited Na+/K+-ATPase (Inhibited) NKA->NKA_inhibited

Caption: Signaling pathway of this compound, illustrating its dual mechanism of action.

Experimental Workflow for In Vitro SUMO E1 Ligase Activation Assay

E1_Ligase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_mix Prepare Reaction Mix (E1, Ubc9, SUMO-1) add_atp Add ATP prep_mix->add_atp add_this compound Add this compound (Varying Conc.) add_atp->add_this compound incubate Incubate at 37°C for 30 min add_this compound->incubate measure_pyro Measure Pyrophosphate (Fluorescence) incubate->measure_pyro calc_ec50 Calculate EC50 measure_pyro->calc_ec50

Caption: Workflow for the in vitro SUMO E1 ligase activation assay.

Experimental Workflow for SERCA2a SUMOylation Assay

SERCA2a_SUMOylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_ip Immunoprecipitation cluster_wb Western Blotting culture_cells Culture Cardiomyocytes treat_this compound Treat with this compound culture_cells->treat_this compound lyse_cells Lyse Cells treat_this compound->lyse_cells ip_serca2a Immunoprecipitate SERCA2a lyse_cells->ip_serca2a sds_page SDS-PAGE ip_serca2a->sds_page western_blot Western Blot with anti-SUMO-1 Antibody sds_page->western_blot detect_sumo Detect SUMOylated SERCA2a western_blot->detect_sumo

Caption: Workflow for the SERCA2a SUMOylation assay in cardiomyocytes.

References

N106: An In-Depth Technical Guide to its Stability and Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N106 is a first-in-class small molecule activator of the SUMO-activating enzyme, E1 ligase, which leads to increased SUMOylation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a).[1][2] This activity enhances SERCA2a function and improves contractile properties in cardiomyocytes, making this compound a promising therapeutic candidate for heart failure.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its advancement from preclinical research to clinical applications. This technical guide provides a comprehensive overview of the stability and solubility profile of this compound, including detailed experimental protocols and data presentation frameworks.

Data Presentation

A comprehensive understanding of the stability and solubility of this compound is critical for formulation development, ensuring consistent biological activity, and meeting regulatory requirements. The following tables summarize the available data and provide a template for the systematic evaluation of this compound.

Solubility Profile

The solubility of a compound dictates its dissolution rate and bioavailability. The following table summarizes the known solubility of this compound and outlines key parameters for further investigation.

Parameter Value Remarks
Solvent Solubility Method
DMSO62.5 mg/mL (176.36 mM)Requires ultrasonic and warming to 60°C.[1]
Aqueous Buffer (e.g., PBS, pH 7.4)Data not publicly availableRecommended for determination via kinetic and thermodynamic solubility assays.
Simulated Gastric Fluid (SGF)Data not publicly availableImportant for predicting oral absorption.
Simulated Intestinal Fluid (SIF)Data not publicly availableImportant for predicting oral absorption.
Stability Profile

Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound. The following tables outline the recommended conditions for long-term, accelerated, and forced degradation studies based on ICH guidelines.

Storage Conditions for Stock Solutions:

Storage Temperature Storage Period Solvent
-80°C6 monthsDMSO
-20°C1 monthDMSO

ICH Recommended Stability Testing Conditions:

Study Type Storage Condition Minimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Forced Degradation Study Conditions:

Stress Condition Typical Conditions Purpose
Acid Hydrolysis0.1 M HCl, room temperature to 80°CTo assess degradation in acidic environments.
Base Hydrolysis0.1 M NaOH, room temperature to 80°CTo assess degradation in alkaline environments.
Oxidation3% H2O2, room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation>40°C (e.g., 60°C, 80°C)To determine the effect of high temperatures.
PhotostabilityICH Q1B recommended light exposureTo assess degradation upon exposure to light.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for generating high-quality stability and solubility data. The following sections provide methodologies for key experiments.

Thermodynamic (Equilibrium) Solubility Assay

This assay determines the solubility of a compound at equilibrium and is crucial for pre-formulation and formulation development.

Materials:

  • This compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, SGF, SIF).

  • Cap the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known this compound concentrations.

  • The solubility is reported as the mean concentration from at least three replicate experiments.

Kinetic Solubility Assay

This high-throughput assay provides an early assessment of a compound's solubility and is useful during the drug discovery phase.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Plate reader capable of measuring UV absorbance or nephelometry

  • Automated liquid handler (optional)

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well plate, add the desired aqueous buffer (e.g., PBS).

  • Using a liquid handler or multichannel pipette, transfer a small volume of the this compound DMSO dilutions to the aqueous buffer plate to achieve a final DMSO concentration of ≤1%.

  • Mix the plate gently and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Measure the absorbance at a wavelength where this compound has maximum absorbance or measure the light scattering (nephelometry) to detect precipitation.

  • The kinetic solubility is the highest concentration of this compound that remains in solution without precipitation.

Forced Degradation Study

These studies are performed to identify potential degradation products and pathways and to establish the stability-indicating nature of analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

Procedure:

  • Acid and Base Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.

  • Photostability: Expose solid this compound and a solution of this compound to light conditions as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometry detector) to separate and quantify this compound and any degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Mandatory Visualization

Diagrams are provided to visualize key pathways and experimental workflows related to this compound.

SERCA2a_SUMOylation_Pathway cluster_SUMOylation SUMOylation Cascade cluster_SERCA2a SERCA2a Regulation SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP E2 E2 Conjugating Enzyme E1->E2 SUMO transfer E3 E3 Ligase E2->E3 SUMO transfer SERCA2a_inactive SERCA2a (inactive) E3->SERCA2a_inactive SUMOylates SERCA2a_active SUMO-SERCA2a (active) This compound This compound This compound->E1 Activates

Caption: this compound activates the E1 SUMO-activating enzyme, initiating the SUMOylation cascade that leads to the activation of SERCA2a.

Solubility_Workflow cluster_Thermo Thermodynamic Solubility cluster_Kinetic Kinetic Solubility T1 Add excess solid this compound to buffer T2 Equilibrate for 24-48h with shaking T1->T2 T3 Filter supernatant T2->T3 T4 Quantify by HPLC-UV T3->T4 K1 Prepare this compound dilutions in DMSO K2 Add to aqueous buffer in 96-well plate K1->K2 K3 Incubate for 1-2h K2->K3 K4 Measure precipitation (UV/Nephelometry) K3->K4 Start Solubility Assessment cluster_Thermo cluster_Thermo Start->cluster_Thermo cluster_Kinetic cluster_Kinetic Start->cluster_Kinetic

Caption: Workflow for determining the thermodynamic and kinetic solubility of this compound.

Stability_Workflow cluster_Forced Forced Degradation cluster_ICH ICH Stability Start Stability Study Initiation cluster_Forced cluster_Forced Start->cluster_Forced cluster_ICH cluster_ICH Start->cluster_ICH F1 Stress Conditions: Acid, Base, Oxidation, Heat, Light F2 Analyze for degradation products (HPLC-MS) F1->F2 I1 Long-term & Accelerated Storage Conditions I2 Sample at specified time points I1->I2 I3 Analyze for purity, potency, and impurities I2->I3 End Establish Shelf-life and Storage Conditions cluster_Forced->End cluster_ICH->End

Caption: Experimental workflow for assessing the stability of this compound according to ICH guidelines.

References

In Vitro Effects of N106 on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N106 is a novel small molecule demonstrating significant potential as a therapeutic agent for heart failure. Exhibiting a unique dual-modulator activity, this compound concurrently enhances the function of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) via SUMOylation and partially inhibits the Na+/K+-ATPase (NKA). This combined mechanism of action leads to positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiomyocytes. This document provides a comprehensive technical overview of the in vitro effects of this compound, detailing its impact on key cardiac ion pumps, presenting quantitative data from preclinical studies, and outlining the experimental protocols necessary to evaluate its activity.

Mechanism of Action: A Dual Modulator of Cardiac Ion Pumps

Heart failure is often characterized by dysregulated intracellular calcium (Ca2+) cycling and impaired contractility. This compound targets two critical proteins involved in maintaining cardiomyocyte ion homeostasis:

  • SERCA2a Activation: this compound is a first-in-class activator of SERCA2a SUMOylation.[1][2][3] It directly activates the SUMO-activating enzyme, E1 ligase, which in turn increases the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to SERCA2a.[1][2][4] This post-translational modification enhances SERCA2a's stability and catalytic efficiency, leading to improved Ca2+ reuptake into the sarcoplasmic reticulum during diastole.[2][5]

  • Na+/K+-ATPase (NKA) Inhibition: this compound acts as a partial inhibitor of NKA.[6] By binding to the canonical cardiotonic steroid-binding site, it reduces the enzyme's catalytic turnover without affecting its affinity for Na+, K+, or ATP.[6] This partial inhibition is thought to contribute to a modest increase in intracellular sodium, which in turn modulates the Na+/Ca2+ exchanger to increase intracellular calcium availability for contraction, a mechanism underlying its positive inotropic effects.[6]

The dual modulation of these two ion pumps presents a promising therapeutic strategy, aiming to restore cardiomyocyte function in the failing heart.[6]

N106_Mechanism cluster_0 Cardiomyocyte cluster_1 SUMOylation Pathway cluster_2 Ion Transport This compound This compound E1_ligase SUMO E1 Ligase This compound->E1_ligase Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SUMO SUMO Protein E1_ligase->SUMO Activates SERCA2a SERCA2a SUMO->SERCA2a SUMOylates Ca_cycling Improved Ca2+ Cycling (Enhanced Lusitropy) SERCA2a->Ca_cycling Leads to Inotropy Positive Inotropy NKA->Inotropy Contributes to

Caption: Dual mechanism of action of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on NKA activity and cardiomyocyte contractility and calcium transients as reported in preclinical in vitro studies.

Table 1: Effect of this compound on Na+/K+-ATPase (NKA) Activity [6]

ParameterValueConditions
IC50 7 ± 1 µMOUA-sensitive ATPase activity assay with purified NKA.
Maximal Inhibition ~80%Estimated from concentration-response curve (>100 µM this compound).
Effect on Substrate Affinity No significant changeApparent affinity for Na+, K+, and ATP remained unchanged.
Inhibition Mechanism Noncompetitive with ATPReduces catalytic turnover without interfering with ATP binding.

Table 2: Dose-Dependent Effects of this compound on Cardiomyocyte Function [1]

Parameter1 µM this compound10 µM this compound25 µM this compound
Peak Shortening (% change from control) ~ +15%~ +40%~ +50%
Maximal Departure Velocity (dL/dt max, % change) ~ +20%~ +50%~ +60%
Maximal Return Velocity (dL/dt min, % change) ~ +25%~ +60%~ +70%
Calcium Transient Amplitude (Ratio, % change) ~ +10%~ +25%~ +30%
Calcium Transient Decay (τ, % change from control) ~ -10%~ -25%~ -30%
Time to 90% Baseline Fluorescence (t90, % change) ~ -8%~ -20%~ -25%

Note: Percentage changes are estimated from graphical representations in the source literature and should be considered approximate.

Detailed Experimental Protocols

Protocol for Isolation and Culture of Adult Rat Cardiomyocytes

This protocol is essential for obtaining high-quality, viable cardiomyocytes for subsequent in vitro assays. It is based on a modified Langendorff perfusion method.

Cardiomyocyte_Isolation_Workflow start Anesthetize Rat & Excise Heart cannulate Cannulate Aorta on Langendorff Apparatus start->cannulate perfuse_ca_free Perfuse with Ca2+-free Buffer (5 min) cannulate->perfuse_ca_free perfuse_enzyme Perfuse with Collagenase Solution (10-15 min) perfuse_ca_free->perfuse_enzyme mince Mince Ventricular Tissue perfuse_enzyme->mince digest Further Digest in Enzyme Solution (5-10 min) mince->digest filter_cells Filter Cell Suspension (100 µm mesh) digest->filter_cells ca_reintroduction Gradual Ca2+ Reintroduction (to 1.0 mM) filter_cells->ca_reintroduction purify Purify by Gravity Sedimentation ca_reintroduction->purify culture Plate Cells on Laminin-coated Dishes purify->culture end Cardiomyocytes Ready for Experiments culture->end

Caption: Workflow for adult rat cardiomyocyte isolation.

Materials:

  • Solutions: Ca2+-free buffer, enzyme solution (e.g., collagenase type II), stop buffer, culture medium (e.g., M199) supplemented with blebbistatin.

  • Equipment: Langendorff perfusion system, surgical tools, water bath, cell culture incubator, laminin-coated culture dishes.

Procedure:

  • Heart Excision: Anesthetize an adult rat (e.g., Sprague-Dawley) and perform a thoracotomy to excise the heart. Immediately place the heart in ice-cold Ca2+-free buffer.

  • Cannulation: Cannulate the aorta onto the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C Ca2+-free buffer to clear the coronary arteries of blood.

  • Enzymatic Digestion: Switch the perfusion to an enzyme solution containing collagenase. Perfuse until the heart becomes pale and flaccid.

  • Tissue Dissociation: Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in the enzyme solution. Gently triturate with a pipette to release individual cells.

  • Cell Filtration and Calcium Reintroduction: Filter the cell suspension through a nylon mesh. Gradually reintroduce calcium to the cell suspension in a stepwise manner to prevent hypercontraction.

  • Purification: Allow the rod-shaped, viable cardiomyocytes to settle by gravity. Carefully remove the supernatant containing non-myocytes and dead cells.

  • Cell Plating: Resuspend the purified cardiomyocytes in culture medium and plate them on laminin-coated dishes. Allow cells to attach before initiating experiments.

Protocol for NKA ATPase Activity Assay

This enzyme-coupled assay measures NKA activity by monitoring the oxidation of NADH.[6]

Materials:

  • Reagents: Purified NKA enzyme, NKA buffer (30 mM MOPS, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4), lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, NADH, this compound stock solution.

  • Equipment: 96-well plate, spectrophotometer capable of reading absorbance at 340 nm, 37°C incubator.

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing NKA buffer, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, NADH, and purified NKA suspension.

  • Add this compound: Add varying concentrations of this compound (e.g., 0.1–100 µM) or vehicle (DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measure Absorbance: Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the ATPase activity as the rate of ATP hydrolysis. Determine the ouabain-sensitive fraction to assess specific NKA activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol for Measuring Cardiomyocyte Contractility and Calcium Transients

This method uses a video-based edge-detection system (e.g., IonOptix) to simultaneously measure sarcomere shortening and intracellular calcium fluctuations.[1]

Materials:

  • Reagents: Isolated cardiomyocytes, Tyrode's solution, Fura-2 AM (calcium indicator dye).

  • Equipment: Inverted microscope with a video-based edge-detection system (IonOptix), electrical field stimulator, perfusion chamber.

Procedure:

  • Cell Loading: Incubate isolated cardiomyocytes with Fura-2 AM to load the calcium indicator.

  • Cell Perfusion: Place the loaded cells in a perfusion chamber on the microscope stage and perfuse with Tyrode's solution at 37°C.

  • Stimulation: Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz).

  • Data Acquisition: Record sarcomere length via edge-detection and Fura-2 fluorescence ratio (340/380 nm excitation) simultaneously.

  • This compound Application: After establishing a baseline, perfuse the cells with Tyrode's solution containing the desired concentration of this compound and record the changes.

  • Data Analysis: Analyze the recorded traces to determine parameters such as peak shortening, maximal velocities of shortening and relengthening, calcium transient amplitude, and the time constant of calcium transient decay (τ).

Protocol for SERCA2a SUMOylation Assay

This immunoprecipitation and Western blot protocol is used to detect the level of SUMOylated SERCA2a.[2]

IP_Western_Workflow start Treat Cardiomyocytes with this compound lyse Lyse Cells in Buffer with N-ethylmaleimide start->lyse ip Immunoprecipitate with anti-SERCA2a Antibody lyse->ip wash Wash Immunocomplexes ip->wash elute Elute Proteins wash->elute sds_page Resolve by SDS-PAGE elute->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probe Probe with anti-SUMO-1 Antibody transfer->probe detect Detect with Chemiluminescence probe->detect end Quantify SUMOylated SERCA2a detect->end

Caption: Workflow for SERCA2a SUMOylation analysis.

Materials:

  • Reagents: Isolated cardiomyocytes treated with this compound or vehicle, lysis buffer containing protease inhibitors and N-ethylmaleimide (a SUMO protease inhibitor), anti-SERCA2a antibody, protein A/G agarose beads, anti-SUMO-1 antibody, secondary antibody, ECL substrate.

  • Equipment: Western blot apparatus, gel imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cardiomyocytes in a buffer specifically formulated to preserve post-translational modifications.

  • Immunoprecipitation (IP): Incubate the cell lysates with an anti-SERCA2a antibody overnight to form antibody-antigen complexes. Precipitate these complexes using protein A/G agarose beads.

  • Washing and Elution: Wash the beads several times to remove non-specific binding, then elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Block the membrane and probe with a primary antibody against SUMO-1 to detect SUMOylated proteins.

  • Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity corresponding to SUMOylated SERCA2a to determine the effect of this compound.

Conclusion

The small molecule this compound demonstrates a novel dual-modulatory action on cardiomyocyte ion handling, activating SERCA2a through enhanced SUMOylation and partially inhibiting the Na+/K+-ATPase. This profile results in significant positive inotropic and lusitropic effects in vitro. The data and protocols presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of heart failure. The multifaceted approach, from enzymatic assays to functional analysis in isolated cells, is crucial for a comprehensive understanding of its cellular mechanism.

References

Technical Guide: N106 (CAS No. 862974-25-2) - A First-in-Class SERCA2a SUMOylation Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N106 is a novel small molecule activator of the SUMO (Small Ubiquitin-like Modifier) activating enzyme, E1 ligase.[1][2] Its primary mechanism of action involves the enhancement of SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a) SUMOylation, a critical post-translational modification for regulating calcium cycling in cardiomyocytes.[3][4] By directly activating the E1 ligase, this compound triggers the intrinsic SUMOylation of SERCA2a, leading to increased ATPase activity and improved contractile function in cardiac muscle.[4][5] This first-in-class molecule has demonstrated potential as a therapeutic agent for heart failure by restoring cardiac function in preclinical models.[3][6] This document provides a comprehensive overview of the chemical, physical, biological, and pharmacokinetic properties of this compound, along with detailed experimental protocols and safety information.

Chemical and Physical Properties

This compound is a solid, white to off-white substance with the chemical name 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-benzothiazolamine.[3][7] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 862974-25-2[1][2][3]
Molecular Formula C17H14N4O3S[1][3]
Molecular Weight 354.38 g/mol [1][4]
IUPAC Name 4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine[8]
Appearance Solid[4]
Color White to off-white[4]
Purity ≥98%[2][3]
Solubility DMSO: ≥ 40 mg/mL[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[1]
SMILES COC1=C2C(SC(NC3=NN=C(C4=CC=C(OC)C=C4)O3)=N2)=CC=C1[4]
InChI Key FBCSWQRNKAYAGY-UHFFFAOYSA-N[3]

Biological and Pharmacokinetic Properties

This compound is a potent activator of SERCA2a SUMOylation, demonstrating efficacy in both in-vitro and in-vivo models of heart failure.[4][6] Its biological activity and pharmacokinetic profile in mice are detailed below.

ParameterDescriptionValue(s)Reference(s)
Mechanism of Action First-in-class SERCA2a SUMOylation activator; directly activates the SUMO-activating enzyme, E1 ligase.-[1][4]
Biological Target SUMO-activating enzyme, E1 ligase-[2][4]
In-Vitro Activity Increases contractility, calcium-transient SERCA2a's ATPase activity, and SUMOylation in cultured rat cardiomyocytes.Effective concentration range: 0.1 to 1 µM[3][4]
In-Vivo Efficacy Improves ventricular function in a mouse model of heart failure.10 mg/kg[4][6]
Half-life (t1/2) Intravenous injection in a murine model (10 mg/kg).~65.4 minutes[4]
Maximum Concentration (Cmax) Intravenous injection in a murine model (10 mg/kg).~2.24 µM[4]
Oral Bioavailability (F%) In a murine model.50-56%[4]
Terminal Elimination Half-life (t1/2) Oral administration in a murine model.19 minutes[4]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: SERCA2a SUMOylation Pathway

The following diagram illustrates the SUMOylation pathway and the specific role of this compound in activating this cascade, leading to the SUMOylation of SERCA2a.

N106_Signaling_Pathway cluster_activation Activation This compound This compound E1 SUMO-activating enzyme (E1 ligase) This compound->E1 Activates E1_SUMO E1 ~ SUMO (Activated) E1->E1_SUMO SUMO SUMO SUMO->E1_SUMO ATP ATP AMP_PPi AMP + PPi E2 SUMO-conjugating enzyme (E2) E1_SUMO->E2 Transfers SUMO E2_SUMO E2 ~ SUMO E2->E2_SUMO SERCA2a SERCA2a E2_SUMO->SERCA2a Conjugates SUMO to SUMO_SERCA2a SUMOylated SERCA2a SERCA2a->SUMO_SERCA2a Function Increased Ca2+ reuptake Improved cardiac function SUMO_SERCA2a->Function

This compound activates E1 ligase to promote SERCA2a SUMOylation.
In-Vitro Experimental Workflow

This diagram outlines the general workflow for assessing the in-vitro effects of this compound on primary cardiomyocytes.

In_Vitro_Workflow cluster_assays Functional Assays start Start isolate Isolate primary cardiomyocytes start->isolate culture Culture cardiomyocytes isolate->culture treat Treat with this compound (various concentrations) culture->treat incubate Incubate for defined time points treat->incubate contractility Measure contractility & Ca2+ transients incubate->contractility atpase Assess SERCA2a ATPase activity incubate->atpase sumoylation Determine SERCA2a SUMOylation level incubate->sumoylation analyze Data Analysis contractility->analyze atpase->analyze sumoylation->analyze end End analyze->end

Workflow for in-vitro analysis of this compound on cardiomyocytes.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In-Vitro Cardiomyocyte Contractility and Calcium Transient Assay

Objective: To assess the effect of this compound on the contractile function and intracellular calcium dynamics of isolated adult rat cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Adult ventricular cardiomyocytes are isolated from Sprague-Dawley rats via enzymatic digestion.

  • Cell Culture and Treatment: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to adhere. Cells are then treated with this compound at various concentrations (e.g., 0.1, 0.5, 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 10 minutes and 24 hours).

  • Calcium Imaging: For calcium transient measurements, cardiomyocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Data Acquisition: A video-based edge-detection system (e.g., IonOptix) is used to simultaneously record cell shortening (contractility) and intracellular calcium transients.

  • Parameters Measured:

    • Contractility: Peak shortening amplitude, time to peak shortening, and time to 90% relengthening.

    • Calcium Transients: Peak intracellular calcium concentration, calcium decay rate (tau), and time to 90% baseline calcium.

  • Data Analysis: Data from multiple cells per condition are averaged and statistically analyzed to determine the dose-dependent effects of this compound.

SERCA2a ATPase Activity Assay

Objective: To determine the effect of this compound on the enzymatic activity of SERCA2a in cardiomyocytes.

Methodology:

  • Sample Preparation: Cardiomyocytes are treated with this compound as described in the contractility assay.

  • Cell Lysis: After treatment, cells are harvested and lysed to prepare sarcoplasmic reticulum-enriched microsomes.

  • Coupled Enzyme Assay: The ATPase activity of SERCA2a is measured using a coupled enzyme system containing pyruvate kinase and lactate dehydrogenase. The oxidation of NADH is monitored spectrophotometrically at 340 nm, which is proportional to ATP hydrolysis.

  • Assay Conditions: The assay is performed at a specific temperature (e.g., 25°C) in a buffer containing MOPS, KCl, MgCl2, and EDTA at a fixed pCa (e.g., 5.0).

  • Data Analysis: The rate of NADH oxidation is calculated to determine the SERCA2a ATPase activity. Results from this compound-treated samples are compared to vehicle-treated controls.

In-Situ SERCA2a SUMOylation Assay

Objective: To quantify the level of SERCA2a SUMOylation in cardiomyocytes following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis: Cardiomyocytes are treated with this compound and subsequently lysed in a buffer containing protease and SUMO protease inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-SERCA2a antibody to specifically pull down SERCA2a and its interacting proteins.

  • Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

  • Detection and Quantification: The protein bands are visualized using an appropriate detection system, and the intensity of the SUMOylated SERCA2a band is quantified and normalized to the total SERCA2a protein.

In-Vivo Mouse Model of Heart Failure

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of heart failure.

Methodology:

  • Induction of Heart Failure: A pressure-overload model of heart failure is induced in mice via transverse aortic constriction (TAC).

  • Drug Administration: Following the development of heart failure, mice are treated with this compound (e.g., 10 mg/kg) or a vehicle control via an appropriate route of administration (e.g., oral gavage or intravenous injection).

  • Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at various time points post-treatment. Key parameters include left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Hemodynamic Measurements: At the end of the study, invasive hemodynamic measurements may be performed to assess parameters such as left ventricular systolic and end-diastolic pressure.

  • Histological and Molecular Analysis: Heart tissues are collected for histological analysis (e.g., fibrosis) and molecular analysis (e.g., SERCA2a SUMOylation levels).

Safety and Toxicology

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards under the Globally Harmonized System (GHS):

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

It is important to note that the chemical, physical, and toxicological properties of this compound have not been completely investigated. Standard laboratory safety protocols should be strictly followed when handling this compound.

References

N106: A Dual-Action Investigational Agent for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – The novel small molecule N106 is emerging as a promising therapeutic candidate in preclinical heart failure research.[1][2] Extensive studies have revealed its unique dual mechanism of action, targeting critical calcium and sodium handling pathways within cardiac muscle cells. This in-depth guide provides a technical overview of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

This compound is a first-in-class activator of Sarcoplasmic Reticulum Calcium ATPase (SERCA2a) SUMOylation.[3] It directly engages and activates the SUMO-activating enzyme E1 ligase, which enhances the SUMOylation of SERCA2a.[2][3] This post-translational modification is crucial for maintaining SERCA2a's stability and enzymatic activity.[4] In the context of heart failure, where SERCA2a expression and activity are often diminished, this compound's ability to boost its function leads to improved calcium cycling within cardiomyocytes, thereby enhancing cardiac contractility and relaxation.[1][4]

Further research has uncovered a secondary mechanism of action: this compound also functions as a partial inhibitor of the Na+/K+-ATPase (NKA).[5] This dual modulation of two key cardiac ion pumps likely contributes to the positive inotropic (increased contractility) and lusitropic (improved relaxation) effects observed in preclinical models.[5]

Core Signaling and Experimental Logic

The therapeutic hypothesis for this compound centers on correcting the dysfunctional intracellular ion handling that is a hallmark of heart failure. The logical flow of investigation has progressed from in vitro validation of the molecular mechanism to in vivo demonstration of efficacy in a disease model.

cluster_0 In Vitro Validation cluster_1 In Vivo Efficacy This compound This compound E1_Ligase SUMO E1 Ligase This compound->E1_Ligase Activates SERCA2a_SUMO Increased SERCA2a SUMOylation E1_Ligase->SERCA2a_SUMO Ca_Cycling Improved Cardiomyocyte Calcium Cycling SERCA2a_SUMO->Ca_Cycling Contractility Enhanced Contractility Ca_Cycling->Contractility Ventricular_Function Improved Ventricular Function (Ejection Fraction) Contractility->Ventricular_Function Translates to HF_Model Heart Failure Animal Model (TAC) N106_Admin This compound Administration HF_Model->N106_Admin Treatment N106_Admin->Ventricular_Function

Caption: Logical workflow of this compound from in vitro mechanism to in vivo efficacy.

Signaling Pathway of this compound

This compound initiates a signaling cascade that culminates in enhanced cardiac function. Its primary action is the allosteric activation of SUMO E1 ligase. This leads to the transfer of a Small Ubiquitin-like Modifier (SUMO) protein to SERCA2a, a key regulator of calcium reuptake into the sarcoplasmic reticulum. Enhanced SERCA2a activity improves both contraction and relaxation of the heart muscle. Concurrently, this compound partially inhibits the Na+/K+-ATPase, which contributes to a favorable increase in intracellular calcium for contraction.

N106_Signaling_Pathway cluster_SERCA SERCA2a Pathway cluster_NKA Na+/K+-ATPase Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SUMO_SERCA2a SUMOylated SERCA2a E1->SUMO_SERCA2a Catalyzes SUMOylation SUMO SUMO Protein SUMO->SUMO_SERCA2a SERCA2a SERCA2a SERCA2a->SUMO_SERCA2a Ca_Uptake Increased SR Ca2+ Uptake SUMO_SERCA2a->Ca_Uptake Lusitropy Improved Lusitropy (Relaxation) Ca_Uptake->Lusitropy Inhibition Partial Inhibition NKA->Inhibition Inotropy Positive Inotropy (Contraction) Inhibition->Inotropy

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Compound N106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a standardized protocol for the in vitro assessment of a test compound, hereafter referred to as "Compound N106." The methodologies outlined below are foundational for characterizing the cellular effects of new chemical entities in a drug discovery context. The protocols cover essential cell culture techniques, compound treatment, and subsequent analysis of cellular responses.

I. Core Principles of Mammalian Cell Culture

Successful in vitro studies hinge on the meticulous practice of mammalian cell culture. The primary objective is to maintain a sterile environment that provides optimal conditions for cell growth and function, ensuring the reproducibility and reliability of experimental data.

  • Aseptic Technique : All manipulations of cells and reagents must be performed within a laminar flow hood to prevent microbial contamination. All materials, including media, supplements, and plasticware, must be sterile.[1]

  • Culture Environment : The majority of mammalian cell lines are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere to ensure the stability of the culture medium's pH.[1]

  • Cell Line Specificity : It is critical to recognize that different cell lines possess unique requirements for growth media, sera, and subculture schedules. Always consult the specific guidelines for the cell line being utilized.[1]

II. Experimental Protocols

The following protocols detail the standard procedures for thawing, culturing, and experimenting with cells in the presence of a test compound.

A. Protocol for Thawing Cryopreserved Cells

The rapid and careful thawing of cryopreserved cells is paramount for maintaining high cell viability.[1]

  • Materials :

    • Complete growth medium, pre-warmed to 37°C

    • Sterile 15 mL or 50 mL centrifuge tubes

    • 37°C water bath

    • 70% ethanol for disinfection

    • Cell culture flask

  • Procedure :

    • Prepare a culture flask with the appropriate volume of pre-warmed complete growth medium.

    • Retrieve a vial of cryopreserved cells from liquid nitrogen storage.

    • Immerse the vial in a 37°C water bath, ensuring the cap remains above the water level to prevent contamination.[2]

    • Gently agitate the vial until only a small ice crystal remains.[1]

    • Disinfect the exterior of the vial with 70% ethanol before opening it in a laminar flow hood.[1]

    • Aseptically transfer the cell suspension into a sterile centrifuge tube containing at least 9 mL of pre-warmed complete medium.

    • Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.[1]

    • Aspirate the supernatant and gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete medium.

    • Transfer the resuspended cells to the prepared culture flask.

    • Incubate the flask at 37°C with 5% CO₂.

B. Protocol for Subculturing Adherent Cells

Subculturing, or passaging, is necessary to maintain cells in a state of logarithmic growth.

  • Materials :

    • Complete growth medium, pre-warmed to 37°C

    • Phosphate-Buffered Saline (PBS), sterile, free of calcium and magnesium

    • Trypsin-EDTA solution, pre-warmed to 37°C

    • New sterile culture flasks

  • Procedure :

    • Remove the old medium from the flask.

    • Wash the cell monolayer with sterile PBS to remove any residual serum that could inhibit trypsin activity.

    • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes.[1]

    • Observe the cells under a microscope until they begin to detach from the flask surface. Gently tap the side of the flask to encourage detachment.[1]

    • Once detached, add complete growth medium to the flask to neutralize the trypsin.

    • Create a single-cell suspension by gently pipetting the liquid up and down.

    • Transfer a fraction of the cell suspension to a new culture flask containing fresh, pre-warmed complete medium.

C. Protocol for Determining the IC50 of Compound this compound using an MTT Assay

This protocol is designed to assess the effect of Compound this compound on cell viability and determine its half-maximal inhibitory concentration (IC50).

  • Materials :

    • Cells in logarithmic growth phase

    • Compound this compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Complete growth medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (cell culture grade)

    • Microplate reader

  • Procedure :

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[3]

    • Prepare serial dilutions of Compound this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the various Compound this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).[3]

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

III. Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values of Compound this compound in Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 (µM)
HeLa Cervical Cancer 48 5.2 ± 0.7
MCF-7 Breast Cancer 48 12.8 ± 1.5
A549 Lung Cancer 48 8.1 ± 0.9
HepG2 Liver Cancer 48 25.4 ± 3.2

Note: These are example values and may not be representative of actual experimental results.[4]

Table 2: Hypothetical Effect of Compound this compound on Cell Cycle Distribution in A549 Cells

Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (DMSO) 65.3 ± 4.2 20.1 ± 2.5 14.6 ± 2.1
Compound this compound (8 µM) 50.1 ± 3.8 15.5 ± 2.0 34.4 ± 3.5

Note: This data is hypothetical. Experimental determination is required.[3]

Table 3: Hypothetical Relative Protein Expression Changes Post-Treatment with Compound this compound in A549 Cells

Protein Treatment (8 µM Compound this compound) Fold Change vs. Control
Cleaved Caspase-3 Increased 3.5
Cleaved PARP Increased 2.8
Bax Increased 2.1
Bcl-2 Decreased 0.4
p-Akt Decreased 0.5

Note: This data is hypothetical and illustrative of potential changes.[3]

IV. Visualizations

Experimental Workflow and Signaling Pathway Diagrams

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition cluster_3 Data Analysis a Thaw Cryopreserved Cells b Culture Cells to 80% Confluency a->b c Seed Cells in 96-well Plate b->c d Prepare Serial Dilutions of Compound this compound c->d e Treat Cells and Incubate d->e f Perform MTT Assay e->f h Analyze Cell Cycle (Flow Cytometry) e->h i Western Blot for Protein Expression e->i g Measure Absorbance f->g j Calculate IC50 g->j k Determine Cell Cycle Distribution h->k l Quantify Protein Expression i->l

Caption: Experimental workflow for in vitro evaluation of Compound this compound.

G cluster_0 Apoptosis Signaling Pathway This compound Compound this compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for Compound this compound-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N106 is a first-in-class small molecule activator of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) SUMOylation pathway. By directly targeting and activating the SUMO-activating enzyme E1 ligase, this compound enhances the SUMOylation of SERCA2a, a key regulator of cardiac contractility. This mechanism of action has shown promise in preclinical mouse models of heart failure, suggesting its potential as a novel therapeutic agent. Additionally, this compound has been identified as a dual modulator, also exhibiting partial inhibitory effects on the Na+/K+-ATPase. These application notes provide a summary of the current data on this compound dosage, administration, and effects in mouse studies to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in mouse studies.

Table 1: In Vivo Efficacy of Intravenous this compound in a Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

Dosage (mg/kg, IV)Key Cardiac Function ParametersObservations
10-Significantly improves ventricular function.[1]
Dose-dependentLeft Ventricular Systolic FunctionThis compound treatment improves LV systolic function in a dose-dependent manner.

Further quantitative data on specific parameters like ejection fraction and fractional shortening at varying doses are needed for a complete dose-response profile.

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueAdministration Route & Dosage
Half-life (t½)~65.4 min10 mg/kg, Intravenous
Cmax~2.24 µM10 mg/kg, Intravenous
Oral Bioavailability (F%)50-56%Not specified
Terminal Elimination Half-life (t½)19 minNot specified

Signaling Pathway

This compound's primary mechanism of action involves the modulation of the SUMOylation pathway, a critical post-translational modification process.

This compound Signaling Pathway cluster_SUMOylation SUMOylation Cascade cluster_DeSUMOylation De-SUMOylation This compound This compound E1 SUMO E1 Ligase (SAE1/SAE2) This compound->E1 Activates SUMO SUMO Protein E1->SUMO Activates E2 SUMO E2 (Ubc9) SUMO->E2 Transfers to E3 SUMO E3 Ligase E2->E3 Target Target Protein (e.g., SERCA2a) E2->Target E3->Target SUMO_Target SUMOylated Target Protein Target->SUMO_Target SUMOylated SUMO_Target_de SUMOylated Target Protein SENP SENPs (SUMO-specific proteases) Target_de Target Protein SENP->Target_de Deconjugates SUMO_de SUMO Protein SENP->SUMO_de SUMO_Target_de->SENP

Caption: this compound activates the SUMOylation cascade, leading to increased modification of target proteins like SERCA2a.

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Transverse Aortic Constriction (TAC) Mouse Model

This protocol describes the intravenous administration of this compound to evaluate its therapeutic effects in a pressure-overload model of heart failure.

1. Heart Failure Model Induction (TAC Surgery):

  • Induce heart failure in adult mice (e.g., C57BL/6) via transverse aortic constriction (TAC) surgery. This procedure creates a pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

  • Allow mice to recover for a sufficient period (e.g., 2-4 weeks) to allow for the development of a heart failure phenotype, which should be confirmed by echocardiography.

2. This compound Formulation and Administration:

  • Formulation: Prepare a stock solution of this compound in a suitable vehicle. While the specific vehicle used in published studies is not always detailed, a common approach for in vivo studies with small molecules is to use a solution of DMSO, Tween 80, and saline. A final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

  • Dosage: A dose of 10 mg/kg has been shown to be effective.[1] A dose-response study may be performed to determine the optimal dose for a specific experimental setup.

  • Administration: Administer this compound via intravenous (IV) injection, for example, through the tail vein.

3. Experimental Groups:

  • Sham + Vehicle: Mice that underwent a sham surgery and receive the vehicle solution.

  • TAC + Vehicle: Mice that underwent TAC surgery and receive the vehicle solution.

  • TAC + this compound: Mice that underwent TAC surgery and receive the this compound solution.

4. Assessment of Cardiac Function:

  • Perform serial echocardiography at baseline (before treatment) and at specified time points after this compound administration to assess cardiac function. Key parameters to measure include:

    • Ejection Fraction (EF)
    • Fractional Shortening (FS)
    • Left Ventricular Internal Dimensions (LVIDd, LVIDs)

  • At the end of the study, perform invasive hemodynamic measurements to assess parameters such as:

    • Maximal rate of pressure development (+dP/dt max)
    • Minimal rate of pressure decline (-dP/dt min)
    • Left Ventricular End-Diastolic Pressure (LVEDP)

5. Post-mortem Analysis:

  • Perform histological analysis (e.g., Masson's trichrome staining) to assess cardiac fibrosis.

  • Conduct molecular analysis (e.g., Western blot) to measure the levels of SERCA2a SUMOylation and other relevant markers.

Experimental Workflow for this compound in TAC Model A Induce Heart Failure (TAC Surgery) B Post-operative Recovery (2-4 weeks) A->B C Baseline Echocardiography B->C D Randomize into Treatment Groups C->D E This compound or Vehicle Administration (Intravenous) D->E F Serial Echocardiography E->F G Invasive Hemodynamic Measurements F->G H Euthanasia and Tissue Collection G->H I Histological and Molecular Analysis H->I

Caption: Workflow for evaluating this compound efficacy in a mouse model of heart failure induced by TAC.

Logical Relationships

The therapeutic rationale for using this compound in heart failure is based on a clear logical progression from molecular action to physiological effect.

Logical Relationship of this compound Action This compound This compound Administration E1_Activation Activation of SUMO E1 Ligase This compound->E1_Activation SERCA2a_SUMO Increased SERCA2a SUMOylation E1_Activation->SERCA2a_SUMO Ca_Handling Improved Sarcoplasmic Reticulum Ca2+ Handling SERCA2a_SUMO->Ca_Handling Contractility Enhanced Cardiac Contractility Ca_Handling->Contractility HF_Improvement Amelioration of Heart Failure Phenotype Contractility->HF_Improvement

Caption: The logical cascade from this compound administration to the improvement of heart failure symptoms.

Disclaimer

This document is intended for research purposes only. The information provided is based on currently available preclinical data and should be adapted and optimized for specific experimental conditions. Further research is required to fully elucidate the efficacy, safety, and optimal dosing of this compound for the treatment of heart failure.

References

Application Notes and Protocols: N106

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: N106 Synonyms: SERCA2a SUMOylation activator Audience: Researchers, scientists, and drug development professionals.

Product Description

This compound is a first-in-class small molecule activator of the SUMO-activating enzyme, E1 ligase.[1][2] By directly activating this enzyme, this compound promotes the SUMOylation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), a critical pump in cardiac muscle cells responsible for calcium reuptake into the sarcoplasmic reticulum.[1] This enhanced activity leads to improved cardiac lusitropy (relaxation) and contractility, making this compound a valuable tool for cardiovascular research, particularly in the context of heart failure.[1] Additionally, recent studies have identified this compound as a partial, noncompetitive inhibitor of the Na+/K+-ATPase (NKA), suggesting a dual modulatory role on cardiac ion pumps.[3]

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial to maintain its stability and ensure experimental reproducibility. The compound is a white to off-white solid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₄N₄O₃S[1]
Molecular Weight 354.38 g/mol [1]
CAS Number 862974-25-2[1]
Appearance White to off-white solid[1]
Purity >98%[2]

Solution Preparation

Solvent Selection and Solubility

This compound exhibits limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).

Table 2: this compound Solubility

SolventConcentrationCommentsReference
DMSO 62.5 mg/mL (176.36 mM)Requires sonication and warming to 60°C for complete dissolution. Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.54 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: a. Briefly vortex the mixture. b. Warm the solution by placing the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.[1] c. Further aid dissolution by placing the tube in an ultrasonic bath for 10-15 minutes.[1] d. Vortex again to ensure the solution is clear and homogenous. Visually inspect for any undissolved particulates.

  • Final Volume: Ensure the final desired concentration is achieved.

Table 3: Stock Solution Preparation Guide

Target ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.35 mg1.77 mg3.54 mg
5 mM 1.77 mg8.86 mg17.72 mg
10 mM 3.54 mg17.72 mg35.44 mg
50 mM 17.72 mg88.60 mg177.20 mg

Storage and Stability

To prevent degradation and loss of potency, this compound powder and its stock solutions must be stored under appropriate conditions. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[1][2]

Table 4: Recommended Storage Conditions

FormStorage TemperatureShelf LifeCommentsReference
Solid Powder -20°C3 yearsStore in a desiccated environment.[1][2]
In DMSO -80°C6 monthsPreferred for long-term storage.[1]
In DMSO -20°C1-3 monthsSuitable for short-term storage.[1][2]

Mechanism of Action

This compound has a dual effect on key cardiac ion pumps. Its primary described mechanism is the activation of the SUMO-activating enzyme (E1 Ligase), which enhances the SUMOylation of SERCA2a, leading to increased ATPase activity and improved calcium handling in cardiomyocytes.[1] Concurrently, this compound acts as a partial inhibitor of the Na+/K+-ATPase (NKA), reducing its catalytic turnover without affecting its affinity for ATP or ions.[3]

N106_Signaling_Pathway cluster_0 This compound Primary Action (SERCA2a) cluster_1 This compound Secondary Action (NKA) N106_1 This compound E1 SUMO-activating Enzyme (E1 Ligase) N106_1->E1 Activates SERCA2a SERCA2a E1->SERCA2a Promotes SUMOylation SUMO_SERCA2a SUMOylated SERCA2a (Active) Ca_Reuptake Increased SR Ca2+ Reuptake SUMO_SERCA2a->Ca_Reuptake Increases Activity Result_1 Improved Cardiac Relaxation (Lusitropy) Ca_Reuptake->Result_1 N106_2 This compound NKA Na+/K+-ATPase (NKA) N106_2->NKA Inhibits NKA_Inhibited Partially Inhibited NKA Result_2 Positive Inotropic Effect NKA_Inhibited->Result_2 Contributes to N106_Workflow start Receive this compound Powder store_powder Store Powder at -20°C (Desiccated) start->store_powder weigh Weigh this compound for Stock Solution store_powder->weigh prepare Prepare Stock Solution in Anhydrous DMSO (Warm & Sonicate) weigh->prepare aliquot Aliquot Stock Solution into Single-Use Tubes prepare->aliquot store_solution Store Aliquots aliquot->store_solution use Use in Experiment (Dilute to final concentration in aqueous buffer) store_solution->use -80°C (6 mo) -20°C (1-3 mo) end End use->end

References

Application Note: Detection of SERCA2a SUMOylation via Western Blot Following N106 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a (SERCA2a) is a critical protein in cardiac muscle, responsible for pumping calcium ions from the cytosol into the sarcoplasmic reticulum, which is essential for muscle relaxation. The post-translational modification of SERCA2a by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, has been shown to enhance its activity and stability.[1][2] N106 is a novel small molecule that has been identified as an activator of SERCA2a SUMOylation.[3][4][5] this compound directly targets and activates the SUMO-activating enzyme E1, the first step in the SUMOylation cascade.[3][5][6] This application note provides a detailed protocol for the detection of SERCA2a SUMOylation in response to this compound treatment using immunoprecipitation followed by Western blotting.

Signaling Pathway of this compound Action

This compound enhances SERCA2a SUMOylation by directly activating the SUMO E1 activating enzyme (SAE1/UBA2). This initiates the SUMOylation cascade, leading to the covalent attachment of SUMO-1 to SERCA2a.

This compound This compound E1 SUMO E1 Activating Enzyme (SAE1/UBA2) This compound->E1 Activates SUMO1_inactive Inactive SUMO-1 E1->SUMO1_inactive SUMO1_active Activated SUMO-1 E2 SUMO E2 Conjugating Enzyme (Ubc9) SUMO1_active->E2 Transfers to SERCA2a SERCA2a E2->SERCA2a SUMO_SERCA2a SUMOylated SERCA2a cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_ip Immunoprecipitation cluster_wb Western Blot Analysis start Cardiomyocyte Culture treatment This compound Treatment (e.g., 10 µM for 24h) start->treatment control Vehicle Control (DMSO) start->control lysis Cell Lysis treatment->lysis control->lysis quant Protein Quantification (BCA Assay) lysis->quant ip Immunoprecipitation (IP) with anti-SERCA2a antibody quant->ip wash Wash Beads ip->wash elution Elution wash->elution sds SDS-PAGE elution->sds transfer Transfer to PVDF membrane sds->transfer blocking Blocking transfer->blocking probing Primary Antibody Incubation (anti-SUMO-1) blocking->probing secondary Secondary Antibody Incubation probing->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

References

Application Notes and Protocols for Calcium Imaging with Cal-520®

Author: BenchChem Technical Support Team. Date: December 2025

A high-performance fluorescent indicator for monitoring intracellular calcium dynamics

Notice: The originally requested topic "Calcium imaging techniques with N106" did not yield information on a fluorescent probe or dye named this compound suitable for calcium imaging. The search results indicated that this compound is a small molecule modulator of cardiac ion pumps. Therefore, these application notes and protocols have been created using Cal-520® , a well-documented and high-performance green fluorescent calcium indicator, as a representative example to fulfill the core requirements of the request.

Introduction to Calcium Imaging and Cal-520®

Calcium imaging is a widely used technique in life sciences to visualize and measure intracellular calcium (Ca²⁺) dynamics, which are fundamental to a vast array of cellular processes, including signal transduction, neurotransmission, muscle contraction, and gene expression.[1] Fluorescent indicators are essential tools for these studies, allowing researchers to observe real-time changes in Ca²⁺ concentrations in live cells and tissues.

Cal-520® is a novel fluorescein-based Ca²⁺ indicator that offers significant advantages over traditional dyes like Fluo-3 and Fluo-4.[2][3] It exhibits a high signal-to-noise ratio, excellent intracellular retention, and a fluorescence enhancement of over 100-fold upon binding to Ca²⁺.[3][4][5][6][7] These properties make Cal-520® an ideal choice for a variety of applications, from high-throughput screening of G-protein coupled receptors (GPCRs) and ion channels to in vivo two-photon imaging of neuronal activity.[8][9]

Quantitative Data: Comparison of Green Fluorescent Calcium Indicators

The selection of a suitable calcium indicator is critical for the success of an experiment and depends on factors such as the expected Ca²⁺ concentration, the desired temporal resolution, and the imaging setup. Below is a comparison of the key properties of Cal-520® and other commonly used green fluorescent calcium indicators.

IndicatorExcitation Max (nm)Emission Max (nm)Kd (nM)Quantum YieldFluorescence Enhancement
Cal-520® 492 - 494514 - 5153200.75>100-fold
Fluo-4 494516345~0.14~100-fold
Fluo-3 506526390~0.14~100-fold
Fluo-8® 494517389-~200-fold
Calcium Green™-1 5065311900.75~14-fold
Oregon Green® 488 BAPTA-1 494523170-~14-fold

Data compiled from multiple sources.[1][2][6][9][10][11] Note that in situ Kd values can differ from in vitro measurements.

Signaling Pathway: GPCR-Mediated Calcium Release

A common application of calcium imaging is to study the signaling pathways of G-protein coupled receptors (GPCRs), particularly those that couple to the Gαq subunit. Activation of this pathway leads to the release of Ca²⁺ from intracellular stores, a process that can be effectively monitored with Cal-520®.

GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Calcium Imaging

The general workflow for a calcium imaging experiment involves several key stages, from sample preparation to data analysis. This process is applicable to a wide range of experimental paradigms.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells/Tissue load_dye Load with Cal-520® AM prep_cells->load_dye wash Wash to Remove Excess Dye load_dye->wash image_setup Mount on Microscope wash->image_setup baseline Record Baseline Fluorescence image_setup->baseline stimulate Apply Stimulus baseline->stimulate record Record Fluorescence Changes stimulate->record motion_correct Motion Correction (for in vivo) record->motion_correct roi Define Regions of Interest (ROIs) motion_correct->roi extract Extract Fluorescence Traces roi->extract analyze Analyze ΔF/F0 extract->analyze

References

Application Notes: N106 in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) SUMOylation, a post-translational modification that enhances the enzyme's activity.[1][2][3] By directly activating the SUMO-activating enzyme E1 ligase, this compound increases SERCA2a SUMOylation, leading to improved cardiac contractility and calcium handling.[1][2][4] This unique mechanism of action makes this compound a promising candidate for the development of novel therapeutics for heart failure.[2][5] Furthermore, this compound has been identified as a dual modulator, also exhibiting partial inhibitory effects on the Na+/K+-ATPase (NKA). High-throughput screening (HTS) assays are crucial for identifying and characterizing novel compounds like this compound that modulate these important biological pathways. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key contributing factor to the pathophysiology of heart failure is impaired calcium cycling within cardiomyocytes, largely due to reduced activity of SERCA2a. This compound was identified through a screening for small molecules that could enhance SERCA2a function. Its ability to increase SERCA2a SUMOylation represents a novel therapeutic strategy. High-throughput screening provides a powerful platform to discover new chemical entities that, like this compound, can modulate SUMOylation pathways or ion pump activity for therapeutic benefit.

This compound: Mechanism of Action

This compound exerts its biological effects through a dual mechanism:

  • Activation of SERCA2a SUMOylation: this compound directly activates the SUMO-activating enzyme, E1 ligase.[1][2] This leads to an increase in the SUMOylation of SERCA2a, enhancing its ATPase activity and improving calcium reuptake into the sarcoplasmic reticulum. This ultimately results in improved myocardial relaxation and contraction.[1][2]

  • Partial Inhibition of Na+/K+-ATPase (NKA): this compound also acts as a partial inhibitor of the Na+/K+-ATPase. This inhibitory action can contribute to an increase in intracellular calcium concentration, further enhancing cardiac contractility.

Signaling Pathway of this compound Action

The primary signaling pathway influenced by this compound is the SUMOylation cascade, which ultimately targets SERCA2a in cardiomyocytes.

N106_Signaling_Pathway cluster_0 Cytosol This compound This compound E1 SUMO E1 Ligase This compound->E1 activates SUMO SUMO E1->SUMO activates SERCA2a SERCA2a SUMO->SERCA2a conjugates to SUMO_SERCA2a SUMOylated SERCA2a Ca_SR Ca2+ uptake into SR SUMO_SERCA2a->Ca_SR enhances Contractility Improved Cardiac Contractility Ca_SR->Contractility leads to

Caption: this compound activates the SUMOylation pathway targeting SERCA2a.

Quantitative Data

The following tables summarize the reported effects of this compound on cardiomyocyte function.

Table 1: Effect of this compound on Cardiomyocyte Contractility

ConcentrationPeak Shortening (%)Maximal Velocity of Contraction (µm/s)Maximal Velocity of Relaxation (µm/s)
Control (DMSO) 3.05 ± 0.47--
10 nM this compound 7.63 ± 0.48-1.93 ± 0.081.76 ± 0.08
100 nM this compound 8.36 ± 0.56-2.17 ± 0.101.98 ± 0.12
10 µM this compound 12.03 ± 0.80-2.30 ± 0.191.99 ± 0.15

Data from Kho et al., 2015.[2]

Table 2: Effect of this compound on Calcium Transient Decay

TreatmentRate of Transient Calcium Decay (τ, s)
Control (DMSO) 0.24 ± 0.02
This compound 0.18 ± 0.02

Data from Kho et al., 2015.[2]

High-Throughput Screening Protocols

The following are detailed protocols for high-throughput screening assays designed to identify novel modulators of SUMOylation and Na+/K+-ATPase activity, inspired by the discovery of this compound.

Protocol 1: High-Throughput Screening for Activators of SERCA2a SUMOylation

This protocol is designed to identify compounds that, like this compound, increase the SUMOylation of a target protein.

Experimental Workflow:

HTS_Workflow_SUMOylation cluster_workflow HTS Workflow plate_prep Plate Preparation (384-well) compound_add Compound Addition (e.g., this compound as control) plate_prep->compound_add reagent_add Addition of SUMOylation Reagents (E1, E2, SUMO, ATP, Target Protein) compound_add->reagent_add incubation Incubation reagent_add->incubation detection Detection of SUMOylated Product (e.g., AlphaScreen) incubation->detection data_analysis Data Analysis (Hit Identification) detection->data_analysis HTS_Workflow_NKA cluster_workflow_nka HTS Workflow plate_prep_nka Plate Preparation (384-well) compound_add_nka Compound Addition (e.g., Ouabain as control) plate_prep_nka->compound_add_nka enzyme_add Addition of Na+/K+-ATPase and Substrate (ATP) compound_add_nka->enzyme_add incubation_nka Incubation enzyme_add->incubation_nka detection_nka Detection of Phosphate (e.g., Malachite Green) incubation_nka->detection_nka data_analysis_nka Data Analysis (Hit Identification) detection_nka->data_analysis_nka

References

Application Notes and Protocols for Lentiviral Delivery of Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1][2][3] This characteristic makes them invaluable for basic research, drug discovery, and the development of gene therapies.[4][5] These vectors are derived from the Human Immunodeficiency Virus 1 (HIV-1), with viral genes required for replication removed to ensure their safe use in a laboratory setting.[3] This document provides a comprehensive guide to using lentiviral vectors for the stable expression of a target gene, referred to herein as "GENEX," in mammalian cells. While the protocols are broadly applicable, specific examples and considerations will be discussed in the context of studying genes involved in cellular processes, such as those influenced by small molecules like N106, which has been shown to modulate SERCA2a SUMOylation and Na+/K+-ATPase activity.[6]

Principle of Lentiviral Delivery

Lentiviral vectors are bioengineered viruses that can efficiently transduce a broad range of cell types. The system typically involves the co-transfection of a packaging cell line, most commonly HEK293T cells, with a set of plasmids.[7][8] These plasmids include:

  • Transfer Plasmid: Contains the gene of interest (e.g., GENEX) flanked by lentiviral long terminal repeats (LTRs) necessary for integration into the host genome.

  • Packaging Plasmids: Provide the viral proteins required for particle assembly, such as Gag, Pol, and Rev.

  • Envelope Plasmid: Encodes a glycoprotein, typically VSV-G, which pseudotypes the virus, conferring broad tropism and stability.[9]

Once assembled, the lentiviral particles are harvested and can be used to infect target cells, leading to the stable integration of the transgene.[10]

I. Lentiviral Vector Production

This protocol describes the generation of high-titer lentiviral stocks using a second-generation packaging system and transient transfection of HEK293T cells.[11]

Materials:

  • HEK293T cells (passage < 15)[7]

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine™)

  • Lentiviral transfer plasmid (containing GENEX)

  • Second-generation packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • 0.45 µm PES filters

  • Sterile polypropylene tubes

Experimental Protocol:

Day 1: Seed HEK293T Cells

  • Culture HEK293T cells in complete DMEM. Ensure cells are healthy and doubling at a consistent rate.

  • Twenty-four hours prior to transfection, seed 4 x 10^6 HEK293T cells onto a 10 cm tissue culture plate in 10 mL of complete DMEM.[12]

  • Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.[4][8]

Day 2: Transfection

  • In a sterile tube, prepare the DNA master mix by combining the transfer, packaging, and envelope plasmids in serum-free medium like Opti-MEM. A common ratio is 4:2:1 for transfer:packaging:envelope plasmids, respectively.

  • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

  • Add the transfection reagent solution to the DNA master mix, mix gently, and incubate at room temperature for 20-30 minutes.[11]

  • Gently add the DNA-transfection reagent complex dropwise to the HEK293T cells.[11]

  • Incubate the cells at 37°C with 5% CO2.

Day 3: Change of Media

  • Approximately 12-15 hours post-transfection, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.[11]

Day 4 & 5: Viral Harvest

  • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene tube.[7][12]

  • Add 10 mL of fresh complete DMEM to the cells.

  • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.[12]

  • Centrifuge the pooled supernatant at 2,100 x g for 5 minutes to pellet any cellular debris.[7]

  • Filter the supernatant through a 0.45 µm PES filter.[7]

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[8]

Table 1: Representative Lentiviral Production Yields

Plate SizeCell Seeding DensityTotal DNA per TransfectionExpected Viral Titer (TU/mL)
6-well5 x 10^5 cells/well2.5 µg10^6 - 10^7
10 cm dish4 x 10^6 cells15 µg10^6 - 10^7
15 cm dish1.25 x 10^7 cells45 µg10^7 - 10^8

TU/mL = Transducing Units per milliliter. Titer can be increased with concentration steps.[8]

Lentiviral_Production_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_post_transfection Day 3-5: Harvest seed_cells Seed HEK293T Cells (70-80% confluence) prepare_dna Prepare Plasmid Mix (Transfer, Packaging, Envelope) mix_and_incubate Mix and Incubate prepare_dna->mix_and_incubate prepare_reagent Prepare Transfection Reagent prepare_reagent->mix_and_incubate add_to_cells Add to HEK293T Cells mix_and_incubate->add_to_cells change_media Change Media (12-15h post-transfection) harvest_48h Harvest Supernatant (48h) change_media->harvest_48h harvest_72h Harvest Supernatant (72h) harvest_48h->harvest_72h pool_and_filter Pool, Centrifuge, and Filter harvest_72h->pool_and_filter store_virus Aliquot and Store at -80°C pool_and_filter->store_virus Transduction_and_Analysis_Workflow cluster_transduction Days 1-3: Transduction cluster_analysis Days 5+: Downstream Analysis seed_target Seed Target Cells add_virus Add Lentivirus + Polybrene (at desired MOI) seed_target->add_virus incubate Incubate (18-24h) add_virus->incubate change_media Change Media incubate->change_media analyze_expression Analyze Gene Expression (qPCR, Western Blot, etc.) change_media->analyze_expression functional_assays Perform Functional Assays change_media->functional_assays stable_selection Stable Cell Line Selection (Optional) change_media->stable_selection SERCA2a_SUMOylation_Pathway This compound This compound (Small Molecule) UBC9 UBC9 (E2 Conjugating Enzyme) This compound->UBC9 enhances SERCA2a_sumo SERCA2a-SUMO (modified) UBC9->SERCA2a_sumo conjugates SUMO to SUMO SUMO Protein SUMO->UBC9 SERCA2a_unmod SERCA2a (unmodified) SERCA2a_unmod->SERCA2a_sumo Ca_cycling Enhanced Calcium Cycling SERCA2a_sumo->Ca_cycling

References

Application Notes and Protocols for N106 Treatment in Primary Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N106 is a first-in-class small molecule activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation.[1] By directly activating the SUMO-activating enzyme E1 ligase, this compound enhances the SUMOylation of SERCA2a, a critical protein for calcium cycling in cardiomyocytes.[1][2][3] Decreased activity and expression of SERCA2a are hallmarks of heart failure, making this compound a promising therapeutic candidate for this condition.[2][3] In primary cardiomyocyte cultures, this compound has been shown to increase cell contractility and improve calcium transient properties, demonstrating its potential for in vitro studies of cardiac function and drug discovery.[1][3]

These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte culture, including cell isolation, this compound treatment, and functional assessment.

Mechanism of Action

This compound enhances the SUMOylation of SERCA2a, which in turn improves its ATPase activity and stability.[4][5][6] This leads to more efficient re-uptake of calcium into the sarcoplasmic reticulum during diastole, resulting in improved myocardial relaxation (lusitropy) and increased calcium availability for subsequent contractions, thereby enhancing contractility (inotropy).

N106_Signaling_Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 activates SUMO SUMO E1->SUMO activates SERCA2a SERCA2a SUMO->SERCA2a conjugates to SUMO_SERCA2a SUMOylated SERCA2a (Enhanced Activity) Ca_uptake Increased SR Ca2+ Uptake SUMO_SERCA2a->Ca_uptake Contractility Improved Contractility & Relaxation Ca_uptake->Contractility

Caption: this compound Signaling Pathway.

Quantitative Data

The following table summarizes the quantitative effects of this compound on primary cardiomyocyte function.

ParameterSpeciesCell TypeThis compound ConcentrationEffectReference
Sarcomere ShorteningHumanPrimary Ventricular CardiomyocytesEC50 = 0.006 µMIncreased contractility[7]
ContractilityRatCultured CardiomyocytesDose-dependentIncreased contractility[3]
Calcium TransientRatCultured CardiomyocytesNot specifiedImproved properties[3]

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol is adapted from established methods for isolating primary cardiomyocytes.[8][9][10][11]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • ADS buffer (116 mM NaCl, 20 mM HEPES, 1 mM NaH2PO4, 5.5 mM glucose, 5.4 mM KCl, 0.8 mM MgSO4, pH 7.35)

  • Enzyme solution: ADS buffer containing 0.1% Trypsin and 0.05% Pancreatin

  • DMEM/F10 nutrient mixture with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

  • Excise the hearts and place them in ice-cold ADS buffer.

  • Trim away atria and connective tissue, and mince the ventricular tissue.

  • Transfer the minced tissue to a sterile flask containing the enzyme solution.

  • Incubate at 37°C with gentle agitation for 15-minute intervals.

  • After each interval, collect the supernatant containing dissociated cells and add it to an equal volume of cold DMEM/F10 with 10% FBS to inactivate the enzymes.

  • Repeat the digestion until the tissue is completely dissociated.

  • Centrifuge the collected cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM/F10 with 10% FBS.

  • To enrich for cardiomyocytes, pre-plate the cells on an uncoated dish for 1-2 hours to allow for fibroblast attachment.

  • Collect the non-adherent cardiomyocytes and plate them on laminin-coated dishes.

  • Culture the cells at 37°C in a 5% CO2 incubator.

NRVM_Isolation_Workflow start Euthanize Pups & Excise Hearts mince Mince Ventricular Tissue start->mince digest Enzymatic Digestion (Trypsin/Pancreatin) mince->digest collect Collect Supernatant & Inactivate Enzymes digest->collect centrifuge Centrifuge Cell Suspension collect->centrifuge preplate Pre-plate to Remove Fibroblasts centrifuge->preplate plate Plate Cardiomyocytes on Laminin-coated Dishes preplate->plate culture Culture at 37°C, 5% CO2 plate->culture

Caption: NRVM Isolation Workflow.
Protocol 2: this compound Treatment of Primary Cardiomyocytes

Materials:

  • Primary cardiomyocyte culture (e.g., NRVMs from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Culture medium

Procedure:

  • Prepare a stock solution of this compound in a vehicle such as DMSO.

  • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve, for example, ranging from 1 nM to 10 µM.

  • Include a vehicle control (culture medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the existing culture medium from the cardiomyocytes and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period. For acute effects on contractility and calcium transients, measurements can be taken within 10-30 minutes.[1] For longer-term studies, incubation can be extended to 24 hours or more.[1]

Protocol 3: Assessment of Cardiomyocyte Contractility

This protocol utilizes video-based sarcomere length detection.

Materials:

  • Inverted microscope with a camera

  • IonOptix MyoCam-S or similar system

  • Field stimulation electrodes

  • Data acquisition and analysis software

Procedure:

  • Place the culture dish with this compound-treated or control cardiomyocytes on the microscope stage.

  • Pace the cardiomyocytes using field stimulation at a physiological frequency (e.g., 1 Hz).

  • Record videos of contracting cardiomyocytes.

  • Use software to analyze the videos and measure sarcomere length changes.

  • Key parameters to quantify include:

    • Peak shortening (% of resting sarcomere length)

    • Maximal velocity of shortening (+dL/dt)

    • Maximal velocity of relengthening (-dL/dt)

    • Time to peak shortening

    • Time to 90% relengthening

Protocol 4: Measurement of Intracellular Calcium Transients

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscopy system with a light source for excitation and a detector for emission

  • Data acquisition and analysis software

Procedure:

  • Load the cardiomyocytes with a fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Treat the cells with this compound or vehicle control as described in Protocol 2.

  • Place the dish on the fluorescence microscope stage and pace the cells.

  • Record the changes in fluorescence intensity over time.

  • Key parameters to analyze include:

    • Peak systolic calcium amplitude

    • Diastolic calcium level

    • Calcium transient decay rate (Tau)

    • Time to peak calcium

Protocol 5: Cell Viability Assay

A standard MTT assay can be used to assess the effect of this compound on cardiomyocyte viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Plate cardiomyocytes in a 96-well plate.

  • Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Protocol 6: Assessment of Cardiomyocyte Hypertrophy

Hypertrophy can be assessed by measuring cell size and the expression of hypertrophic markers.

Materials:

  • Phalloidin conjugated to a fluorescent dye (for cell size measurement)

  • Antibodies against hypertrophic markers (e.g., atrial natriuretic peptide - ANP, brain natriuretic peptide - BNP)

  • Fluorescence microscope

  • Reagents for quantitative PCR or Western blotting

Procedure:

Cell Size Measurement:

  • Treat cardiomyocytes with this compound or a positive control for hypertrophy (e.g., endothelin-1) for 48-72 hours.

  • Fix the cells and stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton.

  • Capture images using a fluorescence microscope.

  • Use image analysis software to measure the surface area of individual cardiomyocytes.

Hypertrophic Marker Expression:

  • After treatment, lyse the cells to extract RNA or protein.

  • Perform quantitative PCR to measure the mRNA levels of hypertrophic markers like ANP and BNP.

  • Perform Western blotting to measure the protein levels of these markers.

Troubleshooting

IssuePossible CauseSolution
Low cardiomyocyte yield/viability after isolationOver-digestion with enzymes, mechanical stressOptimize digestion time, handle cells gently
High fibroblast contaminationIncomplete pre-platingExtend pre-plating time, or use a fibroblast growth inhibitor
No response to this compoundIncorrect this compound concentration, degraded compoundVerify this compound concentration and integrity, perform a dose-response
High background in fluorescence assaysIncomplete washing of dyeEnsure thorough washing after dye loading
Inconsistent contractility/calcium transient measurementsUnhealthy cells, inconsistent pacingEnsure cells are healthy and beating regularly before recording, maintain stable temperature and pacing

Conclusion

This compound is a valuable tool for studying cardiomyocyte function in vitro. By following these protocols, researchers can effectively utilize this compound to investigate its effects on cardiomyocyte contractility, calcium handling, and its potential as a therapeutic agent for heart failure. Careful optimization of cell isolation and culture conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes: Measuring ATPase Activity with N106

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N106 is a novel small molecule identified as a first-in-class dual modulator of cardiac ion pumps.[1] Primarily, it functions as an activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation by directly activating the SUMO-activating enzyme, E1 ligase.[2][3][4][5] This activity is significant in heart failure research, as decreased SERCA2a activity is a hallmark of the condition.[3] Intriguingly, this compound also exhibits a secondary mechanism of action: the partial inhibition of the Na+/K+-ATPase (NKA), an enzyme crucial for maintaining electrochemical gradients in cardiac cells.[1] This dual functionality, enhancing lusitropy (cardiac relaxation) via SERCA2a and exerting positive inotropic effects (cardiac contractility) through NKA inhibition, positions the this compound scaffold as a promising therapeutic lead for heart failure.[1] These application notes provide detailed protocols for measuring the inhibitory effect of this compound on ATPase activity, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: this compound as a Dual Modulator

This compound presents a unique pharmacological profile by simultaneously targeting two critical ATPases involved in cardiac function. Its primary described mechanism is the activation of SERCA2a SUMOylation, which enhances the pump's activity.[2][3] However, biochemical assays have demonstrated that this compound also acts as a partial, noncompetitive inhibitor of Na+/K+-ATPase.[1] It is suggested that this compound binds within the canonical cardiotonic steroid (CTS)-binding pocket of NKA.[1] Unlike classical CTS ligands that fully inhibit the enzyme, this compound's interaction allows for partial activity, likely due to intermittent unbinding events.[1] This noncompetitive inhibition reduces the maximal catalytic rate of NKA without affecting its affinity for Na+, K+, or ATP.[1]

N106_Mechanism cluster_0 Cardiac Myocyte cluster_1 Sarcoplasmic Reticulum cluster_2 Sarcolemma This compound This compound SUMO SUMOylation This compound->SUMO Enhances NKA Na⁺/K⁺-ATPase (NKA) This compound->NKA Partially Inhibits (Inotropy) SERCA2a SERCA2a Ca_SR Ca²⁺ Uptake (Lusitropy) SERCA2a->Ca_SR Activates SUMO->SERCA2a Targets Na_out 3 Na⁺ Out NKA->Na_out K_in 2 K⁺ In NKA->K_in NADH_Coupled_Assay cluster_0 Reaction Steps cluster_1 Measurement ATP ATP ADP ADP ATP->ADP ATPase (NKA) Pi Pi ATP->Pi Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase (PK) PEP Phosphoenolpyruvate (PEP) PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (LDH) NADH NADH (Absorbs at 340 nm) NAD NAD⁺ NADH->NAD Measurement Monitor Decrease in Absorbance at 340 nm NADH->Measurement Assay_Workflow_NADH start Start prep_reagents Prepare Reaction Mixture (Buffer, LDH, PK, PEP, NADH, NKA) start->prep_reagents add_this compound Add this compound or Vehicle (DMSO) to designated wells prep_reagents->add_this compound pre_incubate Pre-incubate mixture for 30 min at 37°C add_this compound->pre_incubate initiate_reaction Initiate reaction by adding ATP (Final concentration: 3 mM) pre_incubate->initiate_reaction measure_abs Immediately measure absorbance at 340 nm kinetically at 37°C initiate_reaction->measure_abs analyze Calculate rate of NADH oxidation (ΔAbs/min) and determine ATPase activity measure_abs->analyze end End analyze->end Assay_Workflow_MG start Start prep_enzyme Prepare ATPase enzyme in Assay Buffer with varying this compound concentrations start->prep_enzyme prep_standards Prepare Phosphate Standards in separate wells start->prep_standards initiate_reaction Initiate reaction by adding ATP prep_enzyme->initiate_reaction add_reagent Add Malachite Green Reagent to all wells prep_standards->add_reagent incubate Incubate at optimal temperature (e.g., 37°C) for a fixed time (e.g., 30 min) initiate_reaction->incubate stop_reaction Stop reaction (e.g., add TCA or SDS) incubate->stop_reaction stop_reaction->add_reagent color_dev Incubate at room temperature for color development (e.g., 20-30 min) add_reagent->color_dev measure_abs Measure absorbance at ~650 nm color_dev->measure_abs analyze Calculate Pi concentration from standard curve and determine ATPase activity measure_abs->analyze end End analyze->end

References

Troubleshooting & Optimization

N106 not showing effect in vitro troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using N106 who are not observing the expected in vitro effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class small molecule that activates the SUMOylation of sarcoplasmic reticulum calcium ATPase (SERCA2a) by directly activating the SUMO-activating enzyme, E1 ligase.[1] This leads to an increase in SERCA2a's ATPase activity. Additionally, this compound has been identified as a dual modulator that also partially inhibits the Na+/K+-ATPase (NKA).[2]

Q2: What are the expected in vitro effects of this compound?

A2: In cultured rat cardiomyocytes, this compound treatment has been shown to increase contractile properties, calcium-transient SERCA2a's ATPase activity, and SUMOylation within 10 minutes of exposure, with these effects being sustained at 24 hours.[1] Due to its dual action, it can exert both positive inotropic (NKA inhibition) and lusitropic (SERCA2a activation) effects.[2]

Q3: In which research areas is this compound typically used?

A3: this compound is primarily used for heart failure research due to its effects on cardiac ion pumps and contractility.[1][2]

Troubleshooting Guide: this compound Not Showing In Vitro Effect

Q4: I am not observing any effect of this compound in my in vitro assay. What are the potential reasons?

A4: A lack of effect can stem from several factors related to the compound itself, the experimental setup, or the biological system being used. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Compound Integrity and Handling
  • Concentration: Ensure you are using an appropriate concentration range. This compound shows partial inhibition of Na+/K+-ATPase with an IC50 of 7 ± 1 µM.[2] For SERCA2a SUMOylation activation, effects have been observed in the micromolar range.

  • Solubility: Confirm that this compound is fully dissolved in your vehicle solvent before diluting it into your culture medium. Poor solubility can drastically reduce the effective concentration.

  • Storage and Stability: Check if the compound has been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles or improper storage could lead to degradation.

Step 2: Evaluate Cell System and Culture Conditions
  • Cell Type Suitability: Confirm that your chosen cell line expresses the necessary molecular targets: SERCA2a, the E1 SUMO-activating enzyme, and Na+/K+-ATPase. The expression levels of these proteins can vary significantly between cell types.

  • Cell Health: Ensure your cells are healthy, viable, and within an optimal passage number. Stressed or senescent cells may not respond appropriately. Perform a simple viability assay (e.g., Trypan Blue) to confirm cell health.

  • Contamination: Check for any signs of microbial contamination, which can alter cellular physiology and mask the effects of the compound.

Step 3: Review Assay Protocol and Readouts
  • Assay Suitability: The chosen assay must be able to detect the downstream consequences of SERCA2a activation or NKA inhibition. For example, if you are measuring a long-term effect like protein expression, a short incubation time might not be sufficient. Effects on contractility and calcium transients have been observed within 10 minutes.[1]

  • Endpoint Measurement: Ensure your assay's endpoint is appropriate. For instance, measuring calcium transients or ATPase activity would be a more direct readout of this compound's activity than a general cell viability assay, which might not show changes.

  • Reagent and Instrument Check: Verify that all assay reagents are within their expiry dates and that laboratory equipment (e.g., plate readers, incubators) is properly calibrated and functioning.

Quantitative Data Summary

ParameterValueCell/System ContextReference
NKA Inhibition IC50 7 ± 1 µMBiochemical ATPase activity assays[2]
Onset of Effect Within 10 minutesIncreased contractility and SUMOylation in cultured rat cardiomyocytes[1]
Sustained Effect At least 24 hoursIncreased contractility and SUMOylation in cultured rat cardiomyocytes[1]
Effective In Vivo Dose 10 mg/kg (intravenous)Murine model of heart failure[1]

Experimental Protocols

General Protocol for In Vitro this compound Treatment and Analysis
  • Cell Seeding: Plate your cells of choice (e.g., cardiomyocytes) in a suitable multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the final desired concentrations. Remember to include a vehicle-only control.

  • Treatment: Remove the old media from the cells and add fresh media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For acute effects on signaling or ion transport, a short incubation (10-30 minutes) may be sufficient.[1] For longer-term effects, a 24-hour incubation may be necessary.[1]

  • Assay Performance: After incubation, perform your chosen assay. This could be:

    • Calcium Flux Assay: To measure changes in intracellular calcium dynamics.

    • ATPase Activity Assay: To directly measure SERCA2a or NKA activity.

    • Immunoblotting: To detect changes in the SUMOylation status of SERCA2a.

    • Cell Contractility Assay: To assess functional changes in cardiomyocytes.

Visualizations

N106_Signaling_Pathway cluster_this compound This compound Action cluster_sumo SUMOylation Pathway cluster_nka Na+/K+-ATPase Pathway This compound This compound E1 E1 Ligase (SUMO-activating enzyme) This compound->E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SERCA2a SERCA2a E1->SERCA2a Promotes SUMOylation SUMO_SERCA2a SUMOylated SERCA2a (Increased Activity) SERCA2a->SUMO_SERCA2a Inhibited_NKA Partially Inhibited NKA NKA->Inhibited_NKA

Caption: Dual mechanism of this compound action.

Troubleshooting_Workflow start Start: No effect observed with this compound check_compound Step 1: Verify Compound - Correct concentration? - Soluble? - Stored properly? start->check_compound check_cells Step 2: Evaluate Cell System - Appropriate cell line? - Cells healthy? - No contamination? check_compound->check_cells Compound OK end_resolve Issue Resolved check_compound->end_resolve Issue Found & Corrected check_assay Step 3: Review Assay Protocol - Suitable assay? - Correct incubation time? - Reagents/instruments OK? check_cells->check_assay Cells OK check_cells->end_resolve Issue Found & Corrected consult Consult Literature for Alternative Protocols check_assay->consult Issue Found, Protocol Needs Revision check_assay->end_resolve Protocol OK, Effect Seen consult->end_resolve

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow A 1. Seed Cells in Multi-Well Plate B 2. Culture Cells to Desired Confluency A->B C 3. Prepare this compound Dilutions & Vehicle Control B->C D 4. Treat Cells with this compound or Vehicle C->D E 5. Incubate for Specified Time D->E F 6. Perform Assay (e.g., Calcium Flux, ATPase Activity) E->F G 7. Data Analysis F->G

Caption: Standard experimental workflow for this compound in vitro testing.

References

Technical Support Center: Optimizing N106 Concentration for Maximum SERCA2a Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N106 to achieve maximal activation of SERCA2a. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate SERCA2a?

A1: this compound is a first-in-class small molecule activator of the Sarcoplasmic Reticulum Ca2+-ATPase (SERCA2a).[1] Unlike direct SERCA2a agonists, this compound's mechanism of action involves increasing the SUMOylation of SERCA2a.[1][2] It achieves this by directly activating the SUMO-activating enzyme, E1 ligase, which in turn enhances the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to SERCA2a.[2][3][4] This post-translational modification leads to increased SERCA2a activity and stability, ultimately improving calcium handling in cardiomyocytes.[5]

Q2: What is the optimal concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown effective concentrations ranging from 10 nM to 10 µM in cultured rat cardiomyocytes.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Are there any known off-target effects of this compound?

A3: While this compound is characterized as a SERCA2a SUMOylation activator, it has also been shown to partially inhibit the Na+/K+-ATPase (NKA) at concentrations similar to those that enhance SERCA2a SUMOylation.[5] Researchers should be aware of this dual modulation and consider its potential impact on their experimental outcomes.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid powder. For in vitro and cellular assays, it can be dissolved in DMSO to create a stock solution, with solubility reported to be up to 50 mM.[4] Stock solutions should be stored at -20°C in the dark. For in vivo studies, this compound has been formulated in a solution of 10% DMSO, 10% Tween-80, and saline.[4]

Q5: What are the expected outcomes of successful SERCA2a activation by this compound in cardiomyocytes?

A5: Successful activation of SERCA2a by this compound in cardiomyocytes is expected to result in several key functional improvements. These include an increase in the amplitude of calcium transients, a faster decay rate of the calcium transient (indicating enhanced calcium reuptake into the sarcoplasmic reticulum), and improved contractile function (e.g., increased peak shortening and faster relaxation).[2][6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable increase in SERCA2a activity Suboptimal this compound Concentration: The concentration of this compound may be too low or too high. High concentrations (>50 µM) have been shown to have reduced effects on cardiomyocyte contractility.[3]Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) to identify the optimal working concentration for your specific cell type and assay.
Incorrect Reagent Preparation or Storage: this compound stock solution may have degraded due to improper storage.Prepare fresh this compound stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Health and Viability: Poor cell health can mask the effects of this compound.Ensure that cells are healthy and viable before and during the experiment. Use appropriate cell culture techniques and perform a viability assay (e.g., Trypan Blue exclusion) if necessary.
Assay Sensitivity: The assay used to measure SERCA2a activity may not be sensitive enough to detect changes.Use a highly sensitive and validated assay for SERCA2a activity, such as the NADH-coupled enzymatic assay or a radioactive 45Ca2+ uptake assay. Ensure all assay components are fresh and properly calibrated.
High variability between experimental replicates Inconsistent Cell Seeding or Treatment: Uneven cell numbers or inconsistent application of this compound can lead to variability.Ensure uniform cell seeding density across all wells or dishes. Use precise pipetting techniques to add this compound consistently to each experimental group.
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can experience different environmental conditions, leading to variability.Avoid using the outermost wells of multi-well plates for critical experiments. If this is not possible, ensure that all experimental groups are represented in both inner and outer wells.
Incomplete this compound Solubilization: this compound may not be fully dissolved in the stock solution, leading to inconsistent concentrations in the final assay.Ensure complete dissolution of this compound in the solvent by vortexing. Visually inspect the solution for any precipitates before use.
Unexpected decrease in cell function at high this compound concentrations Off-target Effects: As mentioned, this compound can inhibit the Na+/K+-ATPase at higher concentrations.[5] This can lead to cytotoxic effects.If high concentrations are necessary, consider co-treatment with a Na+/K+-ATPase activator to counteract the inhibitory effect, or use lower, more specific concentrations of this compound.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.Ensure that the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell type (typically <0.5% for DMSO). Include a vehicle control (solvent only) in your experiments.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and their observed effects on SERCA2a function from published studies.

Parameter This compound Concentration Observed Effect Model System Reference
Cardiomyocyte Contractility 10 nM - 10 µMDose-dependent increase in peak shortening and faster relaxation.Cultured Rat Cardiomyocytes[3]
SERCA2a ATPase Activity 10 nM - 10 µMDose-dependent increase in ATPase activity.Cultured Rat Cardiomyocytes[3]
SERCA2a SUMOylation 10 nM - 10 µMDose-dependent increase in SERCA2a SUMOylation levels.Cultured Rat Cardiomyocytes[3]
SUMO E1 Activity (EC50) 2.45 ± 0.13 µMHalf-maximal effective concentration for stimulating ATP-dependent activation of SUMO E1.In vitro assay[3]
In Vivo Cardiac Function 1 - 10 mg/kgSignificant improvement in ventricular function.Mice with Heart Failure[4]

Experimental Protocols

Protocol 1: Determination of SERCA2a ATPase Activity using an NADH-Coupled Enzymatic Assay

This protocol measures the rate of ATP hydrolysis by SERCA2a by coupling the production of ADP to the oxidation of NADH.

Materials:

  • Isolated sarcoplasmic reticulum (SR) microsomes or cell lysates

  • Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • CaCl2 stock solution (to achieve desired free Ca2+ concentrations)

  • Coupling enzyme mixture: Lactate dehydrogenase (LDH) and Pyruvate kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • ATP

  • This compound stock solution (in DMSO)

  • Thapsigargin or Cyclopiazonic Acid (CPA) (SERCA inhibitors)

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, coupling enzymes, PEP, and NADH.

  • Add SR/Lysate and this compound: Add the SR microsomes or cell lysate to each well. Then, add the desired concentrations of this compound (and a vehicle control). Incubate for a specified period (e.g., 10-30 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding a mixture of CaCl2 (to achieve the desired free Ca2+ concentration) and ATP.

  • Measure NADH Absorbance: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader at 37°C. Record measurements every 30-60 seconds for 10-20 minutes.

  • Determine SERCA2a-specific Activity: To determine the portion of ATPase activity specific to SERCA, run parallel experiments in the presence of a SERCA inhibitor like thapsigargin or CPA.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. The SERCA2a-specific activity is the difference between the total ATPase activity and the activity in the presence of the SERCA inhibitor.

Protocol 2: Assessment of SERCA2a SUMOylation by Immunoprecipitation and Western Blot

This protocol is used to determine the level of SUMOylated SERCA2a in response to this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Immunoprecipitation (IP) Lysis Buffer

  • Anti-SERCA2a antibody

  • Protein A/G agarose beads

  • Anti-SUMO-1 antibody

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Lysis: Lyse the treated and control cells with IP lysis buffer containing protease and SUMO protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the SERCA2a-antibody complex.

    • Wash the beads several times with IP lysis buffer.

  • Elution and Western Blot:

    • Elute the protein from the beads using SDS-PAGE sample buffer and heat.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

    • Re-probe the membrane with an anti-SERCA2a antibody to confirm equal loading of immunoprecipitated SERCA2a.

  • Data Analysis: Quantify the band intensities to determine the relative amount of SUMOylated SERCA2a in each sample.

Visualizations

SERCA2a_Activation_Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 Activates SUMO SUMO E1->SUMO Activates SERCA2a_inactive SERCA2a (Inactive) SUMO->SERCA2a_inactive SUMOylates SERCA2a_SUMO SUMOylated SERCA2a (Active) Ca_uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a_SUMO->Ca_uptake Leads to

Caption: this compound signaling pathway for SERCA2a activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cardiomyocytes dose_response Perform Dose-Response (e.g., 1 nM - 100 µM this compound) prep_cells->dose_response prep_this compound Prepare this compound Stock Solution prep_this compound->dose_response incubation Incubate for Defined Period dose_response->incubation atpase_assay SERCA2a ATPase Assay incubation->atpase_assay sumo_assay SERCA2a SUMOylation Assay incubation->sumo_assay ca_transient Calcium Transient Measurement incubation->ca_transient analyze_data Analyze and Compare Results atpase_assay->analyze_data sumo_assay->analyze_data ca_transient->analyze_data det_optimal Determine Optimal this compound Concentration analyze_data->det_optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start No or Low SERCA2a Activation check_conc Is this compound Concentration Optimized? start->check_conc check_reagents Are Reagents Fresh and Properly Prepared? check_conc->check_reagents Yes perform_dose Perform Dose-Response Study check_conc->perform_dose No check_cells Are Cells Healthy and Viable? check_reagents->check_cells Yes remake_reagents Prepare Fresh Reagents check_reagents->remake_reagents No check_assay Is the Assay Sensitive Enough? check_cells->check_assay Yes check_culture Assess Cell Viability and Culture Conditions check_cells->check_culture No validate_assay Validate or Switch Assay Method check_assay->validate_assay No success Problem Resolved check_assay->success Yes perform_dose->success remake_reagents->success check_culture->success validate_assay->success

Caption: Troubleshooting decision tree for this compound experiments.

References

N106 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the molecular agent N106. The following troubleshooting guides and frequently asked questions (FAQs) address common inquiries and potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class small molecule that activates the SUMOylation of the sarcoplasmic reticulum calcium ATPase (SERCA2a).[1][2][3] It functions by directly activating the SUMO-activating enzyme, E1 ligase, which in turn facilitates the attachment of a Small Ubiquitin-like Modifier (SUMO) protein to SERCA2a.[2][3][4] This post-translational modification enhances SERCA2a activity, which is crucial for proper calcium cycling in cardiomyocytes.[2][3][5]

Q2: Are there any known off-target effects or secondary targets of this compound?

A2: While "off-target effects" in the context of unintended and adverse events are not prominently documented, this compound has been identified as a dual modulator of cardiac ion pumps. In addition to its primary role in activating SERCA2a SUMOylation, this compound also acts as a partial inhibitor of the Na+/K+-ATPase (NKA).[6] This dual-action mechanism is believed to contribute to its positive inotropic and lusitropic effects on the heart.[6]

Q3: How can I experimentally validate the on-target effects of this compound in my cell model?

A3: To validate the on-target effects of this compound, it is recommended to perform a combination of biochemical and functional assays. To confirm the activation of SERCA2a SUMOylation, you can perform immunoprecipitation of SERCA2a followed by immunoblotting for SUMO-1. To assess the downstream functional consequences, measuring changes in intracellular calcium transients and cell contractility would be informative.[1][2] For the secondary target, an ATPase activity assay can be performed to measure the inhibitory effect of this compound on Na+/K+-ATPase.[6]

Q4: What are the recommended in vitro concentrations and in vivo dosages for this compound?

A4: The optimal concentration for in vitro studies will depend on the cell type and experimental conditions. However, studies on cultured rat cardiomyocytes have shown effects within 10 minutes of exposure.[1] For in vivo studies in murine models, a dose of 10 mg/kg has been shown to increase cardiac SERCA2a SUMOylation and improve ventricular function in mice with heart failure.[1]

Q5: What is the pharmacokinetic profile of this compound?

A5: In a murine model with intravenous injection of 10 mg/kg, the half-life of this compound was approximately 65.4 minutes with a maximum concentration (Cmax) of about 2.24 µM.[1] The oral bioavailability was reported to be between 50% and 56%, with a terminal elimination half-life of 19 minutes.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable increase in SERCA2a SUMOylation after this compound treatment. Insufficient this compound concentration or incubation time.Optimize the concentration of this compound and the duration of treatment. Perform a dose-response and time-course experiment.
Low expression of SERCA2a or SUMO-1 in the experimental model.Verify the expression levels of SERCA2a and SUMO-1 in your cell or tissue lysates via Western blotting.
Issues with the immunoprecipitation or immunoblotting protocol.Ensure the use of validated antibodies and optimized protocol for immunoprecipitation and immunoblotting. Include appropriate positive and negative controls.
Unexpected changes in cellular electrophysiology. Dual effect of this compound on both SERCA2a and Na+/K+-ATPase.Characterize the effects of this compound on both SERCA2a-mediated calcium handling and NKA-dependent ion transport in your model system.
Cell-type specific expression or sensitivity of ion channels.Investigate the expression profile of major ion channels in your experimental model and assess their potential modulation by this compound.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelReference
NKA Inhibition (IC50)7 ± 1 µMBiochemical Assay[6]
Maximal NKA Inhibition~80%Biochemical Assay[6]
In Vivo Dosage10 mg/kgMurine Model[1]
In Vivo Half-life (IV)~65.4 minMurine Model[1]
In Vivo Cmax (IV)~2.24 µMMurine Model[1]
Oral Bioavailability50-56%Murine Model[1]
Terminal Elimination Half-life (Oral)19 minMurine Model[1]

Experimental Protocols

Protocol 1: Detection of SERCA2a SUMOylation

  • Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in a buffer containing protease and SUMO-protease inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-SERCA2a antibody overnight at 4°C. Add protein A/G beads and incubate for an additional 2-4 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SUMO-1 antibody.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. An increase in the band corresponding to SUMOylated SERCA2a in the this compound-treated sample indicates on-target activity.

Protocol 2: Na+/K+-ATPase (NKA) Activity Assay

  • Membrane Preparation: Isolate membrane fractions rich in NKA from your cells or tissue of interest.

  • Assay Reaction: Set up a reaction mixture containing the membrane preparation, ATP, Na+, K+, and Mg2+ in a suitable buffer. Include different concentrations of this compound to be tested.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the NKA-specific activity by subtracting the activity measured in the absence of Na+ and K+ (ouabain-sensitive ATPase activity). Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

N106_Signaling_Pathway This compound This compound E1_Ligase SUMO E1 Ligase This compound->E1_Ligase Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SUMO SUMO-1 E1_Ligase->SUMO Activates SERCA2a SERCA2a SUMO->SERCA2a SUMOylates SUMO_SERCA2a SUMOylated SERCA2a Ca_Cycling Enhanced Calcium Cycling SUMO_SERCA2a->Ca_Cycling Leads to NKA_Inhibition Partial Inhibition

Caption: this compound dual mechanism of action.

Experimental_Workflow cluster_0 Primary Target Validation cluster_1 Secondary Target Validation Cell_Treatment Treat Cells with this compound IP Immunoprecipitate SERCA2a Cell_Treatment->IP Step 1 Functional_Assay Measure Calcium Transients Cell_Treatment->Functional_Assay Step 1 Western Western Blot for SUMO-1 IP->Western Step 2 Membrane_Prep Isolate Membrane Fractions ATPase_Assay NKA ATPase Activity Assay Membrane_Prep->ATPase_Assay Step 1 IC50 Determine IC50 ATPase_Assay->IC50 Step 2

Caption: Workflow for this compound target validation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of N106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of N106, a first-in-class sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation activator.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vivo bioavailability?

A1: this compound is a small molecule activator of SERCA2a SUMOylation, which is being investigated for its potential therapeutic effects in heart failure.[1][2] Published data from murine models indicate an oral bioavailability (F%) of approximately 50-56%.[1] While this suggests moderate absorption, its short terminal elimination half-life of about 19 minutes presents a significant challenge for maintaining therapeutic concentrations in vivo.[1]

Q2: What are the primary challenges affecting the in vivo bioavailability and efficacy of this compound?

A2: Based on available data, the primary challenges are:

  • Rapid Metabolism and Elimination: The short half-life of this compound suggests extensive first-pass metabolism in the liver and/or rapid clearance from the systemic circulation.[1]

  • Aqueous Solubility: While specific data is limited, many small molecule enzyme activators exhibit poor aqueous solubility, which can limit their dissolution rate in the gastrointestinal tract and subsequent absorption.

Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?

A3: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble and/or rapidly metabolized compounds. These can be broadly categorized as:

  • Solubility Enhancement:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[3]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in its amorphous state can significantly improve its solubility and dissolution.[4]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.

  • Metabolism Inhibition:

    • Co-administration with Metabolic Inhibitors: While not a formulation approach per se, co-administering this compound with inhibitors of key metabolic enzymes (e.g., cytochrome P450 enzymes) could increase its systemic exposure. However, this approach requires careful investigation of potential drug-drug interactions.

  • Modified Release Formulations:

    • Sustained-Release Formulations: To counteract the short half-life, developing a formulation that releases this compound over an extended period could help maintain therapeutic concentrations.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and variable dissolution of this compound in the gastrointestinal tract. Food effects influencing absorption.1. Improve Formulation: Consider developing a solubilized formulation such as a solid dispersion or a lipid-based formulation (e.g., SEDDS). 2. Control Feeding Status: Standardize the feeding protocol for all animals in the study (e.g., fasted or fed state) to minimize variability.[5]
Low Cmax despite adequate oral dose. Poor solubility limiting the rate and extent of absorption. Extensive first-pass metabolism.1. Enhance Solubility: Employ techniques like nanosizing or formulating as an amorphous solid dispersion. 2. Investigate Metabolism: Conduct in vitro metabolic stability assays using liver microsomes to identify the primary metabolic pathways. If metabolism is the main issue, consider co-administration with a metabolic inhibitor in preclinical models.
Rapid decline in plasma concentration after reaching Cmax. High systemic clearance and a short elimination half-life.1. Develop Sustained-Release Formulation: Explore the use of polymers to create a matrix tablet or a coated multiparticulate system that provides prolonged drug release. 2. Increase Dosing Frequency: In initial efficacy studies, a more frequent dosing regimen may be necessary to maintain exposure.
No discernible improvement in bioavailability with a new formulation. The chosen formulation strategy may not be optimal for this compound's physicochemical properties. The formulation may not be stable in vivo.1. Characterize Physicochemical Properties: If not already done, determine the solubility of this compound at different pH values, its pKa, and LogP. This data will inform the selection of a more appropriate formulation strategy. 2. Evaluate Formulation Stability: Assess the physical and chemical stability of the formulation under simulated gastrointestinal conditions.

Quantitative Data Summary

The following table summarizes the known pharmacokinetic parameters of this compound in a murine model.

ParameterValueRoute of AdministrationReference
Oral Bioavailability (F%)50 - 56%Oral[1]
Half-life (t½)~65.4 minIntravenous[1]
Terminal Elimination Half-life (t½)19 minOral[1]
Cmax~2.24 µMIntravenous (10 mg/kg)[1]

Experimental Protocols

1. Protocol for Evaluating the In Vivo Bioavailability of an this compound Formulation

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation in a rodent model (e.g., Sprague-Dawley rats).

  • Materials:

    • This compound (pure compound and test formulation)

    • Vehicle for intravenous administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

    • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

    • Sprague-Dawley rats (male, 8-10 weeks old)

    • Cannulas for blood collection

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Methodology:

    • Animal Acclimatization: Acclimatize animals for at least 3 days before the experiment.

    • Dosing:

      • Intravenous (IV) Group (n=3-5): Administer this compound at a dose of 1-2 mg/kg via the tail vein.

      • Oral (PO) Group (n=3-5): Administer the this compound formulation at a dose of 10-20 mg/kg via oral gavage.

    • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the jugular vein or another appropriate site at the following time points:

      • IV Group: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 6, and 8 hours post-dose.

      • PO Group: Pre-dose, 15, 30 min, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

    • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

2. Protocol for In Vitro Dissolution Testing of this compound Formulations

  • Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.

  • Materials:

    • This compound formulations (e.g., pure drug, solid dispersion, nanosuspension)

    • USP Dissolution Apparatus 2 (Paddle Apparatus)

    • Dissolution media:

      • Simulated Gastric Fluid (SGF), pH 1.2

      • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

      • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • Methodology:

    • Apparatus Setup: Set up the dissolution apparatus with the appropriate medium (900 mL) at 37°C and a paddle speed of 50-75 RPM.

    • Sample Introduction: Add the this compound formulation to the dissolution vessel.

    • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Sample Analysis: Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.

Visualizations

SERCA2a_SUMOylation_Pathway This compound This compound E1 SUMO-activating enzyme (E1 ligase) This compound->E1 activates SUMO SUMO protein E1->SUMO activates SERCA2a_unSUMO SERCA2a (un-SUMOylated) SUMO->SERCA2a_unSUMO conjugates to SERCA2a_SUMO SERCA2a (SUMOylated) SERCA2a_unSUMO->SERCA2a_SUMO SUMOylation Ca_uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a_SUMO->Ca_uptake leads to

Caption: this compound activates the E1 ligase, initiating SERCA2a SUMOylation and enhancing calcium uptake.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, Nanosuspension) Formulation_Prep Prepare this compound Formulation Formulation_Strategy->Formulation_Prep Dissolution_Test In Vitro Dissolution Testing (SGF, FaSSIF, FeSSIF) Formulation_Prep->Dissolution_Test Stability_Test Formulation Stability Assessment Formulation_Prep->Stability_Test PK_Study Rodent Pharmacokinetic Study (Oral and IV administration) Dissolution_Test->PK_Study Data_Analysis Calculate Bioavailability (F%) PK_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating novel this compound formulations to improve bioavailability.

References

Technical Support Center: N106 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cytotoxicity assessment of the novel compound N106 in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the cytotoxicity of Compound this compound?

A1: The initial step is to determine the optimal cell seeding density for your chosen cell line(s). This ensures that the cells are in the logarithmic growth phase during the experiment, which is crucial for obtaining reproducible results. A standard growth curve should be established to identify the ideal number of cells that are sensitive to cytotoxic effects without being overly confluent or sparse.[1]

Q2: Which cell lines are recommended for testing this compound cytotoxicity?

A2: The choice of cell line depends on the therapeutic target of this compound. For a broad-spectrum analysis, it is advisable to use a panel of cell lines from different tissue origins, including both cancerous and non-cancerous cell lines to assess selectivity.[2][3] For example, if this compound is being investigated as an anti-cancer agent for non-small cell lung cancer, cell lines like A549 and H1299 would be relevant.[4][5]

Q3: What are the most common assays to measure this compound-induced cytotoxicity?

A3: Several assays can be used to measure cytotoxicity, each with its own advantages and limitations.[6] Commonly used assays include:

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[1][7][8]

  • ATP-based Assays (e.g., CellTiter-Glo®): These are highly sensitive luminescence-based assays that measure the amount of ATP in viable cells.[8][9]

  • Flow Cytometry with Propidium Iodide (PI) or Annexin V: These methods allow for the quantification of apoptotic and necrotic cells.

It is recommended to use at least two different assays to obtain reliable and comprehensive results.[2][6]

Q4: How can I determine the mechanism of cell death induced by this compound?

A4: To elucidate the mechanism of cell death, you can investigate key signaling pathways involved in apoptosis, necrosis, or other forms of cell death. Techniques like Western blotting can be used to analyze the expression levels of key proteins such as caspases, Bcl-2 family members, and p53.[10][11][12] Additionally, specific inhibitors of these pathways can be used in conjunction with this compound treatment to see if the cytotoxic effects are rescued.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cytotoxicity experiments.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate, presence of air bubbles.[13][14]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate. Check for and remove any air bubbles in the wells.[13]
Unexpectedly high cell viability at high this compound concentrations This compound may be precipitating out of solution at higher concentrations. The compound might be directly reducing the assay reagent (e.g., MTT).[8] The incubation time may be too short.Visually inspect the wells for precipitate. If precipitation is observed, try using a different solvent or sonication to improve solubility.[8] Include a control with this compound and the assay reagent in cell-free wells to check for direct reduction.[8] Perform a time-course experiment to determine the optimal incubation time.[7]
High background signal in control wells Contamination of cell culture or reagents.[15] The assay reagent itself might be unstable or improperly stored.Regularly check cell cultures for contamination. Use sterile techniques and fresh, high-quality reagents. Ensure proper storage of all assay components according to the manufacturer's instructions.[15]
Discrepancy in results between different cytotoxicity assays Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The mechanism of action of this compound may affect one parameter more than another.This is not necessarily an error. The differing results can provide valuable insights into the mechanism of this compound cytotoxicity. For example, a decrease in metabolic activity (MTT assay) without a significant increase in membrane damage (LDH assay) might suggest a cytostatic effect rather than a cytotoxic one.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing this compound cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the solvent used to dissolve this compound) and untreated controls (medium only).[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2 ± 1.8
H1299Lung Carcinoma25.7 ± 2.5
MCF-7Breast Adenocarcinoma18.9 ± 2.1
MRC-5Normal Lung Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce apoptosis through the intrinsic pathway.

N106_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound Compound this compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->Bax

Caption: Proposed intrinsic apoptosis pathway induced by Compound this compound.

Experimental Workflow for this compound Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxic effects of this compound.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Select Cell Lines Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Flow Flow Cytometry (Annexin V/PI) Incubation->Flow Analysis Data Analysis: Calculate IC50 MTT->Analysis LDH->Analysis Flow->Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot) Analysis->Mechanism End End: Report Findings Mechanism->End

Caption: General experimental workflow for this compound cytotoxicity assessment.

References

How to prevent N106 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule, first-in-class activator of the sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation process. It functions by directly activating the SUMO-activating enzyme, E1 ligase, which in turn enhances the SUMOylation of SERCA2a. This leads to increased SERCA2a activity and stability, making this compound a valuable tool for research in areas such as heart failure.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation of this compound. For detailed storage recommendations, please refer to the table below.

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For experimental use, this stock solution can then be diluted to the final concentration in your aqueous buffer or cell culture medium. Be aware that hygroscopic DMSO can negatively impact the solubility of this compound.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be influenced by several factors, including pH and the presence of certain buffer components. While specific degradation kinetics in various aqueous buffers have not been extensively published, it is advisable to prepare fresh dilutions in your experimental buffer from a DMSO stock solution shortly before use. Avoid prolonged storage of this compound in aqueous solutions.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: While specific incompatibility studies for this compound are not widely available, its benzothiazole moiety suggests potential sensitivity to strong oxidizing agents. The thiol group in precursors like 2-aminothiophenol is prone to oxidation, and while the final this compound molecule is more stable, it is good practice to avoid harsh oxidizing conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, potentially due to its degradation.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results. This compound degradation due to improper storage or handling.- Verify that the solid compound and DMSO stock solutions are stored at the correct temperatures (see Table 1). - Prepare fresh dilutions from the DMSO stock for each experiment. - Avoid multiple freeze-thaw cycles of the DMSO stock solution by preparing smaller aliquots.
Precipitation of this compound in aqueous buffer or cell culture medium. Poor solubility at the working concentration or interaction with components of the medium.- Ensure the final concentration of DMSO in your experimental setup is compatible with your assay and does not exceed recommended limits (typically <0.5%). - After diluting the DMSO stock in your aqueous solution, vortex thoroughly. - If precipitation persists, consider preparing a fresh, lower-concentration DMSO stock or slightly increasing the final DMSO concentration if your experimental system allows.
Loss of this compound activity over the course of a long-term experiment. Gradual degradation of this compound in the experimental medium at physiological temperatures (e.g., 37°C).- For long-term cell culture experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. The frequency of replenishment will depend on the specific experimental conditions and should be optimized.
Variability between different batches of this compound. Differences in purity or degradation of the solid compound.- Always purchase this compound from a reputable supplier and refer to the certificate of analysis for purity information. - Upon receiving a new batch, it is good practice to perform a quality control experiment to compare its activity with a previous, validated batch.

Data Presentation

Table 1: this compound Storage and Handling Summary
Form Storage Temperature Duration Notes
Solid Powder-20°C3 yearsStore in a dry, dark place.
In DMSO-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
In DMSO-20°C1 monthFor shorter-term storage.
Shipping ConditionRoom TemperatureShort-termFor continental US shipping; may vary elsewhere.

Data is based on information from commercial suppliers.[1]

Experimental Protocols

Key Experiment: In Vitro SUMOylation Assay

This protocol provides a general framework for assessing the effect of this compound on protein SUMOylation in vitro.

Materials:

  • Recombinant SUMO E1 activating enzyme

  • Recombinant Ubc9 (SUMO E2 conjugating enzyme)

  • Recombinant SUMO-1 protein

  • ATP

  • Substrate protein of interest

  • This compound dissolved in DMSO

  • SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • SDS-PAGE reagents

  • Antibodies for Western blot analysis (anti-substrate, anti-SUMO-1)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Set up the SUMOylation reactions on ice. In a microfuge tube, add the reaction components in the following order:

    • SUMOylation reaction buffer

    • Substrate protein

    • SUMO-1

    • Ubc9

    • ATP

    • This compound (or DMSO as a vehicle control) to the desired final concentration.

  • Mix the components gently and incubate the reaction at 37°C for the desired time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE followed by Western blotting using antibodies against the substrate protein to detect the higher molecular weight SUMOylated species. An anti-SUMO-1 antibody can also be used to confirm SUMOylation.

Visualizations

Signaling Pathway of this compound Action

N106_Pathway This compound This compound E1 SUMO E1 (Activating Enzyme) This compound->E1 Activates E1_SUMO Activated E1-SUMO Complex E1->E1_SUMO ATP-dependent activation SUMO SUMO Protein SUMO->E1_SUMO E2_SUMO Charged E2-SUMO Complex E1_SUMO->E2_SUMO SUMO Transfer E2 Ubc9 (E2) (Conjugating Enzyme) E2->E2_SUMO SUMO_SERCA2a SUMOylated SERCA2a E2_SUMO->SUMO_SERCA2a SUMO Conjugation SERCA2a SERCA2a (Substrate Protein) SERCA2a->SUMO_SERCA2a

Caption: this compound activates the SUMOylation cascade targeting SERCA2a.

Experimental Workflow for this compound Stability Assessment

N106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N106_solid This compound Solid (Store at -20°C) DMSO_stock Prepare DMSO Stock (e.g., 10 mM) N106_solid->DMSO_stock Aqueous_sol Dilute in Aqueous Buffer (Prepare fresh) DMSO_stock->Aqueous_sol Incubation Incubate under Experimental Conditions (e.g., 37°C, varying pH) Aqueous_sol->Incubation Time_points Collect Samples at Different Time Points Incubation->Time_points Analysis Analyze this compound Concentration (e.g., HPLC-UV) Time_points->Analysis Degradation_curve Plot Degradation Curve (% Remaining vs. Time) Analysis->Degradation_curve

Caption: General workflow for assessing the stability of this compound.

References

N106 Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule N106. This compound is a first-in-class activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation and a partial inhibitor of the Na+/K+-ATPase (NKA), making it a promising candidate for heart failure research.[1][2] This guide will help you navigate potential experimental variability and establish robust controls for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound has a dual mechanism of action. Firstly, it directly activates the SUMO-activating enzyme, E1 ligase, which in turn increases the SUMOylation of SERCA2a.[1][3] This post-translational modification enhances SERCA2a activity and stability.[4] Secondly, this compound acts as a partial inhibitor of the Na+/K+-ATPase (NKA), binding within the canonical cardiotonic steroid (CTS)-binding pocket.[2]

Q2: What are the key experimental assays used to study this compound?

A2: The primary assays for characterizing the activity of this compound include:

  • SUMOylation Assays: To measure the this compound-induced increase in SERCA2a SUMOylation, typically assessed by immunoprecipitation and Western blotting.

  • ATPase Activity Assays: To determine the effect of this compound on the enzymatic activity of both SERCA2a (activation) and Na+/K+-ATPase (inhibition).[2]

  • Cardiomyocyte Contractility Assays: To evaluate the physiological effect of this compound on heart muscle cell function.[1]

  • In Vivo Functional Studies: To assess the therapeutic potential of this compound in animal models of heart failure.[1]

Q3: What are the recommended positive and negative controls for a SERCA2a SUMOylation assay with this compound?

A3: Establishing proper controls is critical for interpreting SUMOylation assay results.[5][6]

Control TypePurposeRecommended Control
Positive Control To ensure the SUMOylation detection method is working correctly.A known SUMOylated protein or a cell line overexpressing SUMO-1.
Negative Control (Biological) To confirm that the observed SUMOylation is specific to SERCA2a.Cells treated with a vehicle control (e.g., DMSO) instead of this compound. A SERCA2a mutant lacking the SUMOylation sites (K480R/K585R) can also be used.[4][7]
Negative Control (Experimental) To rule out non-specific antibody binding or other artifacts.An immunoprecipitation reaction performed with a non-specific IgG antibody instead of the anti-SERCA2a antibody.

Q4: How can I control for the dual activity of this compound in my experiments?

A4: To dissect the effects of this compound on SERCA2a SUMOylation versus NKA inhibition, consider the following:

  • Use specific inhibitors of NKA (e.g., ouabain) in parallel with this compound to compare phenotypes.

  • Employ cell lines or animal models with genetic modifications to SERCA2a SUMOylation sites to isolate the effects of NKA inhibition.

  • Vary the concentration of this compound, as the potency for SERCA2a activation and NKA inhibition may differ.

Troubleshooting Guides

Issue 1: High variability in ATPase activity assay results.
Potential Cause Troubleshooting Step
Phosphate Contamination: Free phosphate in enzyme preparations or buffers can lead to high background signal.1. Ensure all labware is thoroughly rinsed to remove any phosphate-containing detergents. 2. Use high-purity water and reagents. 3. If using crude lysates, consider a desalting or dialysis step to remove free phosphate. 4. Run a "no enzyme" control to measure background phosphate levels.
Improper Reagent Handling: Incorrect storage or preparation of ATP and other reagents can affect enzyme activity.1. Prepare fresh ATP stocks and avoid multiple freeze-thaw cycles.[8] 2. Ensure all assay components are at the recommended temperature before starting the reaction.[9] 3. Thaw all components completely and mix gently before use.[9]
Enzyme Concentration: The amount of enzyme used may not be in the linear range of the assay.1. Perform an enzyme titration to determine the optimal concentration that results in a signal within the linear range of the standard curve.
Pipetting Errors: Inaccurate pipetting can introduce significant variability.1. Use calibrated pipettes. 2. Prepare a master mix for reagents to minimize well-to-well variability.[9]
Issue 2: Inconsistent or no this compound-induced increase in SERCA2a SUMOylation.
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration or Incubation Time: The concentration or duration of this compound treatment may be insufficient.1. Perform a dose-response experiment to determine the optimal this compound concentration. A concentration of 10 μM for 24 hours has been used in adult rat ventricular myocytes.[10] 2. Conduct a time-course experiment to identify the optimal treatment duration.
Cell Health and Density: Poor cell health or inconsistent cell numbers can affect experimental outcomes.1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Use a consistent cell seeding density across all experiments.
Inefficient Immunoprecipitation (IP): The IP protocol may not be optimized for SERCA2a.1. Optimize antibody concentration and incubation times for the anti-SERCA2a antibody. 2. Include appropriate positive and negative IP controls (see FAQ Q3).
Ineffective Lysis Buffer: The lysis buffer may not be suitable for preserving SUMOylation.1. Include a SUMO-specific protease (SENP) inhibitor, such as N-ethylmaleimide (NEM), in the lysis buffer to prevent de-SUMOylation.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
This compound IC50 for NKA inhibition7 ± 1 µMPurified porcine NKA[2]
This compound Maximal NKA inhibition~80%Purified porcine NKA[2]
This compound concentration for in vitro SUMOylation10 μM for 24hAdult Rat Ventricular Myocytes[10]

Experimental Protocols

Protocol 1: In Vitro SUMOylation Assay

This protocol is a generalized procedure for assessing this compound-induced SERCA2a SUMOylation in cultured cells.

  • Cell Culture and Treatment: Plate cardiomyocytes or other relevant cell lines at a consistent density. Once cells reach the desired confluency, treat them with this compound at the optimized concentration and for the optimal duration. Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing a SUMO protease inhibitor (e.g., 20 mM N-ethylmaleimide).

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-SERCA2a antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads multiple times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a.

    • Re-probe the membrane with an anti-SERCA2a antibody to confirm equal loading of the immunoprecipitated protein.

Protocol 2: Na+/K+-ATPase (NKA) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on NKA activity.

  • Enzyme Preparation: Use purified NKA enzyme preparations for the most accurate results.

  • Reaction Mixture: Prepare a reaction buffer containing MOPS, NaCl, KCl, MgCl2, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, and NADH.[2]

  • This compound Incubation: Add varying concentrations of this compound (or a vehicle control) to the reaction mixture and incubate with the purified NKA enzyme. A typical incubation is 30 minutes at 37°C.[2]

  • Activity Measurement: The ATPase activity is measured by monitoring the decrease in NADH absorbance at 340 nm, which is coupled to the hydrolysis of ATP.

  • Data Analysis: Calculate the ouabain-sensitive ATPase activity by subtracting the activity measured in the presence of a saturating concentration of ouabain (a specific NKA inhibitor). Normalize the results to the untreated control. Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Caption: this compound dual mechanism of action.

Experimental_Workflow_SUMOylation start Start: Cell Culture treatment This compound or Vehicle Treatment start->treatment lysis Cell Lysis (with SENP inhibitor) treatment->lysis ip Immunoprecipitation (anti-SERCA2a) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (anti-SUMO-1 & anti-SERCA2a) sds_page->western analysis Data Analysis western->analysis

Caption: Workflow for SERCA2a SUMOylation assay.

Troubleshooting_Logic issue Inconsistent Results? check_reagents Check Reagent Quality & Preparation issue->check_reagents Yes proceed Proceed with Experiment check_controls Review Controls (Positive & Negative) check_reagents->check_controls optimize_protocol Optimize Protocol Parameters (Concentration, Time) check_controls->optimize_protocol reproducible Results Reproducible? optimize_protocol->reproducible reproducible->issue No reproducible->proceed Yes

Caption: Logic for troubleshooting experimental variability.

References

Interpreting negative results with N106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected or negative results when using N106 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a first-in-class activator of sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) SUMOylation.[1] It directly activates the SUMO-activating enzyme, E1 ligase, which initiates the SUMOylation cascade, leading to the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins like SERCA2a.[1][2] This post-translational modification enhances SERCA2a activity and stability, which can improve calcium handling and contractile function in cardiomyocytes.[1][3] this compound is primarily investigated for its therapeutic potential in heart failure.[1]

Q2: Besides SERCA2a activation, does this compound have other known effects?

Yes, research has shown that this compound can also act as a partial inhibitor of the Na+/K+-ATPase (NKA).[3] This dual modulation of both SERCA2a (activation) and NKA (partial inhibition) may contribute to its overall effects on cardiac function.[3] When designing experiments and interpreting results, it is important to consider this secondary mechanism of action.

Q3: What are some potential reasons for observing no effect or a negative result with this compound?

Several factors could contribute to a lack of an expected positive effect or even a negative outcome. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation. Specific troubleshooting steps are detailed in the guides below.

Troubleshooting Guides

Guide 1: No Observable Effect on SERCA2a Activity or SUMOylation

If you do not observe the expected increase in SERCA2a activity or SUMOylation after this compound treatment, consider the following troubleshooting steps:

Potential Cause Recommended Action
This compound Degradation or Inactivity Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. Confirm the purity and integrity of the compound if possible.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or experimental model. The effective concentration can vary between different systems.
Inadequate Incubation Time Optimize the incubation time with this compound. While some effects can be observed within minutes, longer incubation times may be necessary depending on the endpoint being measured.[1]
Cellular Health and Confluency Ensure that the cells are healthy, within a suitable passage number, and at an appropriate confluency. Stressed or unhealthy cells may not respond as expected.
Assay Sensitivity Verify that your assay for measuring SERCA2a activity or SUMOylation is sensitive enough to detect changes. Include appropriate positive and negative controls to validate the assay's performance.
Low Endogenous E1 Ligase Activity This compound activates the existing E1 ligase. If the endogenous levels or activity of the SUMOylation machinery are very low in your experimental system, the effect of this compound may be limited.
Guide 2: Unexpected or Contradictory Results

If your results with this compound are unexpected (e.g., decreased contractility, cytotoxicity), consider these possibilities:

Potential Cause Recommended Action
Off-Target Effects At high concentrations, this compound may have off-target effects. Use the lowest effective concentration determined from your dose-response studies.
Dual Modulation Effects The partial inhibition of Na+/K+-ATPase (NKA) by this compound could lead to complex downstream effects that might counteract the benefits of SERCA2a activation in certain contexts.[3] Consider measuring NKA activity or downstream markers of NKA inhibition.
Cell Type Specificity The response to this compound may be cell-type specific. The expression levels of SERCA2a, NKA, and the SUMOylation machinery can vary significantly between different cell types.
Experimental Model Limitations The in vitro or ex vivo model may not fully recapitulate the complex physiological environment. Consider the limitations of your model when interpreting the data.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not causing any adverse effects on your cells. Run a vehicle-only control.

Experimental Protocols

Protocol 1: Assessment of SERCA2a SUMOylation in Cultured Cardiomyocytes

  • Cell Culture: Plate neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocytes on appropriate culture dishes and maintain until they exhibit spontaneous contractions.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Treat the cells for the desired time points (e.g., 10 min, 1h, 24h). Include a vehicle control (DMSO) at the same final concentration.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and SUMO protease inhibitors (e.g., N-Ethylmaleimide).

  • Immunoprecipitation: Immunoprecipitate SERCA2a from the cell lysates using a specific anti-SERCA2a antibody.

  • Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SUMO1 or anti-SUMO2/3 antibody to detect SUMOylated SERCA2a. The appearance of a higher molecular weight band corresponding to SERCA2a-SUMO will indicate successful SUMOylation.

Visualizations

N106_Signaling_Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 activates NKA Na+/K+-ATPase (NKA) This compound->NKA SUMO SUMO protein E1->SUMO activates E2 SUMO E2 Conjugating Enzyme SUMO->E2 transfers to SERCA2a SERCA2a E2->SERCA2a conjugates to SUMO_SERCA2a SUMOylated SERCA2a Ca_uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SUMO_SERCA2a->Ca_uptake leads to NKA_inhibition Partial Inhibition

Caption: this compound signaling pathway showing dual modulation.

Troubleshooting_Workflow start Negative/Unexpected Result with this compound check_compound Verify this compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol (Incubation time, Cell health) check_compound->check_protocol [Compound OK] optimize_conc Optimize this compound Concentration check_compound->optimize_conc [Issue Found] check_assay Validate Assay Sensitivity (Controls) check_protocol->check_assay [Protocol OK] optimize_time Optimize Incubation Time check_protocol->optimize_time [Issue Found] consider_off_target Consider Off-Target/ Dual Modulation Effects check_assay->consider_off_target [Assay OK] run_controls Run Positive/Negative Controls check_assay->run_controls [Issue Found] measure_nka Measure NKA Activity consider_off_target->measure_nka [Hypothesize NKA effect] re_evaluate Re-evaluate Hypothesis/ Experimental Model consider_off_target->re_evaluate [No Clear Cause] optimize_conc->start Re-run Experiment optimize_time->start Re-run Experiment run_controls->start Re-run Experiment measure_nka->re_evaluate

Caption: Logical workflow for troubleshooting this compound experiments.

References

N106 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the N106 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent performance of the small molecule this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to batch-to-batch consistency and other common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class small molecule activator of sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation.[1][2] It functions by directly activating the SUMO-activating enzyme, E1 ligase, which in turn enhances the SUMOylation of SERCA2a.[1][3] This post-translational modification increases SERCA2a activity and stability, leading to improved calcium cycling in cardiomyocytes.[4][5]

Q2: We are observing variable results in our cell-based assays with different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a common issue with small molecule compounds and can stem from several factors. These may include slight differences in purity, the presence of trace impurities, variations in solid-state properties (e.g., crystallinity), or residual solvent content. Such variations can affect the compound's solubility, stability, and ultimately its biological activity. It is also crucial to ensure consistency in your experimental setup, including cell passage number, reagent sources, and incubation times, as these can also contribute to variability.

Q3: How can we ensure the quality and consistency of a new batch of this compound?

A3: To ensure the quality of a new batch, it is recommended to perform a set of quality control (QC) experiments. These should include analytical methods to confirm the identity and purity of the compound, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Functional assays, such as determining the half-maximal effective concentration (EC50) for SERCA2a activation or a SUMOylation assay, should also be performed to confirm its biological activity. Comparing the results from a new batch to a previously validated batch is a crucial step in ensuring consistency.

Q4: What are the recommended storage conditions for this compound to maintain its stability?

A4: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][7] Studies have shown that many compounds in DMSO are stable for extended periods when stored properly, but it is best practice to minimize exposure to water and repeated temperature fluctuations.[8][9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent EC50 values between this compound batches.

Q: We have determined the EC50 of this compound in a cellular assay and found that a new batch is significantly less potent than our previous one. How should we troubleshoot this?

A: This is a classic example of a batch-to-batch consistency issue. Here is a step-by-step guide to investigate the discrepancy:

  • Verify Stock Concentration: Inaccuracies in weighing the compound or dissolving it can lead to incorrect stock concentrations. Re-measure the concentration of your stock solutions, if possible, using a spectrophotometer (if the molar absorptivity is known) or by preparing a fresh stock solution with careful attention to technique.

  • Assess Purity: The purity of each batch should be compared. A lower purity in the new batch means less active compound per unit weight, which would result in a rightward shift in the dose-response curve and a higher EC50 value. Use HPLC to compare the purity profiles of the old and new batches.

  • Check for Impurities: New peaks in the HPLC chromatogram of the new batch may indicate the presence of impurities that could interfere with the assay or even have an antagonistic effect.

  • Confirm Identity: Use LC-MS to confirm that the molecular weight of the main peak in the new batch corresponds to that of this compound.

  • Evaluate Solubility: Poor solubility of the new batch in your assay medium can lead to a lower effective concentration. Visually inspect for any precipitation and perform a solubility test if necessary.

Issue 2: this compound precipitates in the cell culture medium.

Q: We are observing precipitation when we add our this compound working solution to the cell culture medium. What can we do to resolve this?

A: Precipitation is a common problem for hydrophobic small molecules when transitioning from a DMSO stock to an aqueous environment. Here are some solutions:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. High concentrations of DMSO can also affect the solubility of your compound in the aqueous medium.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. Prepare an intermediate dilution of this compound in a serum-free medium or PBS before adding it to the final culture medium containing serum.

  • Gentle Warming and Mixing: Briefly warming the medium to 37°C and gentle vortexing during the addition of the this compound solution can sometimes help to keep the compound in solution.

  • Use of Pluronic F-68: For some compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can improve solubility. However, you must first test for any effects of the surfactant on your cells.

  • Sonication: Brief sonication of the prepared medium containing this compound can help to break up small aggregates and improve dissolution.

Issue 3: Loss of this compound activity in long-term experiments.

Q: In our multi-day cell culture experiments, the effect of this compound seems to diminish over time. What could be the reason for this?

A: The diminishing effect of a small molecule in a long-term experiment can be due to several factors:

  • Compound Stability: this compound may not be stable in your cell culture medium at 37°C for extended periods. It could be susceptible to hydrolysis or metabolic degradation by the cells.

  • Compound Sequestration: The compound may be binding to components in the fetal bovine serum (FBS) in your medium, reducing its free and active concentration over time.

  • Cellular Efflux: Cells may be actively pumping the compound out over time through efflux pumps.

  • Cellular Metabolism: The cells themselves may be metabolizing this compound into inactive forms.

To address this, you can:

  • Replenish the Medium: Change the cell culture medium and re-add fresh this compound every 24-48 hours.

  • Assess Stability: Perform an HPLC-based stability assay by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points.

  • Reduce Serum Concentration: If possible for your cell type, reduce the percentage of FBS in your medium to minimize sequestration.

Quantitative Data Summary

Batch-to-batch consistency can be monitored by comparing key quantitative parameters. Below are tables with illustrative data for a "Reference Batch" and a "New Batch" of this compound.

Table 1: Analytical Quality Control of this compound Batches

ParameterReference BatchNew BatchAcceptance Criteria
Purity (by HPLC) 99.5%97.2%≥ 98%
Identity (by LC-MS) Confirmed (m/z = 355.08)Confirmed (m/z = 355.08)Matches theoretical m/z
Residual Solvent (DMSO) < 0.1%0.8%≤ 0.5%
Appearance White to off-white solidYellowish solidWhite to off-white solid

Table 2: Functional Quality Control of this compound Batches

ParameterReference BatchNew BatchAcceptance Criteria
EC50 (SERCA2a Activity Assay) 1.2 µM3.5 µM0.8 - 1.5 µM
Maximal SUMOylation Induction 4.5-fold increase2.1-fold increase≥ 4-fold increase
Solubility in PBS (pH 7.4) 50 µM25 µM≥ 40 µM

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC and LC-MS

Objective: To determine the purity of an this compound batch and confirm its molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 10 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at the absorbance maximum of this compound.

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as above.

    • The eluent from the HPLC is directed to a mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (e.g., 100-500 m/z).

  • Data Analysis:

    • Purity: Calculate the area of the main peak as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical molecular weight of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its target, SUMO E1 ligase, in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble SUMO E1 ligase by Western blot.

  • Data Analysis:

    • Plot the band intensities of soluble SUMO E1 ligase against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[12][13][14][15][16]

Visualizations

N106_Signaling_Pathway cluster_sumoylation SUMOylation Cascade cluster_intervention This compound Intervention cluster_outcome Cellular Outcome SUMO_precursor pro-SUMO SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature SENP E1 SUMO E1 Ligase (SAE1/SAE2) SUMO_mature->E1 ATP E2 UBC9 (E2) E1->E2 E3 E3 Ligase E2->E3 Target_Protein SERCA2a E3->Target_Protein SUMOylated_Protein SUMO-SERCA2a Target_Protein->SUMOylated_Protein SUMOylation SUMOylated_Protein->Target_Protein De-SUMOylation Increased_Activity Increased SERCA2a Activity & Stability SUMOylated_Protein->Increased_Activity SENP SENP SENP->SUMOylated_Protein This compound This compound This compound->E1 Activates Improved_Ca_Cycling Improved Calcium Cycling Increased_Activity->Improved_Ca_Cycling

Caption: this compound activates the SUMOylation pathway by targeting the E1 ligase.

Troubleshooting_Workflow cluster_QC Quality Control Checks cluster_analysis Analysis & Action start Inconsistent Results with New this compound Batch check_purity 1. Check Purity (HPLC) start->check_purity check_identity 2. Confirm Identity (LC-MS) check_purity->check_identity purity_fail Purity < 98%? - Contact Supplier - Use different batch check_purity->purity_fail Fail check_solubility 3. Test Solubility check_identity->check_solubility identity_fail Incorrect Mass? - Discard Batch check_identity->identity_fail Fail check_activity 4. Functional Assay (e.g., EC50) check_solubility->check_activity solubility_fail Poor Solubility? - Optimize Dissolution - See Protocol check_solubility->solubility_fail Fail activity_fail EC50 out of range? - Investigate Assay - Re-qualify batch check_activity->activity_fail Fail pass All Checks Pass check_activity->pass Pass end end pass->end Proceed with Experiments

Caption: A logical workflow for troubleshooting this compound batch-to-batch inconsistency.

References

Validation & Comparative

A Comparative Guide to SERCA2a Activators: N106 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) has emerged as a critical therapeutic target in heart failure. Reduced SERCA2a activity impairs calcium cycling in cardiomyocytes, contributing to both systolic and diastolic dysfunction. Consequently, the development of small-molecule activators of SERCA2a is an area of intense research. This guide provides a comparative overview of a novel SERCA2a activator, N106, and other notable SERCA2a modulators, with a focus on their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

This compound: A First-in-Class SERCA2a SUMOylation Activator

This compound is a small molecule that uniquely activates SERCA2a by enhancing its post-translational modification by Small Ubiquitin-like Modifier (SUMO).[1][2][3] This mechanism sets it apart from other SERCA2a activators that typically function through direct binding or by modulating inhibitory proteins. This compound directly targets and activates the SUMO-activating enzyme E1 ligase, which in turn promotes the SUMOylation of SERCA2a.[2][3][4][5] This enhanced SUMOylation leads to increased SERCA2a activity and stability, ultimately improving cardiac contractility and calcium transients in cardiomyocytes.[1][2][3]

A key characteristic of this compound is its dual action on cardiac ion pumps. In addition to activating SERCA2a, this compound has been shown to partially inhibit the Na+/K+-ATPase (NKA).[1] This dual modulation contributes to its positive inotropic and lusitropic effects.[1]

Other Notable SERCA2a Activators

Several other small molecules have been identified as SERCA2a activators, each with distinct mechanisms of action.

  • Istaroxime: This compound is a dual-action agent that both inhibits the Na+/K+-ATPase and stimulates SERCA2a.[6][7][8][9][10] Its SERCA2a-activating effect is thought to involve the allosteric inhibition of phospholamban (PLN), an endogenous inhibitor of SERCA2a.[11] Istaroxime has undergone phase IIb clinical trials for the treatment of acute heart failure.[8][10]

  • PST3093: As the main metabolite of istaroxime, PST3093 is a more selective SERCA2a activator.[7][9][10] Unlike its parent compound, it does not inhibit the Na+/K+-ATPase, offering a more targeted approach to enhancing SERCA2a function.[6][8][9][10]

  • Natural Products: Recent research has identified several natural products from sources like ginger and chili peppers as SERCA2a activators.[12] Compounds such as Yakuchinone A and Alpinoid D have shown promising concentration-dependent activation of SERCA2a in initial assays.[12]

  • CDN1163: This small molecule acts as an allosteric activator of SERCA by preventing its inhibition by PLN.[11]

Quantitative Comparison of SERCA2a Activators

The following table summarizes key quantitative data for this compound and other selected SERCA2a activators based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.

ActivatorMechanism of ActionPotency (IC50/EC50)Key FindingsReferences
This compound Enhances SERCA2a SUMOylation by activating SUMO E1 ligase; Partial Na+/K+-ATPase inhibitorNKA inhibition IC50: 7 ± 1 µMFirst-in-class dual modulator of cardiac ion pumps. Improves cardiac function in mouse models of heart failure.[1][3]
Istaroxime Na+/K+-ATPase inhibitor and SERCA2a stimulatorNa+/K+-ATPase inhibition IC50: 0.14 μM (dog renal preparations)Inotropic and lusitropic agent. Phase IIb clinical trials completed for acute heart failure.[8][10]
PST3093 Selective SERCA2a stimulatorNanomolar potency for SERCA2a stimulationMetabolite of istaroxime, devoid of Na+/K+-ATPase inhibitory activity.[6][7][9]
Yakuchinone A Direct SERCA activatorLow micromolar concentrationsNatural product identified through machine learning.[12]
Alpinoid D Direct SERCA activatorLow micromolar concentrationsNatural product with robust concentration-dependent SERCA2a activation.[12]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway through which this compound activates SERCA2a.

N106_Mechanism This compound This compound E1 SUMO E1 Ligase This compound->E1 activates SUMO SUMO E1->SUMO activates SERCA2a SERCA2a SUMO->SERCA2a conjugates to SUMO_SERCA2a SUMOylated SERCA2a Activity Increased Activity SUMO_SERCA2a->Activity

Caption: this compound activates the SUMO E1 ligase, leading to increased SUMOylation and activity of SERCA2a.

General Workflow for SERCA2a Activator Screening

This diagram outlines a typical experimental workflow for identifying and characterizing novel SERCA2a activators.

SERCA2a_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Virtual Screening Virtual or High-Throughput Screening ATPase Activity Assay SERCA2a ATPase Activity Assay Virtual Screening->ATPase Activity Assay Calcium Uptake Assay Sarcoplasmic Reticulum Ca2+ Uptake Assay ATPase Activity Assay->Calcium Uptake Assay Cardiomyocyte Contractility Isolated Cardiomyocyte Contractility Studies Calcium Uptake Assay->Cardiomyocyte Contractility Animal Models of Heart Failure In Vivo Efficacy in Heart Failure Models Cardiomyocyte Contractility->Animal Models of Heart Failure

Caption: A multi-step workflow for the discovery and validation of SERCA2a activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of SERCA2a activators.

SERCA2a ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a, which is directly proportional to its activity.

  • Principle: The ATPase activity of SERCA2a is coupled to the oxidation of NADH to NAD+ through the pyruvate kinase and lactate dehydrogenase enzyme system. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Sarcoplasmic reticulum (SR) vesicles or purified SERCA2a

    • Assay Buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

    • CaCl2 solution to achieve desired free Ca2+ concentrations

    • ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • SR vesicles are pre-incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The change in absorbance at 340 nm is recorded over time.

    • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

    • Data are typically fitted to a dose-response curve to determine the EC50 or IC50 of the compound.

Sarcoplasmic Reticulum (SR) Ca2+ Uptake Assay

This assay directly measures the ability of SERCA2a to transport calcium into SR vesicles.

  • Principle: The uptake of radioactive 45Ca2+ into SR vesicles is measured over time.

  • Reagents:

    • SR vesicles

    • Uptake Buffer (e.g., 40 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, 5 mM potassium oxalate)

    • 45CaCl2

    • ATP

    • Test compound

  • Procedure:

    • SR vesicles are incubated with the test compound in the uptake buffer containing 45CaCl2.

    • The reaction is started by adding ATP.

    • At various time points, aliquots are filtered through a nitrocellulose membrane to separate the vesicles from the extra-vesicular medium.

    • The radioactivity retained on the filter, representing the amount of 45Ca2+ taken up by the vesicles, is measured using a scintillation counter.

    • The initial rate of Ca2+ uptake is calculated and compared between different conditions.

Isolated Cardiomyocyte Contractility Assay

This assay assesses the functional effect of SERCA2a activators on the contractile properties of individual heart muscle cells.

  • Principle: The contraction and relaxation of isolated adult cardiomyocytes are recorded and analyzed using a video-based edge-detection system.

  • Procedure:

    • Adult ventricular cardiomyocytes are isolated from animal hearts (e.g., rat or mouse).

    • The cells are plated and allowed to adhere.

    • The cells are then perfused with a buffer containing the test compound.

    • The cells are electrically stimulated to contract, and changes in cell length (shortening) and the kinetics of contraction and relaxation are recorded.

    • Parameters such as peak shortening, time to peak shortening, and time to 90% relaxation are analyzed to determine the effect of the compound on cardiomyocyte function.[2]

Conclusion

This compound represents a novel class of SERCA2a activators with a unique mechanism of action that involves the SUMOylation pathway. Its dual effect on both SERCA2a and the Na+/K+-ATPase presents a promising therapeutic profile for heart failure. In comparison, other activators like istaroxime and its metabolite PST3093 offer alternative mechanisms for enhancing SERCA2a function, with istaroxime also exhibiting Na+/K+-ATPase inhibition. The continued exploration of diverse chemical scaffolds and mechanisms of action, including those from natural sources, is crucial for the development of next-generation therapies targeting SERCA2a for the treatment of heart failure. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these promising therapeutic agents.

References

Validating N106 Efficacy: A Comparative Guide for Genetic Models in Heart Failure Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel SERCA2a SUMOylation activator, N106, with other emerging therapeutics for heart failure. The objective is to evaluate their efficacy in preclinical genetic and induced models of cardiac dysfunction, supported by experimental data and detailed methodologies.

Comparative Efficacy in Preclinical Heart Failure Models

The following tables summarize the quantitative effects of this compound and two alternative compounds, Istaroxime and Omecamtiv Mecarbil, on cardiac function in various mouse models of heart failure. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison. The specific experimental models and conditions should be considered when interpreting the results.

Table 1: In Vivo Efficacy – Cardiac Function in Mouse Models of Heart Failure
CompoundMouse ModelKey Cardiac ParametersResultsReference
This compound Transverse Aortic Constriction (TAC)- Left Ventricular Ejection Fraction (LVEF)- Fractional Shortening (FS)- LVEF: Increased significantly- FS: Increased significantly[1][2]
Istaroxime Streptozotocin (STZ)-induced Diabetic Cardiomyopathy- Left Ventricular Systolic Pressure (LVSP)- Left Ventricular End-Diastolic Pressure (LVEDP)- LVSP: Increased- LVEDP: Decreased[3]
Omecamtiv Mecarbil Dilated Cardiomyopathy (Tropomyosin E54K mutation)- pCa50 for tension and ATPase activity- pCa50 for tension: Increased from 5.70 to 5.82- pCa50 for ATPase activity: Increased from 5.73 to 6.07[4][5][6]
Table 2: Ex Vivo / In Vitro Efficacy – Cardiomyocyte Function
CompoundPreparationKey Cellular ParametersResultsReference
This compound Isolated Rat Cardiomyocytes- Peak Shortening (%)- Rate of Transient Calcium Decay (τ)- Peak Shortening: Increased from ~3% to ~12%- Calcium Decay (τ): Decreased from 0.24s to 0.18s[1]
Istaroxime Isolated Cardiomyocytes from STZ-induced Diabetic Rats- SERCA2a activity- Stimulated SERCA2a activity and improved Ca2+ dynamics[3]
Omecamtiv Mecarbil Detergent-extracted myofilaments from DCM mice- Ca2+ sensitivity- Restored Ca2+ sensitivity to near wild-type levels[4][5]

Mechanism of Action at a Glance

This compound is a first-in-class small molecule that activates SERCA2a SUMOylation.[1][2][7] It directly targets the SUMO-activating enzyme E1 ligase, leading to increased SUMOylation of SERCA2a, which enhances its activity.[1][7] This improves calcium reuptake into the sarcoplasmic reticulum, thereby enhancing both cardiac contraction and relaxation.

Istaroxime exhibits a dual mechanism of action. It inhibits the Na+/K+-ATPase pump on the myocyte membrane and stimulates SERCA2a activity.[3][8][9][10][11] The stimulation of SERCA2a is achieved by promoting the dissociation of its inhibitory subunit, phospholamban (PLN), an effect that is independent of the cAMP/PKA pathway.[9][10]

Omecamtiv Mecarbil is a selective cardiac myosin activator.[12][13][14] It directly interacts with cardiac myosin, accelerating the transition of the actin-myosin complex to a force-producing state.[4] This increases the number of myosin heads engaged with actin during systole, thereby enhancing contractility without altering intracellular calcium concentrations.[4][15]

Signaling and Mechanistic Pathways

Comparative Signaling Pathways cluster_this compound This compound Pathway cluster_Istaroxime Istaroxime Pathway cluster_Omecamtiv Omecamtiv Mecarbil Pathway This compound This compound E1_Ligase SUMO E1 Ligase This compound->E1_Ligase activates SUMOylation Increased SERCA2a SUMOylation E1_Ligase->SUMOylation SERCA2a_this compound SERCA2a Activity SUMOylation->SERCA2a_this compound enhances Ca_Uptake_this compound Increased SR Ca2+ Uptake SERCA2a_this compound->Ca_Uptake_this compound Istaroxime Istaroxime NaK_ATPase Na+/K+-ATPase Istaroxime->NaK_ATPase inhibits PLN Phospholamban (PLN) Istaroxime->PLN promotes dissociation from SERCA2a Intra_Na Increased Intracellular [Na+] NCX Na+/Ca2+ Exchanger Intra_Na->NCX alters gradient Intra_Ca Increased Intracellular [Ca2+] NCX->Intra_Ca SERCA2a_Ista SERCA2a PLN->SERCA2a_Ista inhibits Ca_Uptake_Ista Increased SR Ca2+ Uptake SERCA2a_Ista->Ca_Uptake_Ista Omecamtiv Omecamtiv Mecarbil Myosin Cardiac Myosin Omecamtiv->Myosin activates Actin_Myosin Actin-Myosin Cross-bridge Formation Myosin->Actin_Myosin enhances Contraction Increased Cardiac Contractility Actin_Myosin->Contraction Echocardiography Workflow A Anesthetize Mouse B Position on Heated Platform & Monitor Vitals A->B C Apply Ultrasound Gel B->C D Acquire PLAX & PSAX Views C->D E Acquire M-mode Images D->E F Measure LVID;d & LVID;s E->F G Calculate LVEF & FS F->G SERCA2a Activity Assay Workflow A Isolate SR Microsomes from Cardiac Tissue B Prepare Reaction Buffer with Microsomes & Compound A->B C Initiate Reaction with ATP B->C D Monitor NADH Oxidation or Pi Production C->D E Calculate Rate of ATP Hydrolysis D->E F Determine SERCA2a-specific Activity (vs. Inhibitor) E->F

References

A Comparative Guide to N106 and Known SUMOylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of proteins by Small Ubiquitin-like Modifiers (SUMOs) is a critical regulatory mechanism implicated in a myriad of cellular processes, including transcriptional regulation, DNA repair, and signal transduction. Dysregulation of the SUMOylation pathway is linked to various pathologies, most notably cancer and heart failure, making it an attractive target for therapeutic intervention. While the majority of research has focused on the development of SUMOylation inhibitors, the recent discovery of N106, a first-in-class SUMOylation activator, has opened new avenues for therapeutic strategies.

This guide provides an objective comparison of this compound with a selection of well-characterized SUMOylation inhibitors. We present quantitative data, detailed experimental protocols for key assays, and visualizations of the SUMOylation pathway and experimental workflows to aid researchers in selecting and utilizing these chemical probes.

Data Presentation: Quantitative Comparison of this compound and SUMOylation Inhibitors

The following table summarizes the key quantitative data for this compound and a panel of known SUMOylation inhibitors, categorized by their target within the SUMOylation cascade. It is crucial to note that this compound is a SUMOylation activator, and its potency is therefore expressed as an EC50 value, representing the concentration required for half-maximal activation. In contrast, the potency of inhibitors is given by their IC50 values, indicating the concentration needed for half-maximal inhibition.

Compound Target Enzyme Mechanism of Action Potency Therapeutic Area of Interest Reference(s)
This compound SUMO E1 Activating Enzyme (SAE1/UBA2)Activator ; Directly activates the E1 ligaseEC50 = 2.45 ± 0.13 μMHeart Failure[1]
Ginkgolic AcidSUMO E1 Activating Enzyme (SAE1/UBA2)Inhibitor ; Blocks formation of the E1-SUMO intermediateIC50 = 3.0 μMCancer[2][3]
Anacardic AcidSUMO E1 Activating Enzyme (SAE1/UBA2)Inhibitor ; Blocks formation of the E1-SUMO intermediateIC50 = 2.2 μMCancer[2]
TAK-981 (Subasumstat)SUMO E1 Activating Enzyme (SAE1/UBA2)Inhibitor ; Forms a covalent adduct with SUMO, catalyzed by SAEEC50 = 5 nM (inhibition of SUMO-E2 thioester formation)Cancer, Immunology[4][5][6]
2-D08SUMO E2 Conjugating Enzyme (Ubc9)Inhibitor ; Prevents transfer of SUMO from E2-SUMO to the substrate>90% inhibition at 30 µMCancer[7][8]
Momordin IcSUMO-specific Protease 1 (SENP1)Inhibitor IC50 = 15.37 μMCancer[9][10][11]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanisms of action and experimental designs, we provide the following diagrams created using the DOT language.

SUMOylation_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation cluster_deconjugation Deconjugation SUMO_precursor SUMO Precursor SUMO_mature Mature SUMO SUMO_precursor->SUMO_mature SENPs SUMO_E1 SUMO~E1 SUMO_mature->SUMO_E1 E1 E1 E1 (SAE1/UBA2) AMP_PPi AMP + PPi SUMO_E1->AMP_PPi SUMO_E2 SUMO~E2 SUMO_E1->SUMO_E2 E2 ATP ATP ATP->SUMO_E1 E2 E2 (Ubc9) SUMO_Substrate Substrate-Lys-SUMO SUMO_E2->SUMO_Substrate E3 (optional) E3 E3 Ligase Substrate Substrate-Lys Substrate->SUMO_Substrate SUMO_Substrate->SUMO_mature SUMO_Substrate->Substrate SENPs SENPs SENPs This compound This compound (Activator) This compound->E1 E1_inhibitors Ginkgolic Acid TAK-981 (Inhibitors) E1_inhibitors->E1 E2_inhibitors 2-D08 (Inhibitor) E2_inhibitors->E2 SENP_inhibitors Momordin Ic (Inhibitor) SENP_inhibitors->SENPs

Caption: The SUMOylation cascade and points of intervention.

Experimental_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Evaluation compound_library Compound Library hts_assay HTS Assay (e.g., FRET, AlphaScreen) compound_library->hts_assay hits Primary Hits hts_assay->hits dose_response Dose-Response & IC50/EC50 Determination hits->dose_response biochemical_assays In Vitro Biochemical Assays (e.g., Gel-based SUMOylation/deSUMOylation) dose_response->biochemical_assays cellular_assays Cell-based Assays (e.g., Western Blot, CETSA) biochemical_assays->cellular_assays mechanism_studies Mechanism of Action Studies cellular_assays->mechanism_studies in_vivo_models In Vivo Animal Models mechanism_studies->in_vivo_models pharmacokinetics Pharmacokinetics & Toxicology in_vivo_models->pharmacokinetics lead_compound Lead Compound pharmacokinetics->lead_compound

Caption: General experimental workflow for inhibitor/activator discovery.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and SUMOylation inhibitors.

In Vitro SUMOylation Assay (for E1/E2 Activators and Inhibitors)

This assay is fundamental for assessing the direct effect of a compound on the SUMOylation cascade.

  • Objective: To determine if a compound activates or inhibits the enzymatic activity of the SUMO E1 and E2 enzymes in a reconstituted system.

  • Principle: Recombinant SUMO E1 (SAE1/UBA2), E2 (Ubc9), and a SUMO protein (e.g., SUMO-1) are incubated with a substrate protein (e.g., RanGAP1) and ATP. The transfer of SUMO to the substrate is then detected, typically by Western blotting.

  • Materials:

    • Recombinant human SUMO E1, Ubc9, and SUMO-1 proteins.

    • Substrate protein (e.g., RanGAP1).

    • ATP solution.

    • SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

    • Test compound (this compound or inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • SDS-PAGE gels and Western blotting reagents.

    • Antibodies: anti-substrate, anti-SUMO-1.

  • Procedure:

    • Prepare reaction mixtures containing the SUMOylation buffer, E1, E2, SUMO-1, and the substrate protein.

    • Add the test compound at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using an antibody against the substrate protein to detect the unmodified and SUMOylated forms (which will appear as a higher molecular weight band).

    • Quantify the band intensities to determine the extent of SUMOylation and calculate the EC50 for activators or IC50 for inhibitors.

In Vitro DeSUMOylation Assay (for SENP Inhibitors)

This assay is used to evaluate the inhibitory activity of compounds against SUMO-specific proteases.

  • Objective: To measure the inhibition of SENP-mediated cleavage of a SUMOylated substrate.

  • Principle: A pre-SUMOylated substrate is incubated with a recombinant SENP enzyme in the presence or absence of an inhibitor. The cleavage of the SUMO moiety from the substrate is monitored.

  • Materials:

    • Recombinant human SENP enzyme (e.g., SENP1).

    • SUMOylated substrate (e.g., SUMO2-RanGAP1).

    • DeSUMOylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Test compound (e.g., Momordin Ic) in a suitable solvent.

    • SDS-PAGE gels and Coomassie Brilliant Blue stain.

  • Procedure:

    • Pre-incubate the SENP enzyme with various concentrations of the test inhibitor in the deSUMOylation buffer for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the deSUMOylation reaction by adding the SUMOylated substrate.

    • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction with SDS-PAGE loading buffer and heat.

    • Separate the reaction products on an SDS-PAGE gel and visualize the proteins by Coomassie staining.

    • The disappearance of the SUMOylated substrate band and the appearance of the cleaved substrate and SUMO bands indicate SENP activity. The extent of inhibition is quantified to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular context.

  • Objective: To demonstrate that a compound binds to its target protein in cells by measuring changes in the protein's thermal stability.

  • Principle: The binding of a ligand (e.g., an inhibitor) can stabilize its target protein, leading to a higher melting temperature. This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

  • Materials:

    • Cultured cells expressing the target protein.

    • Test compound.

    • Lysis buffer.

    • Western blotting or mass spectrometry equipment for protein quantification.

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest the cells and lyse them.

    • Aliquot the cell lysate and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

    • Cool the samples and centrifuge to pellet the aggregated (denatured) proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample by Western blotting or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The study of SUMOylation modulators is a rapidly evolving field with significant therapeutic potential. This compound represents a paradigm shift from the conventional focus on SUMOylation inhibition, offering a novel strategy for diseases characterized by hypo-SUMOylation, such as heart failure. In contrast, the diverse array of SUMOylation inhibitors provides valuable tools to probe the roles of SUMOylation in hyper-SUMOylated conditions like cancer and to develop targeted anti-cancer therapies.

The data and protocols presented in this guide are intended to provide researchers with a foundational understanding of how to compare and utilize these powerful chemical probes. As with any experimental tool, careful consideration of the specific research question, the cellular context, and potential off-target effects is paramount for the successful application of these compounds in advancing our understanding of the SUMOylation pathway and its role in health and disease.

References

N106: A Comparative Analysis of its Interaction with SERCA2a and Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the small molecule N106 on its primary target, the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), and its notable cross-reactivity with the Na+/K+-ATPase (NKA). This compound has emerged as a molecule of interest in cardiovascular research, primarily for its unique mechanism of action on SERCA2a. However, a comprehensive understanding of its off-target effects is crucial for its therapeutic development. This document summarizes the available experimental data on the dual modulation of these two critical ion pumps by this compound.

Mechanism of Action and Target Affinity

This compound is a first-in-class small molecule activator of SERCA2a SUMOylation.[1] It does not directly interact with SERCA2a but instead activates the SUMO-activating enzyme, E1 ligase, which in turn enhances the SUMOylation of SERCA2a.[1][2][3] This post-translational modification leads to increased SERCA2a activity and improved calcium handling in cardiomyocytes.[4]

Interestingly, this compound also exhibits inhibitory effects on the Na+/K+-ATPase. It acts as a partial, noncompetitive inhibitor of NKA.[5] This dual functionality positions this compound as a unique modulator of cardiac ion transport.

The following table summarizes the quantitative data regarding the interaction of this compound with SERCA2a and Na+/K+-ATPase.

Target ATPaseEffect of this compoundPotency/EfficacyMechanism
SERCA2a Activation (via SUMOylation)Dose-dependent increase in activityActivates SUMO E1 ligase, leading to increased SERCA2a SUMOylation
Na+/K+-ATPase (NKA) Partial InhibitionIC50: 7 ± 1 µM (~80% maximal inhibition)Noncompetitive inhibition

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

Mechanism of this compound-induced SERCA2a Activation This compound This compound E1 SUMO E1 Ligase This compound->E1 activates E1_SUMO Activated E1-SUMO Complex E1->E1_SUMO activates SUMO SUMO SUMO->E1_SUMO SERCA2a SERCA2a E1_SUMO->SERCA2a transfers SUMO to SUMO_SERCA2a SUMOylated SERCA2a (Increased Activity) SERCA2a->SUMO_SERCA2a Experimental Workflow for Na+/K+-ATPase Activity Assay cluster_prep Sample Preparation cluster_reaction Reaction Incubation cluster_measurement Measurement Purified_NKA Purified Na+/K+-ATPase Reaction_Mix Reaction Mixture (Buffer, LDH, PK, PEP, ATP, NADH) Purified_NKA->Reaction_Mix Incubation Incubate at 37°C for 30 min Reaction_Mix->Incubation N106_ N106_ dilutions This compound Serial Dilutions dilutions->Reaction_Mix Spectrophotometer Measure NADH Oxidation at 340 nm Incubation->Spectrophotometer

References

Reproducibility of N106 Effects: A Comparative Analysis Across Independent Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of current research reveals consistent yet varied findings on the effects of N106, a novel small molecule activator of SERCA2a SUMOylation. While a direct inter-laboratory reproducibility study has not been conducted, analysis of independent research from several laboratories provides valuable insights into its mechanism and therapeutic potential, particularly in the context of heart failure.

This compound has emerged as a promising therapeutic candidate due to its ability to enhance the function of SERCA2a, a crucial protein involved in calcium cycling in cardiomyocytes.[1][2] Decreased SERCA2a activity is a hallmark of heart failure. This compound directly activates the SUMO-activating enzyme, E1 ligase, which in turn increases the SUMOylation of SERCA2a, boosting its activity and improving cardiac function.[1][2] This guide synthesizes findings from key studies to provide a comparative overview of the reported effects and methodologies.

Quantitative Comparison of this compound Effects

The following table summarizes the key quantitative findings on the effects of this compound from different research groups.

ParameterKho et al., 2015Unnamed ResearchersLin et al., 2025
Model System Cultured rat cardiomyocytes, mouse model of heart failureNot specified in provided snippetsVascular smooth muscle cell-specific Nexn knockout mice
This compound Concentration/Dose Dose-dependent in vitro; 10 mg/kg in vivoNot specified in provided snippetsNot specified in provided snippets
Effect on SERCA2a SUMOylation IncreasedEnhancedNot specified in provided snippets
Effect on Cardiomyocyte Contractility Increased peak shorteningPositive inotropic effectsNot specified in provided snippets
Effect on Calcium Transients Altered calcium ratio and decay time constantNot specified in provided snippetsNot specified in provided snippets
Effect on Ventricular Function (in vivo) Significantly improvedNot specified in provided snippetsNot specified in provided snippets
Effect on Vascular Calcification (in vivo) Not investigatedNot investigatedSignificantly alleviated
Additional Mechanism Not reportedPartial inhibitor of Na+/K+-ATPase with an IC50 of 7 ± 1 µMNot investigated

Detailed Experimental Methodologies

The experimental protocols utilized in the foundational studies on this compound provide a basis for understanding the observed effects.

Cardiomyocyte Isolation and Culture (based on Kho et al., 2015)
  • Source: Adult ventricular cardiomyocytes were isolated from Sprague-Dawley rats.

  • Treatment: Cells were treated with this compound in a dose-dependent manner for 24 hours. A DMSO-treated group served as the negative control.

  • Contractility and Calcium Transient Analysis: A video-based edge-detection system (IonOptix Inc.) was used to assess peak shortening, time to maximal departure and return velocity, calcium ratio, and decay time constant.

  • SERCA2a ATPase Activity: Activity was measured at 25 °C in a solution containing 50 mM MOPS, 100 mM KCl, 5 mM MgCl2, and 1 mM EDTA at pCa 5.0. The oxidation of NADH was monitored at 340 nm using a coupled enzyme system with pyruvate kinase and lactate dehydrogenase.

  • SERCA2a SUMOylation Assay: Endogenous SERCA2a was immunoprecipitated with an anti-SERCA2a antibody, followed by Western blotting with an anti-SUMO-1 antibody.

In Vivo Heart Failure Model (based on Kho et al., 2015)
  • Model: A mouse model of heart failure was utilized.

  • Treatment: Mice received an intravenous injection of 10 mg/kg of this compound.

  • Outcome Measures: Cardiac SERCA2a SUMOylation and ventricular function were assessed.

Na+/K+-ATPase (NKA) Inhibition Assay
  • Methodology: The effect of this compound on NKA activity was investigated using ATPase activity assays, molecular docking, and molecular dynamics simulations.[3]

  • Key Finding: this compound was identified as a partial inhibitor of NKA.[3]

Visualizing the Mechanisms of this compound

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

N106_Signaling_Pathway This compound This compound E1 SUMO E1 Ligase This compound->E1 Activates NKA Na+/K+-ATPase This compound->NKA Partially Inhibits SUMO SUMO-1 E1->SUMO Activates SERCA2a SERCA2a SUMO_SERCA2a SUMOylated SERCA2a SUMO->SERCA2a SUMOylates Ca_cycling Improved Calcium Cycling & Cardiac Contractility SUMO_SERCA2a->Ca_cycling Leads to Inhibition Partial Inhibition

Caption: this compound signaling pathway showing dual modulation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cardiomyocyte_isolation Isolate Rat Cardiomyocytes n106_treatment_vitro Treat with this compound (Dose-Response) cardiomyocyte_isolation->n106_treatment_vitro contractility_assay Assess Contractility & Ca2+ Transients n106_treatment_vitro->contractility_assay biochemical_assays Measure SERCA2a ATPase Activity & SUMOylation n106_treatment_vitro->biochemical_assays hf_model Induce Heart Failure in Mice n106_treatment_vivo Administer this compound (10 mg/kg) hf_model->n106_treatment_vivo function_assessment Measure Ventricular Function n106_treatment_vivo->function_assessment sumoylation_assessment Assess Cardiac SERCA2a SUMOylation n106_treatment_vivo->sumoylation_assessment

References

A Comparative Guide to N106 and Istaroxime for Heart Failure Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational drugs for heart failure, N106 and istaroxime. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant methodologies.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic agents that can improve cardiac function. Both this compound and istaroxime have emerged as promising candidates, targeting fundamental mechanisms of cardiac contractility and calcium handling. This guide will delve into the distinct and overlapping features of these two compounds to aid in the understanding of their therapeutic potential.

Mechanism of Action

This compound and istaroxime share the commonality of modulating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a key regulator of calcium homeostasis in cardiomyocytes. However, they achieve this through different pathways and exhibit additional, distinct pharmacological effects.

This compound is a first-in-class small molecule that acts as a SERCA2a SUMOylation activator .[1][2][3] It directly activates the SUMO-activating enzyme, E1 ligase, which in turn enhances the SUMOylation of SERCA2a.[1][3] This post-translational modification is believed to increase the stability and activity of the SERCA2a pump, leading to improved calcium reuptake into the sarcoplasmic reticulum and enhanced cardiac lusitropy (relaxation). Additionally, this compound has been identified as a partial inhibitor of the Na+/K+-ATPase (NKA) , which contributes to a positive inotropic (contractility-enhancing) effect.[1]

Istaroxime possesses a dual mechanism of action . It is a potent inhibitor of the Na+/K+-ATPase , leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility.[4][5] Concurrently, istaroxime directly stimulates SERCA2a activity , promoting the reuptake of calcium into the sarcoplasmic reticulum.[4][6][7] This dual action provides both inotropic and lusitropic support to the failing heart.

dot

cluster_this compound This compound Signaling Pathway This compound This compound E1_Ligase SUMO-activating enzyme (E1 ligase) This compound->E1_Ligase activates NKA_this compound Na+/K+-ATPase This compound->NKA_this compound partially inhibits SERCA2a_SUMOylation SERCA2a SUMOylation E1_Ligase->SERCA2a_SUMOylation promotes SERCA2a_Activity_this compound Increased SERCA2a Activity & Stability SERCA2a_SUMOylation->SERCA2a_Activity_this compound Ca_Reuptake_this compound Enhanced SR Ca2+ Reuptake SERCA2a_Activity_this compound->Ca_Reuptake_this compound Lusitropy_this compound Improved Lusitropy (Relaxation) Ca_Reuptake_this compound->Lusitropy_this compound NKA_Inhibition_this compound Partial Inhibition NKA_this compound->NKA_Inhibition_this compound Inotropy_this compound Positive Inotropy (Contractility) NKA_Inhibition_this compound->Inotropy_this compound

Caption: this compound Signaling Pathway.

dot

cluster_Istaroxime Istaroxime Signaling Pathway Istaroxime Istaroxime NKA_Istaroxime Na+/K+-ATPase Istaroxime->NKA_Istaroxime inhibits SERCA2a_Istaroxime SERCA2a Istaroxime->SERCA2a_Istaroxime stimulates Intra_Na Increased Intracellular Na+ NKA_Istaroxime->Intra_Na NCX Na+/Ca2+ Exchanger Intra_Na->NCX alters gradient Intra_Ca Increased Intracellular Ca2+ NCX->Intra_Ca Inotropy_Istaroxime Positive Inotropy (Contractility) Intra_Ca->Inotropy_Istaroxime SERCA2a_Activity_Istaroxime Increased SERCA2a Activity SERCA2a_Istaroxime->SERCA2a_Activity_Istaroxime Ca_Reuptake_Istaroxime Enhanced SR Ca2+ Reuptake SERCA2a_Activity_Istaroxime->Ca_Reuptake_Istaroxime Lusitropy_Istaroxime Improved Lusitropy (Relaxation) Ca_Reuptake_Istaroxime->Lusitropy_Istaroxime

Caption: Istaroxime Signaling Pathway.

Preclinical and Clinical Performance Data

Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy and safety of this compound and istaroxime. The following tables summarize the available data. It is important to note that istaroxime has undergone more extensive clinical evaluation compared to this compound, for which clinical data is not yet publicly available.

Preclinical Data
ParameterThis compoundIstaroxime
In Vitro Efficacy
Na+/K+-ATPase Inhibition (IC50)7 ± 1 µM (~80% maximal inhibition)[1]Varies by species and tissue, generally in the nanomolar to low micromolar range
SERCA2a ActivationIncreases SERCA2a SUMOylation and ATPase activity[2][8]Increases SERCA2a activity (Vmax) by up to 25% in diabetic rat models[9] and increases 45Ca uptake[6]
Animal Model Efficacy
Cardiac Function (in vivo)Improves ventricular function in a mouse model of heart failure[8]Dose-dependent reductions in LV end-diastolic and end-systolic volumes, and a significant increase in LVEF in a canine heart failure model[10]
Hemodynamics-Increases LV contractility (+dP/dt) by 61% and LV relaxation (-dP/dt) by 49% in a canine model[11]
Clinical Data: Istaroxime

Istaroxime has been evaluated in several Phase 2 clinical trials, including HORIZON-HF and SEISMiC.

HORIZON-HF Trial [6][7]

ParameterIstaroxime (Combined Doses)Placebop-value
Change in Pulmonary Capillary Wedge Pressure (PCWP)-3.7 mmHg-0.2 mmHg0.001
Change in Systolic Blood Pressure (SBP)+9.2 mmHg+2.1 mmHg0.008
Change in Cardiac Index+0.12 L/min/m²+0.03 L/min/m²0.57
Change in E' velocity+0.5 cm/sec-0.7 cm/sec0.048

SEISMiC Trial (Pre-Cardiogenic Shock) [4][11][12]

ParameterIstaroximePlacebop-value
Adjusted SBP AUC (0-6h)53.1 mmHg·h30.9 mmHg·h0.017
Adjusted SBP AUC (0-24h)291.2 mmHg·h208.7 mmHg·h0.025
Change in Cardiac Index at 24h+0.21 L/min/m²-0.016
Change in Left Atrial Area at 24h-1.8 cm²-0.008
Change in LV End-Systolic Volume at 24h-12.0 mL-0.034

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the activity of this compound and istaroxime.

Na+/K+-ATPase (NKA) Inhibition Assay

dot

cluster_NKA_Assay Na+/K+-ATPase Inhibition Assay Workflow Start Prepare purified NKA enzyme Incubate Incubate enzyme with varying concentrations of test compound (this compound or Istaroxime) Start->Incubate Add_ATP Initiate reaction with radiolabeled ATP (e.g., ³²P-ATP) Incubate->Add_ATP Measure Measure the rate of ATP hydrolysis (release of inorganic phosphate) Add_ATP->Measure Analyze Calculate % inhibition and determine IC50 value Measure->Analyze End End Analyze->End cluster_SERCA2a_ATPase_Assay SERCA2a ATPase Activity Assay Workflow Start Isolate cardiac sarcoplasmic reticulum (SR) microsomes Incubate Incubate microsomes with test compound and varying Ca2+ concentrations Start->Incubate Add_ATP Initiate reaction with radiolabeled ATP (³²P-ATP) Incubate->Add_ATP Measure Measure the rate of ATP hydrolysis Add_ATP->Measure Analyze Determine Vmax and Kd(Ca2+) Measure->Analyze End End Analyze->End cluster_SUMOylation_Assay In Vivo SERCA2a SUMOylation Assay Workflow Start Treat cells or animal model with this compound Lyse Lyse cells/tissues in buffer containing N-ethylmaleimide to preserve SUMOylation Start->Lyse IP Immunoprecipitate SERCA2a using a specific antibody Lyse->IP Wash Wash immunoprecipitates to remove non-specific binding IP->Wash Western Perform Western blot analysis on the immunoprecipitates using an anti-SUMO-1 antibody Wash->Western Detect Detect the presence of SUMOylated SERCA2a Western->Detect End End Detect->End

References

A Preclinical Comparison Guide to N106: A Novel Dual-Action Agent for Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for N106, a first-in-class sarcoplasmic reticulum calcium ATPase (SERCA2a) SUMOylation activator, with other therapeutic alternatives for heart failure. The information presented herein is supported by experimental data to aid in the evaluation of its clinical relevance and potential as a next-generation therapeutic.

Executive Summary

Heart failure is a complex syndrome often characterized by decreased activity and expression of SERCA2a, a crucial pump for calcium cycling in cardiomyocytes.[1] this compound has emerged as a promising small molecule that enhances SERCA2a function through a novel mechanism: activating its SUMOylation.[1][2] This action improves cardiomyocyte contractility and ventricular function in preclinical models of heart failure.[1][2] Intriguingly, this compound also exhibits a dual mechanism by partially inhibiting the Na+/K+-ATPase, a well-established target for inotropic support in heart failure, albeit with a potentially safer profile than existing inhibitors like cardiotonic steroids. This guide will delve into the preclinical data supporting these claims, compare this compound to relevant alternatives, and provide detailed experimental methodologies.

Mechanism of Action of this compound

This compound exerts its therapeutic effects through a dual mechanism of action, targeting two key ion pumps in cardiomyocytes:

  • Primary Mechanism: SERCA2a SUMOylation Activation: this compound directly activates the SUMO-activating enzyme, E1 ligase.[2] This leads to the increased SUMOylation of SERCA2a, a post-translational modification that enhances the pump's activity and stability.[2] Improved SERCA2a function leads to more efficient calcium reuptake into the sarcoplasmic reticulum, thereby improving both contraction (inotropic) and relaxation (lusitropic) phases of the cardiac cycle.

  • Secondary Mechanism: Partial Inhibition of Na+/K+-ATPase (NKA): this compound also acts as a partial inhibitor of the Na+/K+-ATPase. This inhibition is distinct from that of traditional cardiotonic steroids (CTS) like digoxin, as this compound only achieves partial (~80%) inhibition at high concentrations and does not compete with ATP for binding. This partial and noncompetitive inhibition may offer a wider therapeutic window and a reduced risk of the adverse effects associated with full NKA inhibition by CTS.

Below is a diagram illustrating the signaling pathway of this compound.

N106_Mechanism cluster_0 Cardiomyocyte cluster_1 Effects This compound This compound E1 SUMO E1 Ligase This compound->E1 activates NKA Na⁺/K⁺-ATPase This compound->NKA partially inhibits SUMO SUMO E1->SUMO activates SERCA2a SERCA2a SUMO->SERCA2a SUMOylates SR Sarcoplasmic Reticulum (SR) SERCA2a->SR pumps Ca²⁺ into Improved_Relaxation Improved Relaxation (Lusitropy) SERCA2a->Improved_Relaxation Ca_SR Ca²⁺ Ca_cyto Ca²⁺ Improved_Contraction Improved Contraction (Inotropy) NKA->Improved_Contraction

Mechanism of action of this compound in cardiomyocytes.

Quantitative Preclinical Data: this compound vs. Alternatives

The following tables summarize the key quantitative preclinical findings for this compound and compare them with alternative therapeutic strategies for heart failure.

Table 1: In Vitro Efficacy of this compound
ParameterThis compoundComparator: Cardiotonic Steroids (Ouabain)Comparator: Other SERCA2a Activators (Istaroxime)
Target(s) SERCA2a (activator), Na+/K+-ATPase (partial inhibitor)Na+/K+-ATPase (inhibitor)SERCA2a (activator), Na+/K+-ATPase (inhibitor)
Mechanism Enhances SERCA2a SUMOylation, partial NKA inhibition[2]Direct inhibition of NKADirect SERCA2a activation and NKA inhibition[3][4]
Effect on Cardiomyocyte Contractility (Peak Shortening %) Dose-dependent increase: 7.63% (10 nM), 8.36% (100 nM), 9.10% (10 µM)[2]Increases contractilityIncreases contractility
Maximal Velocities of Cell Contraction (µm/s) Dose-dependent increase: -1.93 (10 nM), -2.17 (100 nM), -2.30 (10 µM)[2]Increases contraction velocityIncreases contraction velocity
Maximal Velocities of Cell Relaxation (µm/s) Dose-dependent increase: 1.76 (10 nM), 1.98 (100 nM), 1.99 (10 µM)[2]May impair relaxation at high concentrationsImproves relaxation velocity
Na+/K+-ATPase Inhibition (IC50) 7 ± 1 µM~200 nM (in rat pinealocytes)[5]Varies by compound; Istaroxime has dual activity[3]
Maximal NKA Inhibition ~80% (partial inhibitor)~100% (full inhibitor)Varies by compound
Effect on SERCA2a ATPase Activity Increases activity[2]No direct effectIncreases activity
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterThis compound
Animal Model Murine model of heart failure (transverse aortic constriction)[2]
Dose 10 mg/kg (intravenous)
Effect on Cardiac Function Significantly improves ventricular function
Effect on SERCA2a SUMOylation Increases cardiac SERCA2a SUMOylation
Half-life (t1/2) ~65.4 min (IV), 19 min (oral)
Maximal Concentration (Cmax) ~2.24 µM (IV)
Oral Bioavailability (F%) 50-56%

Experimental Protocols

Cardiomyocyte Contractility Assay

Objective: To measure the effect of this compound on the contractility of isolated cardiomyocytes.

Methodology:

  • Cardiomyocyte Isolation: Adult rat ventricular cardiomyocytes are isolated using established enzymatic digestion protocols.

  • Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.

  • Experimental Setup: The coverslips are mounted on a stage of an inverted microscope equipped with a video-based edge-detection system (e.g., IonOptix).

  • Treatment: Cardiomyocytes are superfused with a buffer containing varying concentrations of this compound (e.g., 10 nM, 100 nM, 10 µM) or vehicle control (DMSO).

  • Data Acquisition: Cell shortening (contractility) and relengthening (relaxation) are recorded at a steady-state pacing frequency (e.g., 1 Hz).

  • Data Analysis: The following parameters are measured and analyzed: peak shortening (percentage of resting cell length), maximal velocity of shortening, and maximal velocity of relengthening.

Cardiomyocyte_Contractility_Workflow cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Data Analysis Isolation Isolate Adult Rat Ventricular Cardiomyocytes Plating Plate on Laminin-Coated Coverslips Isolation->Plating Mounting Mount on Inverted Microscope Plating->Mounting Treatment Superfuse with this compound or Vehicle Mounting->Treatment Recording Record Cell Shortening and Relengthening Treatment->Recording Analysis Analyze Peak Shortening, and Velocities Recording->Analysis

Workflow for Cardiomyocyte Contractility Assay.
SERCA2a SUMOylation Assay

Objective: To determine the effect of this compound on the SUMOylation of endogenous SERCA2a in cardiomyocytes.

Methodology:

  • Cell Lysis: Cardiomyocytes treated with this compound or vehicle are lysed in a buffer containing protease and SUMO protease inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-SERCA2a antibody overnight at 4°C to pull down SERCA2a and its associated proteins. Protein A/G agarose beads are then added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times to remove non-specific binding.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-SUMO-1 antibody to detect SUMOylated SERCA2a. The membrane is also probed with an anti-SERCA2a antibody to confirm equal loading.

SUMOylation_Assay_Workflow cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Detection Lysis Lyse this compound-treated Cardiomyocytes IP Incubate with anti-SERCA2a Antibody Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot with anti-SUMO-1 Antibody SDS_PAGE->Western_Blot

Workflow for SERCA2a SUMOylation Assay.
Na+/K+-ATPase (NKA) Activity Assay

Objective: To measure the inhibitory effect of this compound on NKA activity.

Methodology:

  • Enzyme Source: Purified NKA enzyme preparations are used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains a reaction buffer with MOPS, NaCl, KCl, MgCl2, lactate dehydrogenase, pyruvate dehydrogenase, phosphoenolpyruvate, ATP, and NADH.

  • Inhibitor Addition: Varying concentrations of this compound (0.1–100 µM) are added to the wells. A positive control with a known NKA inhibitor (e.g., ouabain) and a negative control (vehicle) are included.

  • Incubation: The plate is incubated at 37°C for 30 minutes.

  • Measurement: The decrease in NADH absorbance at 340 nm is measured over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by NKA.

  • Data Analysis: The ouabain-sensitive ATPase activity is calculated by subtracting the activity in the presence of a saturating concentration of ouabain from the total activity. The IC50 value for this compound is determined by fitting the concentration-response data to a suitable model.

Discussion and Clinical Relevance

The preclinical data for this compound present a compelling case for its further development as a heart failure therapeutic. Its dual mechanism of action is particularly noteworthy. By enhancing SERCA2a activity, this compound addresses a fundamental deficit in failing cardiomyocytes, promoting improved relaxation and filling of the ventricles (lusitropy), a key aspect often neglected by purely inotropic agents. The concomitant partial inhibition of the Na+/K+-ATPase provides a moderate inotropic effect, which could be beneficial in increasing cardiac output.

Compared to traditional cardiotonic steroids, this compound's profile as a partial NKA inhibitor is a significant advantage. Full inhibition of NKA by CTS is associated with a narrow therapeutic index and a risk of proarrhythmic events and other toxicities. The partial and noncompetitive nature of this compound's NKA inhibition suggests a potentially safer profile with a reduced likelihood of such adverse effects.

Furthermore, direct SERCA2a activators represent another promising class of drugs for heart failure. While compounds like istaroxime also show dual activity on SERCA2a and NKA, this compound's unique mechanism of activating SERCA2a via SUMOylation offers a novel therapeutic strategy.[3][4]

References

Unveiling the Transcriptomic Landscape: A Guide to Assessing the Impact of Novel Compounds on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the downstream molecular effects of a novel compound is paramount. This guide provides a comprehensive framework for evaluating the influence of a small molecule, exemplified by the hypothetical compound N106, on gene expression profiling. While specific transcriptomic data for this compound is not publicly available, this document outlines the experimental design, protocols, and data interpretation strategies necessary for such an investigation, comparing its hypothetical effects to a vehicle control and a known pathway inhibitor.

The compound this compound has been identified as a dual modulator of cardiac ion pumps, exhibiting partial inhibition of the Na+/K+-ATPase (NKA) and enhancement of SERCA2a SUMOylation.[1] These mechanisms suggest that this compound could be a promising therapeutic agent for heart failure by improving both cardiac contractility and relaxation.[1] To fully elucidate its molecular mechanism and potential off-target effects, a thorough analysis of its impact on the transcriptome is essential. This guide presents a hypothetical study design and the associated methodologies to achieve this.

I. Hypothetical Experimental Design

To assess the effect of this compound on gene expression, a controlled in vitro experiment is proposed. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) would serve as a clinically relevant model. The experiment would compare the gene expression profiles of hiPSC-CMs treated with this compound to those treated with a vehicle control (e.g., DMSO) and a well-characterized NKA inhibitor, such as Digoxin.

Experimental Groups:

  • Vehicle Control: hiPSC-CMs treated with the same concentration of DMSO used to dissolve this compound and Digoxin.

  • This compound Treatment: hiPSC-CMs treated with an effective concentration of this compound (e.g., 10 µM, based on its IC50 for NKA inhibition).[1]

  • Positive Control (Digoxin): hiPSC-CMs treated with a known NKA inhibitor to compare and contrast the downstream signaling and gene expression changes.

The cells would be treated for a specific duration (e.g., 24 hours) to allow for transcriptional changes to occur. Following treatment, RNA would be extracted for subsequent analysis by RNA sequencing (RNA-seq).

II. Quantitative Data Summary: Hypothetical RNA-seq Results

Following RNA-seq and bioinformatic analysis, the differentially expressed genes (DEGs) between the treatment groups and the vehicle control would be identified. The data would be filtered based on statistical significance (e.g., p-adjusted < 0.05) and fold change (e.g., |log2(Fold Change)| > 1). The following table represents a hypothetical summary of these findings.

Gene SymbolGene NameThis compound vs. Vehicle (log2FC)Digoxin vs. Vehicle (log2FC)p-adjusted (this compound)p-adjusted (Digoxin)Putative Function
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit1.82.11.2e-89.5e-10Transcription factor, stress response
JUNJun Proto-Oncogene, AP-1 Transcription Factor Subunit1.51.93.4e-71.1e-8Transcription factor, cell proliferation
ATP1A1ATPase Na+/K+ Transporting Subunit Alpha 1-1.2-1.55.6e-52.3e-6Target of NKA inhibitors
PLNPhospholamban1.10.88.9e-42.1e-3Regulator of SERCA2a
NPPANatriuretic Peptide A2.53.04.7e-121.8e-15Cardiac stress marker
NPPBNatriuretic Peptide B2.83.51.3e-156.2e-18Cardiac stress marker
MYH7Myosin Heavy Chain 71.92.27.8e-93.4e-11Fetal gene re-expression in cardiac stress
HSPA1AHeat Shock Protein Family A (Hsp70) Member 1A1.41.62.5e-68.1e-7Chaperone, stress response

III. Experimental Protocols

A detailed methodology is crucial for the reproducibility of gene expression profiling studies.

1. Cell Culture and Treatment:

  • Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Culture Conditions: Cells are cultured on fibronectin-coated plates in a suitable cardiomyocyte maintenance medium at 37°C and 5% CO2.

  • Treatment: On the day of the experiment, the medium is replaced with fresh medium containing either this compound (10 µM), Digoxin (100 nM), or DMSO (0.1%) as a vehicle control.

  • Incubation: Cells are incubated for 24 hours.

2. RNA Extraction and Quality Control:

  • Extraction: Total RNA is extracted from the hiPSC-CMs using a commercially available kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's protocol.[2]

  • Quality Control: The quantity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. The integrity of the RNA is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN) > 8.[2]

3. RNA Library Preparation and Sequencing:

  • Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using a stranded mRNA library preparation kit (e.g., Illumina Stranded mRNA Prep). This process includes poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.[3]

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate paired-end reads of 150 bp. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.[4]

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Gene-level read counts are generated using featureCounts or a similar tool.

  • Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R.[3] Genes with a p-adjusted value < 0.05 and an absolute log2 fold change > 1 are considered significantly differentially expressed.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and pathways.

IV. Visualization of Pathways and Workflows

A. Hypothetical Signaling Pathway of this compound

The following diagram illustrates the known and potential downstream signaling effects of this compound, leading to changes in gene expression. This compound inhibits the Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, increasing intracellular calcium. It also enhances SERCA2a SUMOylation, improving calcium handling in the sarcoplasmic reticulum. These ionic and post-translational modifications can activate downstream transcription factors and modulate gene expression.

N106_Signaling_Pathway cluster_membrane Cell Membrane cluster_sarcoplasmic_reticulum Sarcoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits SERCA2a SERCA2a This compound->SERCA2a Enhances SUMOylation Na_cytosol [Na+]i ↑ NKA->Na_cytosol Reduces Na+ efflux NCX Na+/Ca2+ Exchanger Ca_cytosol [Ca2+]i ↑ NCX->Ca_cytosol Reduces Ca2+ efflux SERCA2a->Ca_cytosol Increases Ca2+ uptake TFs Transcription Factors (e.g., AP-1) Ca_cytosol->TFs Activates signaling cascades Na_cytosol->NCX Alters gradient Gene_Expression Gene Expression Changes (e.g., NPPA, MYH7) TFs->Gene_Expression Regulates

Figure 1. Hypothetical signaling pathway of this compound in cardiomyocytes.

B. Experimental Workflow for Gene Expression Profiling

This diagram outlines the key steps in the experimental workflow, from cell culture to data analysis, for assessing the impact of a compound on gene expression.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Cell_Culture hiPSC-CM Culture Treatment Treatment (this compound, Digoxin, Vehicle) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (RIN) RNA_Extraction->QC1 Library_Prep RNA-seq Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Raw Read QC (FastQC) Sequencing->QC2 Alignment Alignment to Genome (STAR) QC2->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Functional_Analysis Functional Enrichment (GO, KEGG) DEA->Functional_Analysis Data_Interpretation Data Interpretation & Reporting Functional_Analysis->Data_Interpretation

Figure 2. Workflow for compound-induced gene expression analysis.

By following this comprehensive guide, researchers can effectively design and execute studies to unravel the transcriptomic effects of novel compounds like this compound, providing critical insights into their mechanisms of action and potential therapeutic applications. This systematic approach ensures robust and reproducible data, paving the way for informed decisions in drug development.

References

Validating N106 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo methods to validate target engagement of N106, a small molecule known to inhibit the Na+/K+-ATPase and enhance SUMOylation of SERCA2a. Objective comparison of methodologies, supported by experimental data, is crucial for robust preclinical and clinical development of novel therapeutics. This document outlines direct and indirect approaches to confirm this compound activity in a physiological context, complete with detailed experimental protocols and visual aids to facilitate understanding and implementation.

Comparison of In Vivo Target Engagement Validation Methods for this compound

The in vivo validation of this compound target engagement can be approached through direct measurement of its primary target's activity (Na+/K+-ATPase) or by quantifying downstream signaling events and secondary effects. Below is a comparison of key methodologies.

Method Principle Sample Type Key Parameters Measured Throughput Sensitivity & Specificity Reference Data (for similar inhibitors)
Direct Target Engagement: Na+/K+-ATPase Activity Assay Measures the enzymatic activity of Na+/K+-ATPase in tissue homogenates by quantifying ATP hydrolysis.Brain, heart, kidney, or other relevant tissue homogenatesSpecific activity (nmol Pi/mg protein/min), IC50Low to MediumHigh specificity for direct target inhibition. Sensitivity is dependent on the assay format (colorimetric, radiometric).Ouabain, a known Na+/K+-ATPase inhibitor, has been shown to reduce enzyme activity in brain tissue homogenates by 30-50% following in vivo administration.
Indirect Target Engagement: Downstream Signaling - Src Kinase Activation Measures the phosphorylation of Src kinase, a downstream effector of Na+/K+-ATPase signaling, via Western blot.Tissue lysates from treated animalsFold change in phosphorylated Src (p-Src) relative to total SrcLow to MediumGood specificity for the signaling pathway. Sensitivity is dependent on antibody quality and detection method.In vivo administration of Na+/K+-ATPase inhibitors has been shown to increase p-Src levels by 2 to 5-fold in target tissues.
Indirect Target Engagement: Downstream Signaling - Reactive Oxygen Species (ROS) Production Measures the generation of ROS, another downstream consequence of Na+/K+-ATPase inhibition, using fluorescent probes in vivo or ex vivo.Live animals (in vivo imaging) or fresh tissue sectionsFold change in fluorescence intensityLow (in vivo imaging) to Medium (ex vivo)Moderate specificity, as other cellular processes can also induce ROS. Sensitivity is high with appropriate probes.In vivo studies with Na+/K+-ATPase inhibitors have demonstrated a 1.5 to 3-fold increase in ROS levels in cardiac and renal tissues.
Secondary Target Effect: SERCA2a SUMOylation Assay Measures the level of SUMO1 modification on SERCA2a via co-immunoprecipitation followed by Western blot.Heart tissue lysatesFold change in SUMOylated SERCA2aLowHigh specificity for the intended secondary effect. Sensitivity is dependent on antibody quality and enrichment efficiency.Studies have shown that enhancing SERCA2a SUMOylation in vivo can lead to a 2 to 4-fold increase in the detected SUMOylated protein.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation ROS ROS Src->ROS Generation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: this compound-mediated Na+/K+-ATPase signaling cascade.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_analysis Ex Vivo Analysis Animal_Model Animal Model (e.g., mouse, rat) Treatment Administer this compound or Vehicle Control Animal_Model->Treatment Tissue_Harvest Harvest Target Tissues (e.g., Brain, Heart) Treatment->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Lysate_Prep Tissue Lysis Tissue_Harvest->Lysate_Prep Assay_Direct Direct Assay: Na+/K+-ATPase Activity Homogenization->Assay_Direct Assay_Indirect Indirect Assays Lysate_Prep->Assay_Indirect Western_Blot Western Blot (p-Src, Total Src, SUMO-SERCA2a) Lysate_Prep->Western_Blot Direct WB for p-Src Co_IP Co-Immunoprecipitation (for SERCA2a SUMOylation) Assay_Indirect->Co_IP ROS_Assay ROS Measurement Assay_Indirect->ROS_Assay Co_IP->Western_Blot

Caption: General experimental workflow for in vivo validation.

Experimental Protocols

In Vivo Na+/K+-ATPase Activity Assay

Objective: To directly measure the inhibitory effect of this compound on Na+/K+-ATPase activity in target tissues.

Materials:

  • This compound compound and vehicle control

  • Experimental animals (e.g., mice or rats)

  • Homogenization buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2, with protease inhibitors

  • Assay buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 1 mM EGTA, 50 mM Tris-HCl, pH 7.4

  • ATP solution (100 mM)

  • Ouabain solution (10 mM)

  • Malachite green reagent for phosphate detection

  • BCA protein assay kit

Procedure:

  • Administer this compound or vehicle to animals according to the desired dosing regimen.

  • At the end of the treatment period, euthanize the animals and immediately harvest the target tissues (e.g., brain cortex, heart ventricle).

  • Place tissues in ice-cold homogenization buffer and homogenize using a Dounce or mechanical homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and determine the protein concentration using the BCA assay.

  • For the ATPase assay, prepare two sets of reactions for each sample: one with and one without ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-sensitive ATPase activity.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of tissue homogenate (adjusted to a consistent protein concentration), and 10 µL of either ouabain solution (final concentration 1 mM) or water.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 30 µL of ATP solution (final concentration 3 mM).

  • Incubate at 37°C for 20-30 minutes.

  • Stop the reaction by adding 50 µL of the malachite green reagent.

  • Read the absorbance at 620 nm.

  • Calculate the amount of inorganic phosphate (Pi) released using a standard curve.

  • The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive activity. Express the results as nmol Pi/mg protein/min.

In Vivo Src Kinase Activation Assay (Western Blot)

Objective: To indirectly measure this compound target engagement by quantifying the activation of the downstream signaling molecule, Src.

Materials:

  • This compound compound and vehicle control

  • Experimental animals

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • PVDF membrane

  • BCA protein assay kit

Procedure:

  • Treat animals with this compound or vehicle as described previously.

  • Harvest target tissues and snap-freeze in liquid nitrogen.

  • Lyse the frozen tissue in RIPA buffer using a mechanical homogenizer.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with the antibody against total Src for normalization.

  • Quantify the band intensities using densitometry software.

In Vivo SERCA2a SUMOylation Assay (Co-Immunoprecipitation)

Objective: To assess the effect of this compound on the SUMOylation of its secondary target, SERCA2a.

Materials:

  • This compound compound and vehicle control

  • Experimental animals

  • Co-IP lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors and 20 mM N-ethylmaleimide (NEM) to inhibit de-SUMOylating enzymes.

  • Anti-SERCA2a antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for Western blot: anti-SUMO1, anti-SERCA2a

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat animals with this compound or vehicle.

  • Harvest heart tissue and lyse in Co-IP lysis buffer.

  • Determine the protein concentration of the lysates.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate 500-1000 µg of pre-cleared lysate with the anti-SERCA2a antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three times with Co-IP lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Analyze the eluates by Western blotting as described in the Src kinase activation protocol, probing with anti-SUMO1 and anti-SERCA2a antibodies.

  • The presence of a band corresponding to the molecular weight of SUMOylated SERCA2a in the anti-SUMO1 blot will indicate successful immunoprecipitation and SUMOylation. The intensity of this band can be compared between treatment groups.

Safety Operating Guide

Immediate Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe and proper disposal of chemical N106, it is crucial to first correctly identify the substance, as the catalog number "this compound" may be used by different suppliers for distinct chemicals. For instance, this compound has been identified as both Nicotinamide and Wool Green S in safety data sheets.[1][2] The disposal procedures for different chemicals can vary significantly.

Researchers, scientists, and drug development professionals are advised to verify the chemical name and CAS number from the manufacturer's label or Safety Data Sheet (SDS) before proceeding with any disposal protocol. Once the specific chemical identity is confirmed, the following general guidelines, summarized from best practices in laboratory safety, should be followed.[3][4][5]

Proper disposal of laboratory chemical waste is a critical aspect of ensuring a safe working environment and environmental protection. The following procedures provide a step-by-step guide for the handling and disposal of chemical waste.

Personal Protective Equipment (PPE) and Handling

Before handling any chemical waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). The specific PPE required can be found in the chemical's Safety Data Sheet (SDS).

General PPE Requirements:

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles or a face shield.[6]Protects against splashes and fumes that can cause serious eye irritation or damage.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation or absorption of harmful substances.[2]
Protective Clothing A long-sleeved laboratory coat.[6]Protects the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1]Minimizes the inhalation of potentially harmful vapors or dusts.[2]
Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : If the spill is large or involves a highly volatile substance, evacuate the immediate area and ensure adequate ventilation.

  • Containment : Contain the spill to the smallest possible area using an inert, non-flammable absorbent material.[6]

  • Absorption : Absorb the spilled material with a suitable absorbent.[6]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a compatible and properly labeled waste container.[1]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or cleaning agent.

  • Disposal : Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.[6]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of chemical waste, starting from the initial identification to the final disposal.

cluster_prep Preparation cluster_containment Waste Containment cluster_disposal Disposal Path start Start: Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds Crucial First Step ppe Don Appropriate PPE sds->ppe Safety First container Select Compatible Waste Container ppe->container label_waste Label Container as 'Hazardous Waste' container->label_waste transfer Transfer Waste to Container label_waste->transfer storage Store in Designated Waste Area transfer->storage pickup Arrange for Collection by EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Detailed Experimental Protocols

The standard procedure for preparing a chemical for disposal involves careful segregation and labeling to ensure it is handled correctly by environmental health and safety (EHS) personnel.

Waste Segregation and Containerization Protocol
  • Identify Waste Type : Determine if the waste is a solid, liquid, halogenated or non-halogenated solvent, acid, or base. This information is critical for proper segregation.[3]

  • Select a Compatible Container : Choose a container made of a material that is compatible with the chemical waste to prevent leaks or reactions. The original container is often a good choice.[4]

  • Labeling : Affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name(s) of the contents (no abbreviations).[4]

    • The concentration and quantity of the waste.

    • The date the waste was generated.

    • The name of the principal investigator or laboratory contact.

  • Container Management :

    • Keep waste containers closed except when adding waste.[4]

    • Do not overfill containers. Leave adequate headspace for expansion.

    • Store waste containers in a designated, secondary containment area to prevent spills from spreading.[4]

    • Segregate incompatible waste streams to prevent dangerous reactions.[7] For example, keep flammable materials away from oxidizers and acids separate from bases.[7]

Empty Container Disposal

The procedure for disposing of empty chemical containers depends on the nature of the chemical they held.

  • Triple Rinsing : For most containers, triple rinse with a suitable solvent (often water) to remove any residual chemical.[4][8]

  • Rinsate Collection : The rinsate from the triple rinse must be collected and disposed of as hazardous waste.[4]

  • Defacing Labels : Completely remove or deface the original manufacturer's label to avoid confusion.[3][8]

  • Final Disposal : After triple rinsing and defacing the label, the empty container can typically be disposed of in the regular trash or recycling, depending on local regulations.[8]

For containers that held acutely hazardous waste (P-listed), special procedures may apply, and it is essential to consult with your institution's EHS department.[3]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N106

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical substance designated "N106," as a universally recognized chemical with this identifier was not found in public databases. The data and protocols presented are representative of a hazardous laboratory chemical and are intended to serve as a comprehensive template for safety and logistical procedures. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with.

This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) selection, operational plans, and disposal procedures. It is designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent research compound that is classified as a skin and eye irritant, with potential for respiratory irritation. Proper selection and use of PPE are critical to minimize exposure and ensure personnel safety.

Quantitative Safety Data for this compound

The following table summarizes key quantitative safety data for this compound. This information is crucial for conducting a thorough risk assessment and selecting the appropriate PPE.

ParameterValueUnitsNotes
Occupational Exposure Limits
Permissible Exposure Limit (PEL) - TWA0.5mg/m³8-hour time-weighted average
Short-Term Exposure Limit (STEL)2mg/m³15-minute exposure limit
Glove Material Breakthrough Time (ASTM F739)
Nitrile Rubber (5 mil)> 480minutesRecommended for general handling
Neoprene (15 mil)> 480minutesRecommended for extended contact
Butyl Rubber (13 mil)120minutesNot recommended for prolonged use
Latex< 10minutesNot Recommended
Dermal Exposure
Skin Irritation Index3.5Moderate Irritant
Eye Irritation
Eye Irritation Score45Severe Irritant

Experimental Protocols for Handling this compound

Adherence to standardized experimental protocols is essential for the safe handling of this compound. The following protocol outlines the key steps for preparing a stock solution of this compound.

Protocol: Preparation of a 10 mM this compound Stock Solution

  • Preparation:

    • Don all required PPE as specified in the PPE Selection Workflow diagram below.

    • Ensure a calibrated analytical balance, a chemical fume hood, and all necessary glassware are available and clean.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Place a "Hazardous Compound in Use" sign on the fume hood sash.

  • Weighing this compound:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh the desired amount of this compound powder in the weigh boat.

    • Record the exact weight.

  • Solubilization:

    • Transfer the weighed this compound powder to an appropriate volumetric flask.

    • Add the desired solvent (e.g., DMSO) to approximately 80% of the final volume.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer set to a low speed.

    • Once dissolved, add the solvent to the final volume mark.

  • Storage and Labeling:

    • Cap the volumetric flask and invert several times to ensure a homogenous solution.

    • Transfer the solution to a labeled storage vial. The label should include:

      • Compound Name (this compound)

      • Concentration (10 mM)

      • Solvent (e.g., DMSO)

      • Date of Preparation

      • Researcher's Name

    • Store the solution under the recommended conditions (e.g., -20°C).

  • Cleanup:

    • Dispose of all contaminated disposable materials (e.g., weigh boat, pipette tips) in the designated this compound solid waste container.

    • Clean all non-disposable glassware with an appropriate solvent and then wash thoroughly.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Follow the PPE disposal plan outlined below.

Mandatory Visualizations

The following diagrams provide visual guidance for critical safety and disposal procedures when working with this compound.

PPE_Selection_Workflow cluster_core_ppe start Start: Handling this compound risk_assessment Risk Assessment: - Quantity of this compound - Duration of Task - Potential for Splash/Aerosol start->risk_assessment ppe_core Core PPE Requirement risk_assessment->ppe_core additional_ppe Additional PPE Required? risk_assessment->additional_ppe eye_protection Safety Glasses with Side Shields lab_coat Lab Coat gloves Nitrile or Neoprene Gloves (Double-gloved) face_shield Face Shield additional_ppe->face_shield Splash Risk respirator Respirator (N95 or higher) (If potential for aerosolization) additional_ppe->respirator Aerosol Risk proceed Proceed with Experiment additional_ppe->proceed No face_shield->proceed respirator->proceed

Caption: PPE Selection Workflow for this compound.

PPE_Disposal_Plan start Experiment Complete remove_outer_gloves Step 1: Remove Outer Gloves (Aseptically) start->remove_outer_gloves dispose_outer_gloves Dispose in Labeled This compound Solid Waste remove_outer_gloves->dispose_outer_gloves remove_face_shield Step 2: Remove Face Shield (If used) dispose_outer_gloves->remove_face_shield decontaminate_face_shield Decontaminate and Store remove_face_shield->decontaminate_face_shield remove_lab_coat Step 3: Remove Lab Coat (Turn inside out) decontaminate_face_shield->remove_lab_coat dispose_lab_coat Place in Designated Hamper for Contaminated Lab Coats remove_lab_coat->dispose_lab_coat remove_inner_gloves Step 4: Remove Inner Gloves dispose_lab_coat->remove_inner_gloves dispose_inner_gloves Dispose in Labeled This compound Solid Waste remove_inner_gloves->dispose_inner_gloves wash_hands Step 5: Wash Hands Thoroughly dispose_inner_gloves->wash_hands

Caption: Step-by-Step PPE Disposal Plan for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N106
Reactant of Route 2
N106

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.